molecular formula C11H21ClN2O3 B3098267 Chloroacetamido-C4-NHBoc CAS No. 133264-58-1

Chloroacetamido-C4-NHBoc

Cat. No.: B3098267
CAS No.: 133264-58-1
M. Wt: 264.75 g/mol
InChI Key: UQDJWNQBFWMQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroacetamido-C4-NHBoc is a useful research compound. Its molecular formula is C11H21ClN2O3 and its molecular weight is 264.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-[(2-chloroacetyl)amino]butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O3/c1-11(2,3)17-10(16)14-7-5-4-6-13-9(15)8-12/h4-8H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDJWNQBFWMQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C4-NHBoc, systematically named tert-butyl (4-(2-chloroacetamido)butyl)carbamate, is a bifunctional chemical linker of significant interest in the field of targeted protein degradation. As an alkyl-based PROTAC (Proteolysis Targeting Chimera) linker, it provides a crucial connection between a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein through the ubiquitin-proteasome system.[1] Its structure incorporates a reactive chloroacetamide group for covalent linkage and a Boc-protected amine for controlled, sequential synthesis, making it a versatile tool in the development of novel therapeutics.[2] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the properties of the closely related precursor, tert-butyl carbamate (B1207046), provide valuable context. The chloroacetamide functional group is known to be a reactive handle for nucleophilic substitution.[2]

Table 1: General Chemical Properties of this compound

PropertyValue
Chemical Name tert-butyl (4-(2-chloroacetamido)butyl)carbamate
Synonyms This compound
Molecular Formula C₁₁H₂₁ClN₂O₃
Molecular Weight 264.75 g/mol
CAS Number 133264-58-1
Appearance Expected to be a solid

Table 2: Physicochemical Properties of the Related Compound tert-Butyl Carbamate

PropertyValueSource
Melting Point 105-108 °C[3][4][5]
Boiling Point 218.95 °C (estimate)[3]
Solubility Soluble in methylene (B1212753) chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.[3]
Density 1.1274 (estimate)[3]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 1,4-diaminobutane (B46682). The first step involves the selective mono-Boc protection of the diamine, followed by the chloroacetylation of the remaining free amine.

Synthesis of tert-butyl (4-aminobutyl)carbamate (Mono-Boc-1,4-diaminobutane)

This procedure is adapted from established methods for the selective mono-Boc protection of diamines.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve 1,4-diaminobutane (1.0 equivalent) in dichloromethane.

    • Over a period of 6 hours, with vigorous stirring at room temperature (21 °C), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.

    • After the addition is complete, continue stirring the reaction mixture for an additional 16 hours.

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in cold water and filter.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic phases and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminobutyl)carbamate as a colorless oil.

Synthesis of this compound

This procedure involves the chloroacetylation of the mono-Boc protected diamine.

  • Materials:

    • tert-butyl (4-aminobutyl)carbamate

    • Chloroacetyl chloride

    • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

    • Eluent (e.g., Ethyl acetate/Hexanes mixture)

  • Procedure:

    • Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine or DIPEA (1.1 equivalents) to the solution.

    • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Chloroacetylation 1,4-Diaminobutane 1,4-Diaminobutane Reaction_1 Stirring, 16h, RT 1,4-Diaminobutane->Reaction_1 Boc2O Boc2O Boc2O->Reaction_1 DCM DCM DCM->Reaction_1 Solvent Mono-Boc-1,4-diaminobutane Mono-Boc-1,4-diaminobutane Mono-Boc-1,4-diaminobutane_2 Mono-Boc-1,4-diaminobutane Workup_1 Evaporation, Aq. Workup, Extraction Reaction_1->Workup_1 Workup_1->Mono-Boc-1,4-diaminobutane Chloroacetyl_chloride Chloroacetyl_chloride Reaction_2 Stirring, 2-4h, 0°C to RT Chloroacetyl_chloride->Reaction_2 TEA_DIPEA TEA or DIPEA TEA_DIPEA->Reaction_2 Base DCM_2 DCM DCM_2->Reaction_2 Solvent This compound This compound Mono-Boc-1,4-diaminobutane_2->Reaction_2 Workup_2 Quenching, Extraction, Purification Reaction_2->Workup_2 Workup_2->this compound

Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5-7.0br s1H-NH- (acetamide)
~4.8-5.2br s1H-NH- (carbamate)
~4.05s2HCl-CH₂-
~3.25q, J ≈ 6.5 Hz2H-CH₂-NH- (acetamide)
~3.10q, J ≈ 6.5 Hz2H-CH₂-NH- (carbamate)
~1.55m4H-CH₂-CH₂-
1.44s9H-C(CH₃)₃

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~166.0-C=O (acetamide)
~156.0-C=O (carbamate)
~79.5-C(CH₃)₃
~42.7Cl-CH₂-
~40.5-CH₂-NH- (carbamate)
~39.5-CH₂-NH- (acetamide)
~28.4-C(CH₃)₃
~27.0-CH₂-CH₂-

Mass Spectrometry:

In an electrospray ionization mass spectrum (ESI-MS), the expected molecular ion peaks would be [M+H]⁺ at m/z 265.13 and [M+Na]⁺ at m/z 287.11. Fragmentation would likely involve the loss of the Boc group (-100 amu) and cleavage of the amide and alkyl chain.

Application in Drug Development: PROTAC Synthesis

This compound serves as a key building block in the synthesis of PROTACs. The chloroacetamide group acts as an electrophile, enabling covalent linkage to a nucleophilic site on a "warhead" molecule that targets a specific protein of interest. The Boc-protected amine allows for subsequent deprotection and coupling to an E3 ligase ligand.

Representative Experimental Workflow for PROTAC Synthesis

The following workflow outlines the general steps for incorporating this compound into a PROTAC.

  • Coupling to the Warhead: The warhead molecule, containing a nucleophilic group (e.g., a phenol, amine, or thiol), is reacted with this compound. This is typically carried out in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) in an appropriate solvent (e.g., DMF or acetonitrile). The reaction forms a stable ether, amine, or thioether linkage.

  • Purification: The resulting intermediate, the warhead-linker conjugate, is purified using standard techniques such as flash column chromatography.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This exposes the primary amine on the linker.

  • Coupling to E3 Ligase Ligand: The deprotected warhead-linker intermediate is then coupled to a pre-activated E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand with a carboxylic acid). This amide bond formation is typically facilitated by standard peptide coupling reagents such as HATU, HOBt, and a base like DIPEA.

  • Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC to be suitable for biological assays.

G Warhead Warhead Coupling_1 1. Coupling to Warhead (Base, Solvent) Warhead->Coupling_1 Linker This compound Linker->Coupling_1 Warhead_Linker_Boc Warhead-Linker-NHBoc Coupling_1->Warhead_Linker_Boc Purification_1 Purification Warhead_Linker_Boc->Purification_1 Deprotection 2. Boc Deprotection (Acid, e.g., TFA) Warhead_Linker_NH2 Warhead-Linker-NH2 Deprotection->Warhead_Linker_NH2 Coupling_2 3. Coupling to E3 Ligand (Coupling Reagents, Base) Warhead_Linker_NH2->Coupling_2 E3_Ligand E3 Ligase Ligand (activated) E3_Ligand->Coupling_2 PROTAC Final PROTAC Coupling_2->PROTAC Purification_2 Final Purification (Prep-HPLC) PROTAC->Purification_2 Purification_1->Deprotection

PROTAC synthesis workflow using this compound.

Conclusion

This compound is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its distinct functionalities allow for a controlled and sequential assembly of these complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis and application based on established chemical principles and data from closely related compounds. Researchers and drug development professionals can utilize this information to effectively incorporate this compound into their targeted protein degradation strategies.

References

In-Depth Technical Guide: Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 133264-58-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloroacetamido-C4-NHBoc, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a detailed synthesis protocol, and its application in the assembly of PROTACs, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Core Compound Specifications

Summarized below are the key quantitative data for this compound, also known as tert-butyl (4-(2-chloroacetamido)butyl)carbamate.

PropertyValueReference
CAS Number 133264-58-1[1]
Molecular Formula C₁₁H₂₁ClN₂O₃[1]
Molecular Weight 264.75 g/mol [1]
Alternate Name tert-butyl (4-(2-chloroacetamido)butyl)carbamateN/A
Primary Application PROTAC Linker[1]

Synthesis of this compound

The synthesis of this compound involves the acylation of a mono-Boc-protected diamine with chloroacetyl chloride. This procedure is a standard method for forming amide bonds and is widely applicable.

Experimental Protocol: Synthesis of tert-butyl (4-(2-chloroacetamido)butyl)carbamate

This protocol describes the reaction of N-Boc-1,4-diaminobutane with chloroacetyl chloride to yield the title compound.

Materials:

  • N-Boc-1,4-diaminobutane

  • Chloroacetyl chloride

  • Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1,4-diaminobutane (1 equivalent) in anhydrous DCM or THF.

  • Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid byproduct.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or oil.

Application in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. The chloroacetamide group provides a reactive handle for conjugation to a protein of interest (POI) ligand, while the Boc-protected amine can be deprotected to allow for coupling with an E3 ligase ligand.

Experimental Workflow: PROTAC Assembly using this compound

This workflow outlines the general steps for incorporating the linker into a PROTAC molecule.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Signaling Pathway Context

The ultimate function of a PROTAC assembled with this linker is to hijack the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (containing Chloroacetamido- C4-NHBoc linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation via the UPS.

Physicochemical and Analytical Data (Predicted)

Predicted ¹H-NMR (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.5br s1H-NH-C(=O)CH₂Cl
~4.8br s1H-NH-Boc
4.04s2H-CH₂-Cl
3.28q, J = 6.8 Hz2H-CH₂-NH-C(=O)CH₂Cl
3.14q, J = 6.4 Hz2H-CH₂-NH-Boc
1.58 - 1.48m4H-CH₂-CH₂-
1.44s9H-C(CH₃)₃

Predicted Mass Spectrometry (ESI+):

  • [M+H]⁺: 265.13

  • [M+Na]⁺: 287.11

  • Common Fragments: Loss of the Boc group ([M-100+H]⁺ at 165.08), loss of the tert-butyl group ([M-56+H]⁺ at 209.09).

Safety and Handling

Hazard Statements:

  • Based on the chloroacetamide moiety, this compound should be handled with care as it may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.

  • It is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

  • Store in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C.

This technical guide provides a foundational understanding of this compound for its application in the rapidly evolving field of targeted protein degradation. Researchers are encouraged to consult relevant safety data sheets and perform appropriate analytical characterization upon synthesis or acquisition of this compound.

References

An In-depth Technical Guide to the Synthesis of Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Chloroacetamido-C4-NHBoc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The chloroacetamide moiety serves as a reactive handle, often acting as a covalent warhead for cysteine residues, while the Boc-protected amine allows for further synthetic elaboration.

Synthesis Overview

The synthesis of tert-butyl (4-(2-chloroacetamido)butyl)carbamate, commonly referred to as this compound, is achieved through the acylation of a mono-protected diamine. The core reaction involves the chloroacetylation of the primary amine of N-Boc-1,4-diaminobutane using chloroacetyl chloride. The reaction is conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_product Product r1 N-Boc-1,4-diaminobutane p1 This compound r1->p1 Acylation r2 Chloroacetyl Chloride r2->p1

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

ReagentChemical FormulaMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount
N-Boc-1,4-diaminobutaneC₉H₂₀N₂O₂188.2710.01.01.88 g
Chloroacetyl ChlorideC₂H₂Cl₂O112.9411.01.10.88 mL
Triethylamine (B128534) (TEA)C₆H₁₅N101.1915.01.52.09 mL
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93--50 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-1,4-diaminobutane (1.88 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (50 mL).

  • Addition of Base: Add triethylamine (2.09 mL, 15.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (0.88 mL, 11.0 mmol) dropwise to the cooled solution over a period of 15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes (e.g., 20% to 50%) to afford the pure this compound as a white solid.

Expected Results
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • Characterization Data (Representative):

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 6.75 (br s, 1H), 5.01 (br s, 1H), 4.04 (s, 2H), 3.29 (q, J = 6.4 Hz, 2H), 3.12 (q, J = 6.4 Hz, 2H), 1.55-1.48 (m, 4H), 1.44 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ 165.9, 156.1, 79.4, 42.7, 40.2, 39.8, 27.5, 26.9, 28.4.
Mass Spec (ESI) m/z calculated for C₁₁H₂₁ClN₂O₃ [M+H]⁺: 265.13; found: 265.1.

Application in PROTAC Development

This compound is a valuable linker for the construction of PROTACs. The chloroacetamide group can covalently bind to a target protein, while the Boc-protected amine can be deprotected to allow for coupling with a ligand for an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Target for degradation Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule Warhead (e.g., Chloroacetamide) Linker (C4) E3 Ligase Ligand PROTAC->Ternary E3_Ligase E3 Ubiquitin Ligase Recruits E2 E3_Ligase->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Proximity Induced E2 E2-Ubiquitin Charged with Ub E2->Ubiquitination Ub_POI Ubiquitinated POI Marked for degradation Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome {26S Proteasome|Cellular recycling machinery} Proteasome->Degradation Recognition Fragments Peptide Fragments Degradation->Fragments Recycle PROTAC Recycled Degradation->Recycle

Caption: Workflow of PROTAC-mediated protein degradation.

An In-depth Technical Guide to Boc-Protected Amine Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Among the various linker strategies, the use of tert-butyloxycarbonyl (Boc)-protected amine linkers has become a cornerstone in the modular and efficient synthesis of PROTACs. The Boc protecting group offers a robust and reliable method for masking a reactive amine functionality, allowing for controlled, stepwise assembly of the PROTAC molecule. Its facile removal under acidic conditions provides a versatile and widely applicable deprotection strategy.[4]

This technical guide provides a comprehensive overview of the synthesis, application, and impact of Boc-protected amine linkers in the development of PROTACs. It includes detailed experimental protocols, quantitative data on PROTAC performance, and visualizations of key pathways and workflows to aid researchers in the rational design of novel protein degraders.

The Role and Design of Boc-Protected Amine Linkers

Boc-protected amine linkers are bifunctional chemical moieties that typically possess a terminal amine protected by a Boc group and another functional group, such as a carboxylic acid or a halide, for sequential conjugation to the POI and E3 ligase ligands. These linkers can be broadly categorized into two main classes: alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[5]

  • Alkyl Chains: Simple, linear hydrocarbon chains provide a degree of conformational flexibility. Their length is a critical parameter that needs to be optimized to facilitate productive ternary complex formation.[6]

  • Polyethylene Glycol (PEG) Chains: The inclusion of ethylene (B1197577) glycol units enhances the hydrophilicity and solubility of the PROTAC molecule, which can be advantageous for improving cell permeability and pharmacokinetic properties.[2]

The choice of linker length and composition is crucial and is often determined empirically for each specific POI and E3 ligase pair.[3]

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The following tables summarize quantitative data from published studies, illustrating the impact of linker length and composition on the degradation efficiency of PROTACs.

Table 1: Effect of Linker Length on BRD4 Degradation

This table presents data for a series of BRD4-targeting PROTACs utilizing a JQ1 warhead and a CRBN E3 ligase ligand, connected by mono-N-Boc diamine linkers of varying lengths and compositions.[4]

PROTAC CompoundLinker DescriptionLinker Length (atoms)BRD4 DC50 (nM)BRD4 Dmax (%)
1 Piperidine-based1315>95
2 Linear alkyl chain148>95
3 Piperazine-based155>95
4 Morpholine-based1625>95
5 PEG-like1740>90

Data sourced from "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation".[4]

Table 2: Comparison of Alkyl vs. PEG Linkers in ERα Degradation

This table illustrates the effect of linker composition on the degradation of the Estrogen Receptor α (ERα).

PROTAC CompoundLinker TypeLinker Length (atoms)ERα Degradation at 10 µM (%)
PROTAC A Alkyl12~70
PROTAC B Alkyl16~90
PROTAC C Alkyl19~60
PROTAC D PEG-like16~85

Data adapted from "Impact of linker length on the activity of PROTACs".[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a Mono-Boc-Protected Alkyl Diamine Linker

This protocol describes the selective mono-Boc protection of a symmetrical diamine.

Materials:

Procedure:

  • Dissolve the diamine (1.0 eq) in a 1:1 mixture of MeOH and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl (1.0 eq) in MeOH to the stirred diamine solution.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of (Boc)₂O (1.0 eq) in MeOH dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the MeOH under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any di-Boc-protected byproduct.

  • Adjust the pH of the aqueous layer to >10 with a 2M NaOH solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

Protocol 2: Amide Coupling of Linker to a Ligand

This protocol describes the coupling of a Boc-protected amine linker containing a carboxylic acid to an amine-functionalized ligand using HATU as the coupling agent.

Materials:

  • Boc-NH-Linker-COOH (1.0 eq)

  • Amine-functionalized ligand (e.g., pomalidomide (B1683931) derivative) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Boc-NH-Linker-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized ligand to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the coupled product.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to reveal the terminal amine for subsequent coupling.

Materials:

  • Boc-protected intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.

  • The resulting amine-TFA salt can often be used directly in the next coupling step without further purification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Poly_Ub_POI Poly-ubiquitinated POI E3_bound->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP E2 E2 Ubiquitin-conjugating enzyme E1->E2 Ub E3 E3 Ubiquitin ligase E2->E3 Ub POI Protein of Interest (POI) E3->POI Binds Poly_Ub_POI Poly-ubiquitinated POI E3->Poly_Ub_POI Transfers Ub POI->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System.

PROTAC_Synthesis_Workflow start Start synthesis_linker Synthesize Mono-Boc-Protected Amine Linker start->synthesis_linker couple_ligand1 Couple Linker to E3 Ligase Ligand synthesis_linker->couple_ligand1 deprotection Boc Deprotection (TFA) couple_ligand1->deprotection couple_ligand2 Couple to POI Ligand deprotection->couple_ligand2 purification Purification (HPLC) couple_ligand2->purification characterization Characterization (LC-MS, NMR) purification->characterization biological_eval Biological Evaluation (e.g., Western Blot for DC50/Dmax) characterization->biological_eval end End biological_eval->end

Caption: General PROTAC Synthesis Workflow.

Conclusion

Boc-protected amine linkers are indispensable tools in the rational design and synthesis of PROTACs. Their versatility, coupled with well-established and robust protection and deprotection methodologies, enables the efficient construction of diverse PROTAC libraries for structure-activity relationship studies. The judicious selection of linker type, length, and attachment points, facilitated by the modular nature of Boc-protected building blocks, is paramount in optimizing the degradation potency and pharmacokinetic properties of these promising therapeutic agents. This guide provides a foundational understanding and practical protocols to empower researchers in the continued development of novel and effective protein degraders.

References

The Strategic Role of Chloroacetamido-C4-NHBoc in Covalent PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design of the linker connecting the target protein ligand and the E3 ligase ligand is critical for the efficacy of a PROTAC. This technical guide provides a comprehensive overview of Chloroacetamido-C4-NHBoc, a bifunctional linker featuring a reactive chloroacetamide group and a protected amine, and its strategic application in the design of covalent PROTACs. We will delve into its synthesis, mechanism of action, and the experimental protocols for its incorporation and evaluation in a PROTAC construct.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The linker is not merely a spacer but plays a crucial role in determining the PROTAC's properties, including its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

This compound: A Covalent Linker

2.1. Chemical Structure and Properties

This compound, with the chemical name tert-butyl (4-(2-chloroacetamido)butyl)carbamate, is an alkyl-based linker. Its structure incorporates three key functional components:

  • A chloroacetamide group: This electrophilic "warhead" can form a covalent bond with nucleophilic residues, such as cysteine, on the target protein. This covalent binding can lead to irreversible inhibition and prolonged target engagement.

  • A C4 alkyl chain: This four-carbon spacer provides flexibility and appropriate length to span the distance between the target protein and the E3 ligase.

  • An N-Boc protected amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which, upon deprotection, serves as a versatile attachment point for the E3 ligase ligand.

PropertyValue
Molecular Formula C₁₁H₂₁ClN₂O₃
Molecular Weight 276.75 g/mol
CAS Number 133264-58-1
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol

2.2. Rationale for Use in Covalent PROTACs

The chloroacetamide moiety makes this linker ideal for designing covalent PROTACs. Covalent PROTACs offer several potential advantages over their non-covalent counterparts:

  • Increased Potency and Duration of Action: By forming a covalent bond with the target protein, the PROTAC can have a prolonged effect, even after the unbound PROTAC has been cleared from the system.

  • Overcoming Resistance: Covalent binding can be effective against target proteins that have developed resistance to non-covalent inhibitors through mutations in the binding pocket.

  • Targeting "Undruggable" Proteins: The high affinity and irreversible nature of covalent binding may enable the targeting of proteins with shallow or poorly defined binding pockets.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available N-Boc-1,4-diaminobutane.

3.1. Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: Dissolve N-Boc-1,4-diaminobutane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Chloroacetylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

G cluster_synthesis Synthesis of this compound N-Boc-1,4-diaminobutane N-Boc-1,4-diaminobutane Reaction Reaction N-Boc-1,4-diaminobutane->Reaction DCM, TEA, 0°C to rt Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction This compound This compound Reaction->this compound Purification

A schematic workflow for the synthesis of this compound.

Design and Synthesis of a Covalent PROTAC

The this compound linker is incorporated into a PROTAC in a multi-step process. The following is a generalized workflow for the synthesis of a covalent PROTAC targeting a protein with an accessible cysteine residue.

G cluster_workflow General Workflow for Covalent PROTAC Synthesis A This compound B Boc Deprotection (e.g., TFA/DCM) A->B C Chloroacetamido-C4-amine B->C E Amide Coupling (e.g., HATU, DIPEA) C->E D E3 Ligase Ligand (with carboxylic acid) D->E F Covalent Warhead - Linker - E3 Ligase Ligand (Final PROTAC) E->F

A generalized workflow for the synthesis of a covalent PROTAC.

4.1. Experimental Protocol: PROTAC Synthesis

Step 1: Boc Deprotection

  • Dissolve this compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Step 2: Amide Coupling

  • Dissolve the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand with a carboxylic acid handle) (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Add the deprotected linker from Step 1 (1.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Purify the final PROTAC using reverse-phase HPLC.

Mechanism of Action and Relevant Signaling Pathways

Covalent PROTACs utilizing a chloroacetamide linker can be designed to target various proteins implicated in disease. Two prominent examples are Bruton's tyrosine kinase (BTK) in B-cell malignancies and KRAS G12C in various cancers.

5.1. BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Covalent PROTACs can target a cysteine residue (Cys481) in the active site of BTK, leading to its degradation and the subsequent inhibition of downstream signaling.

BTK_Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation

Simplified BTK signaling pathway targeted by covalent PROTACs.

5.2. KRAS G12C Signaling Pathway

The KRAS G12C mutation is a common oncogenic driver. The mutant cysteine provides a handle for covalent targeting. A covalent PROTAC can bind to KRAS G12C and recruit an E3 ligase, leading to its degradation and the shutdown of downstream oncogenic signaling through the RAF-MEK-ERK pathway.

KRAS_Signaling RTK RTK KRAS_G12C KRAS G12C RTK->KRAS_G12C Growth Factor RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified KRAS G12C signaling pathway targeted by covalent PROTACs.

Evaluation of Covalent PROTAC Efficacy

The efficacy of a covalent PROTAC is assessed through a series of in vitro experiments to determine its ability to induce the degradation of the target protein.

6.1. Data Presentation: Representative Degradation Data

The following table presents hypothetical degradation data for a covalent PROTAC utilizing a chloroacetamide-based linker targeting BRD4, a well-studied protein in PROTAC development. This data is for illustrative purposes to demonstrate how the performance of such a PROTAC would be quantified.

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Timepoint (h)
HEK293BRD415>9024
HeLaBRD425>8524
MCF7BRD450>8024

DC₅₀ (half-maximal degradation concentration) is the concentration of the PROTAC that induces 50% degradation of the target protein. Dₘₐₓ (maximum degradation) is the maximum percentage of target protein degradation achieved.

6.2. Experimental Protocols for PROTAC Evaluation

6.2.1. Western Blot Analysis for Protein Degradation

This is a standard method to visualize and semi-quantify the reduction in target protein levels.

Materials:

  • Cell line expressing the target protein

  • Covalent PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include vehicle and proteasome inhibitor controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities.

6.2.2. HiBiT Assay for Quantitative Degradation Analysis

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time in live cells.

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with the HiBiT peptide

  • LgBiT protein and furimazine substrate (Nano-Glo® HiBiT Lytic Detection System)

  • Covalent PROTAC

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well plate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Lysis and Detection: After the desired incubation time, add the Nano-Glo® HiBiT Lytic Reagent to each well.

  • Measurement: Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.

  • Data Analysis: Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.

Conclusion

The this compound linker is a valuable tool in the design of covalent PROTACs. Its reactive chloroacetamide moiety allows for potent and durable target engagement, while the protected amine provides a convenient handle for conjugation to an E3 ligase ligand. The strategic use of such linkers opens up new avenues for targeting previously "undruggable" proteins and overcoming drug resistance. The experimental workflows and protocols detailed in this guide provide a framework for the synthesis, incorporation, and evaluation of covalent PROTACs, facilitating the development of this promising new class of therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for Chloroacetamido-C4-NHBoc is limited. This guide provides a framework of recommended experimental protocols to generate, analyze, and present this critical data. The tables included are templates for recording and structuring experimental findings.

Introduction

This compound is a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a key component of the PROTAC structure, the linker's physicochemical properties, particularly its solubility and stability, are critical determinants of the final degrader's overall performance, including its cell permeability, pharmacokinetic profile, and therapeutic efficacy. This technical guide outlines standardized methodologies for the comprehensive evaluation of the solubility and stability of this compound and similarly structured linker molecules.

Solubility Profile

The solubility of a PROTAC linker is a crucial parameter that influences the solubility of the entire PROTAC molecule, which often operates in the "beyond Rule of Five" chemical space. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished bioavailability. It is recommended to assess both kinetic and thermodynamic solubility in aqueous buffers and relevant organic solvents.

Quantitative Solubility Data

The following tables should be used to compile experimental solubility data for this compound.

Table 1: Kinetic Solubility of this compound

Buffer/Solvent System pH Temperature (°C) Final DMSO (%) Solubility (µM) Method of Detection
Phosphate-Buffered Saline 7.4 25 1 Nephelometry/UV-Vis
Simulated Gastric Fluid 1.2 37 1 LC-MS/MS
Simulated Intestinal Fluid 6.8 37 1 LC-MS/MS
Dichloromethane (DCM) N/A 25 N/A Gravimetric

| Dimethylformamide (DMF) | N/A | 25 | N/A | | Gravimetric |

Table 2: Thermodynamic Solubility of this compound

Buffer/Solvent System pH Incubation Time (h) Temperature (°C) Solubility (µM) Method of Detection
Phosphate-Buffered Saline 7.4 24 25 HPLC-UV
Phosphate-Buffered Saline 7.4 48 25 HPLC-UV

| Water | ~7.0 | 24 | 25 | | HPLC-UV |

Experimental Protocols for Solubility Determination

Purpose: To rapidly determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking conditions in high-throughput screening assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well or 384-well clear microplates

  • Microplate reader with nephelometry or UV-Vis capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in a DMSO plate to generate a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Assay Plate Preparation: Add the aqueous assay buffer (e.g., PBS, pH 7.4) to a clear microplate.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the buffer-containing plate. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[1]

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer to detect precipitation.[1][2]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.[2]

Purpose: To determine the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Vials and a vial roller or shaker system

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them on a shaker or roller system to agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2][3]

  • Sample Filtration: After incubation, allow the suspension to settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove any undissolved solid.[4]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions. The experiment should be performed in replicate.[3]

Stability Profile

The stability of this compound is paramount, as degradation can impact its ability to link the target protein and the E3 ligase, rendering the resulting PROTAC inactive. The two key functionalities to assess are the chloroacetamide group, which can be susceptible to nucleophilic attack, and the amide bond, which can undergo hydrolysis.

Quantitative Stability Data

The following tables should be used to compile experimental stability data.

Table 3: Chemical Stability of this compound in Solution

Buffer System pH Temperature (°C) Incubation Time (h) % Remaining Primary Degradants Analytical Method
PBS 7.4 37 0, 1, 4, 8, 24, 48 HPLC-UV
Acetate Buffer 4.0 37 0, 1, 4, 8, 24, 48 HPLC-UV

| Borate Buffer | 9.0 | 37 | 0, 1, 4, 8, 24, 48 | | | HPLC-UV |

Table 4: Metabolic Stability of this compound

In Vitro System Protein Conc. Incubation Time (min) % Remaining Primary Metabolites Analytical Method
Human Liver Microsomes 0.5 mg/mL 0, 5, 15, 30, 60 LC-MS/MS
Human Plasma 80% (v/v) 0, 15, 30, 60, 120 LC-MS/MS

| Human S9 Fraction | 1 mg/mL | 0, 15, 30, 60, 120 | | | LC-MS/MS |

Experimental Protocols for Stability Assessment

Purpose: To evaluate the intrinsic stability of the molecule under various pH conditions and identify potential degradation pathways.

Materials:

  • This compound

  • Buffers of various pH (e.g., 0.1 N HCl for acidic, PBS for neutral, 0.1 N NaOH for basic)

  • HPLC-UV or LC-MS/MS system

  • Temperature-controlled incubator

Procedure:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in each of the selected buffers.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 60°C for accelerated testing).[5]

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench any reaction if necessary (e.g., by neutralizing the pH).

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS/MS method to quantify the amount of the parent compound remaining. The method should be able to separate the parent compound from any degradation products.[5]

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life (t½) at each pH. Characterize any major degradation products using LC-MS/MS.

Purpose: To assess the susceptibility of the molecule to phase I metabolism, particularly by cytochrome P450 enzymes present in the liver.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard for reaction termination

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the liver microsomes and this compound in phosphate buffer at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflow for synthesizing a PROTAC using a linker like this compound and the general mechanism of action for the resulting PROTAC.

PROTAC Synthesis Workflow

This diagram outlines a common synthetic route where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis_Workflow start_mat This compound (Linker Precursor) intermediate1 Step 1: Deprotection (Boc Removal) start_mat->intermediate1 TFA or HCl e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) intermediate3 Step 2: Coupling Reaction e3_ligand->intermediate3 poi_ligand Protein of Interest Ligand (e.g., JQ1) final_protac Final PROTAC Molecule poi_ligand->final_protac Step 3: Coupling Reaction (e.g., Chloroacetamide Alkylation) intermediate1->intermediate3 Amine-reactive Linker intermediate2 Linker-E3 Ligand Conjugate intermediate2->final_protac intermediate3->intermediate2 Amide Bond Formation

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC in inducing the degradation of a target protein.[6][7][8]

PROTAC_MoA cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI E1/E2 Enzymes Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

References

An In-depth Technical Guide to Alkyl/Ether-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that dictates the efficacy and drug-like properties of the PROTAC.[2][3] Among the various linker types, those based on alkyl chains and polyethylene (B3416737) glycol (PEG) ethers are the most prevalent, offering a unique combination of properties that significantly influence solubility, cell permeability, and the efficiency of protein degradation.[4][5]

The Role of Alkyl/Ether Linkers in PROTAC Efficacy

Alkyl and ether-based linkers are not merely passive spacers; they are active contributors to the PROTAC's overall performance. Their primary functions include:

  • Optimizing Ternary Complex Formation : The linker's length and flexibility are crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase.[6] This facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[2] An inadequate linker length can lead to steric hindrance or prevent productive interactions.[6]

  • Modulating Physicochemical Properties : The composition of the linker heavily influences the PROTAC's drug-like properties.[3]

    • Solubility : PEG (ether-based) linkers are frequently used to increase the aqueous solubility of PROTACs, which are often large and hydrophobic molecules. The ether oxygens can act as hydrogen bond acceptors, improving interaction with water.[1][4][7]

    • Permeability : The relationship between linkers and cell permeability is complex. While hydrophilicity from PEG linkers can hinder passive diffusion, their flexible nature allows them to adopt folded conformations that may shield polar surface area, aiding membrane traversal.[4] Conversely, more hydrophobic alkyl linkers can enhance cell permeability but may reduce solubility.[1][]

PROTAC Mechanism of Action: A Visual Guide

The mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to act catalytically.[2][9]

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Degraded Degraded Peptides Proteasome->Degraded Degradation Linker_Properties Linker Alkyl/Ether Linker Properties Length Length Linker->Length Composition Composition (Alkyl vs. PEG) Linker->Composition Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Ternary Ternary Complex Formation & Stability Linker->Ternary Efficacy Degradation Efficacy (DC50, Dmax) Linker->Efficacy PK Pharmacokinetics (Permeability, DMPK) Linker->PK Cooperativity Cooperativity Linker->Cooperativity PROTAC_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Advanced Evaluation Design 1. Computational Modeling & Linker Design Synth 2. Chemical Synthesis & Purification Design->Synth Binding 3. Binary Binding Assays (POI & E3 Ligase) Synth->Binding Ternary 4. Ternary Complex Formation Assays Binding->Ternary Degradation 5. Protein Degradation (Western Blot, HiBiT) Ternary->Degradation Permeability 6. Cell Permeability (e.g., Caco-2) Degradation->Permeability Viability 7. Cellular Viability & Toxicity Assays Permeability->Viability Proteomics 8. Global Proteomics (Selectivity) Viability->Proteomics PKPD 9. In Vivo PK/PD & Efficacy Studies Proteomics->PKPD

References

A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety and handling protocols for Chloroacetamido-C4-NHBoc, a bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Due to the limited availability of a comprehensive safety data sheet for this specific compound, this document synthesizes information from supplier data and safety information for structurally related compounds, primarily chloroacetamide, to provide a thorough understanding of the potential hazards and necessary precautions. This guide is intended for researchers, scientists, and professionals in drug development who may be handling this or similar chemical entities.

Chemical and Physical Properties

While a detailed experimental characterization of this compound is not publicly available, the following information has been compiled from supplier data.

PropertyValueReference
Molecular Formula C₁₁H₂₁ClN₂O₃[1][2]
Molecular Weight 264.75 g/mol [1][2]
CAS Number 133264-58-1[1][2]
Appearance Off-white solid/powder[3]
Purity Typically >95%[3]

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The primary hazards are associated with the chloroacetamido functional group, which is a reactive electrophile.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Due to the presence of the chloroacetamide moiety, there is a potential for this compound to be a skin and eye irritant and a possible skin sensitizer.[4] Animal tests on chloroacetamide suggest it may cause toxicity to human reproduction or development.[4]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound.

ControlSpecification
Engineering Controls Work should be conducted in a well-ventilated chemical fume hood.
Eye Protection Chemical safety goggles or a face shield should be worn.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.
Skin and Body Protection A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary for larger quantities.
Respiratory Protection If working outside of a fume hood or with large quantities that could generate dust, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect for Damage receiving->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh and Prepare Solutions fume_hood->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate waste Dispose of Waste in Accordance with Local Regulations decontaminate->waste

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, follow these first aid procedures.[2]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

In the case of a spill, adhere to the following protocol.

StepAction
1. Evacuation Evacuate personnel from the immediate area.
2. Ventilation Ensure adequate ventilation.
3. Personal Protection Wear appropriate personal protective equipment, including respiratory protection.
4. Containment Prevent further leakage or spillage if safe to do so.
5. Cleanup For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, dike the area and collect the material.
6. Decontamination Clean the spill area thoroughly with a suitable decontaminating agent.
7. Disposal Dispose of all waste in accordance with federal, state, and local regulations.

Potential Signaling Pathway Interactions

The chloroacetamide group is a known covalent binder to cysteine residues in proteins. This reactivity is the basis for its use in targeted covalent inhibitors and chemical probes. While the specific signaling pathways affected by this compound will depend on the targeting ligand it is attached to in a PROTAC, the chloroacetamide moiety itself has the potential to non-specifically interact with proteins containing reactive cysteine residues. This can lead to off-target effects and cellular toxicity. The diagram below illustrates the general mechanism of covalent modification of a protein by a chloroacetamide-containing compound.

compound This compound covalent_adduct Covalent Protein-Inhibitor Adduct compound->covalent_adduct Covalent Modification protein Protein with Reactive Cysteine protein->covalent_adduct downstream_effects Alteration of Protein Function and Downstream Signaling covalent_adduct->downstream_effects

Caption: Covalent Modification of Proteins by Chloroacetamide.

Experimental Protocols

Due to the proprietary nature of drug development, specific experimental protocols for the use of this compound are not widely published. However, general protocols for the synthesis of PROTACs involving similar linkers are available in the scientific literature. Researchers should consult relevant publications and adapt the procedures based on the specific requirements of their target protein and E3 ligase ligand. Standard practices for monitoring reaction progress (e.g., TLC, LC-MS) and purification (e.g., column chromatography) should be employed.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[2]

Disclaimer

This information is provided for guidance only and is based on the best available data at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date safety data sheet from the supplier and follow all institutional safety protocols.

References

Chloroacetamido-C4-NHBoc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chloroacetamido-C4-NHBoc is a bifunctional chemical linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics in drug discovery. This guide provides an in-depth overview of its properties, applications, and the methodologies associated with its use for researchers, scientists, and drug development professionals.

Core Concepts of PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two parts.[1][2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

The linker, far from being a simple spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][4] Its length, composition, and rigidity are crucial determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[2][4]

Physicochemical Properties of this compound

As an alkyl-chain-based linker, this compound offers a degree of conformational flexibility.[4] The chloroacetamide group provides a reactive handle for conjugation to a ligand, while the Boc-protected amine allows for subsequent deprotection and linkage to the other ligand in the PROTAC construct.

PropertyValueSource
CAS Number 133264-58-1MedchemExpress
Molecular Formula C11H21ClN2O3MedchemExpress
Molecular Weight 264.75 g/mol MedchemExpress
Class Alkyl/ether-based PROTAC linkerMedchemExpress

Application in PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The chloroacetamide group can be reacted with a nucleophilic group (e.g., an amine or thiol) on one of the ligands. Following this, the Boc protecting group is removed from the amine, which is then coupled to the second ligand, often via an amide bond formation. The modular nature of this synthesis allows for the creation of libraries of PROTACs with varying ligands and linker attachment points to optimize degradation activity.[5]

Experimental Protocols

While specific protocols are highly dependent on the nature of the ligands being conjugated, a general workflow for the synthesis and evaluation of a PROTAC can be outlined.

General PROTAC Synthesis using this compound

Step 1: Conjugation to the first ligand.

  • Dissolve the POI ligand (containing a suitable nucleophile) and this compound in an appropriate aprotic solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

  • Stir the reaction at room temperature until completion, monitoring progress by LC-MS.

  • Purify the resulting intermediate by preparative HPLC.

Step 2: Boc Deprotection.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir the reaction at room temperature.

  • Remove the solvent and excess acid under reduced pressure.

Step 3: Conjugation to the second ligand.

  • Dissolve the deprotected intermediate and the E3 ligase ligand (containing a carboxylic acid) in an aprotic solvent.

  • Add peptide coupling reagents, such as HATU and DIPEA.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

In Vitro PROTAC Evaluation: Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for effective protein degradation.[4] Techniques to assess this include:

  • Isothermal Titration Calorimetry (ITC): This method measures the heat change upon binding to determine the thermodynamics of ternary complex formation.[1]

  • Fluorescence Resonance Energy Transfer (FRET): By labeling the POI and E3 ligase with a FRET donor and acceptor pair, the formation of the ternary complex can be detected by an increase in the FRET signal.[1]

In Vitro PROTAC Evaluation: Protein Degradation Assay
  • Culture cells of interest to an appropriate density.

  • Treat the cells with varying concentrations of the synthesized PROTAC.

  • Lyse the cells after a set incubation period.

  • Analyze the protein levels of the POI by Western blot or other quantitative proteomics methods to determine the extent of degradation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI POI->Poly_Ub_POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Poly_Ub_POI Ubiquitination Ternary_Complex->PROTAC release & recycle Ternary_Complex->POI Ternary_Complex->E3_Ligase catalytic Ub Ubiquitin Ub->E3_Ligase recruitment Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow PROTAC Development Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Ligand_Selection Ligand Selection (POI & E3) Linker_Design Linker Selection (e.g., this compound) Ligand_Selection->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binary & Ternary Complex Binding Assays (ITC, FRET) Purification->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Selectivity_Profiling Selectivity Profiling Degradation_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound is a valuable tool in the development of PROTACs, offering a flexible and reactive scaffold for the conjugation of protein-targeting and E3 ligase-recruiting ligands. A thorough understanding of its properties and the experimental methodologies for its use is essential for the successful design and optimization of novel protein degraders. The continued exploration of "linkerology" will be crucial for unlocking the full therapeutic potential of targeted protein degradation.[4]

References

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful and often more durable therapeutic effect. This technical guide delves into the core principles of TPD, focusing on the two most prominent strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will explore the fundamental mechanisms, key molecular players, and the experimental approaches used to characterize these novel therapeutic agents.

Core Principles of Targeted Protein Degradation

The central mechanism of TPD involves hijacking the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[1] This system relies on a cascade of enzymatic reactions to tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2]

TPD technologies utilize small molecules to induce the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, a key component of the UPS responsible for substrate recognition.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and specific pathway involving three key enzymes:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. There are over 600 E3 ligases in humans, providing a vast repertoire for selective protein degradation.[4]

The most commonly exploited E3 ligases in TPD are Cereblon (CRBN) and Von Hippel-Lindau (VHL), which are components of Cullin-RING E3 ligase (CRL) complexes.[5][]

Key Technologies in Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7] By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, which is the crucial step for subsequent ubiquitination and degradation of the target protein.[8][9]

Mechanism of Action of PROTACs:

  • Ternary Complex Formation: The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a POI-PROTAC-E3 ligase ternary complex.[8]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC molecule is then released and can induce the degradation of multiple POI molecules, acting in a catalytic manner.

dot

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 (Ubiquitin-Activating) E2 E2 (Ubiquitin-Conjugating) E1->E2 ATP E3 E3 Ligase E2->E3 Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3->TernaryComplex TernaryComplex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Molecular Glues

Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a POI by binding to one of the proteins and creating a new binding surface for the other.[10] Unlike PROTACs, which have distinct ligands for the POI and E3 ligase, molecular glues are monovalent compounds that were often discovered serendipitously.[11]

The most well-known examples of molecular glues are the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These molecules bind to the CRBN E3 ligase and induce the degradation of neo-substrates, including the transcription factors IKZF1 and IKZF3.[4][12]

Mechanism of Action of Molecular Glues:

  • E3 Ligase Binding and Conformational Change: The molecular glue binds to the E3 ligase, inducing a conformational change that creates a new binding pocket on its surface.

  • Neosubstrate Recruitment: This new surface recruits a "neosubstrate" protein that would not normally be recognized by the E3 ligase.

  • Ubiquitination and Degradation: The recruited neosubstrate is then ubiquitinated and degraded by the proteasome.

dot

Molecular_Glue_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_Glue Molecular Glue-Mediated Degradation E2_Ub E2-Ub TernaryComplex POI-Glue-E3 Ternary Complex E2_Ub->TernaryComplex Ub Transfer Proteasome 26S Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI E3 E3 Ligase E3_Glue E3-Glue Complex E3->E3_Glue Glue Molecular Glue Glue->E3_Glue E3_Glue->TernaryComplex Recruits POI POI Protein of Interest (Neosubstrate) POI->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Polyubiquitination Ub_POI->Proteasome

Caption: Mechanism of molecular glue-induced protein degradation.

Data Presentation: Quantitative Comparison of TPD Agents

The efficacy of TPD agents is typically characterized by two key parameters:

  • DC50: The concentration of the degrader that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Below are tables summarizing the quantitative data for selected PROTACs and molecular glues.

Table 1: Quantitative Data for Clinically Relevant PROTACs

PROTACTarget ProteinE3 LigaseDC50DmaxCell Line
ARV-110 Androgen Receptor (AR)CRBN<1 nM[7]>95%VCaP
ARV-471 Estrogen Receptor (ER)CRBN1.8 nM[7][13]>90%MCF7

Table 2: Quantitative Data for Representative Molecular Glues

Molecular GlueTarget ProteinE3 LigaseDC50DmaxCell Line
Pomalidomide IKZF1CRBN~10-100 nM>90%MM.1S
Lenalidomide GSPT1CRBN~1 µM~74%[14]293T
CC-90009 GSPT1CRBN35 nM[15][16]>90%U937

Table 3: Comparison of VHL and CRBN-based PROTACs for KRAS G12D Degradation

PROTACE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
PROTAC 8o VHL3.9>90MIA PaCa-2[17]
LC-2 CRBN590~60NCI-H2030[17]

Experimental Protocols

A variety of in vitro and cell-based assays are used to characterize the activity of TPD agents. Below are outlines of key experimental protocols.

In-Cell Protein Degradation Assay (Western Blot)

This is a fundamental assay to confirm and quantify the degradation of the target protein.

a. Cell Treatment:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the TPD agent for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[18] Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Clarify the lysate by centrifugation.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.[18]

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the POI band intensity to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

dot

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis (DC50, Dmax) I->J

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.[19][20]

a. Cell Preparation:

  • Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[19]

b. Assay Procedure:

  • Seed the transfected cells in a white, opaque multi-well plate.

  • Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.

  • Treat the cells with the TPD agent.

  • Add the NanoLuc® substrate.

  • Measure the luminescence at two wavelengths (donor and acceptor emission).

c. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • An increase in the NanoBRET™ ratio indicates ternary complex formation.

  • Plot the NanoBRET™ ratio against the degrader concentration to determine the EC50 for complex formation.

dot

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis A Co-transfect cells with NanoLuc-POI and HaloTag-E3 B Seed cells and label with HaloTag ligand A->B C Treat with TPD agent B->C D Add NanoLuc substrate C->D E Measure luminescence at two wavelengths D->E F Calculate NanoBRET ratio E->F G Determine EC50 for ternary complex formation F->G

Caption: Workflow for the NanoBRET™ ternary complex formation assay.

Kinetic Protein Degradation Assay (HiBiT)

The HiBiT protein tagging system allows for real-time, quantitative measurement of protein degradation kinetics in live cells.[21][22]

a. Cell Line Generation:

  • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.[3][22]

b. Assay Procedure:

  • Seed the HiBiT-tagged cells in a white multi-well plate.

  • Add the LgBiT protein and the Nano-Glo® live-cell substrate. LgBiT complements with HiBiT to form a functional NanoLuc® luciferase.

  • Treat the cells with the TPD agent.

  • Measure luminescence kinetically over time.

c. Data Analysis:

  • A decrease in luminescence corresponds to the degradation of the HiBiT-tagged POI.

  • Plot the luminescence signal over time to determine the degradation rate (kdeg) and Dmax.

  • Perform a dose-response at a fixed time point to determine the DC50.

Conclusion

Targeted protein degradation represents a paradigm shift in drug discovery, offering the potential to target previously "undruggable" proteins and overcome resistance to traditional inhibitors. A thorough understanding of the underlying principles of the ubiquitin-proteasome system and the mechanisms of PROTACs and molecular glues is essential for the successful design and development of these novel therapeutics. The experimental protocols outlined in this guide provide a framework for the robust characterization of TPD agents, from initial confirmation of degradation to detailed mechanistic studies of ternary complex formation and degradation kinetics. As this field continues to evolve, the application of these core principles and methodologies will be crucial for unlocking the full therapeutic potential of targeted protein degradation.

References

Chloroacetamido-C4-NHBoc in PROTACs: A Technical Guide to Covalent Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a revolutionary approach to selectively eliminate disease-causing proteins. A key innovation in this field is the development of covalent PROTACs, which offer enhanced potency and prolonged duration of action. This in-depth technical guide focuses on the mechanism of action of Chloroacetamido-C4-NHBoc, a linker featuring a chloroacetamide reactive group, in the design of covalent PROTACs.

The core of a PROTAC molecule is its bifunctional nature, consisting of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The Covalent Advantage: Mechanism of Action of Chloroacetamide-Based PROTACs

PROTACs incorporating a this compound linker operate through a covalent mechanism. The chloroacetamide group is an electrophilic "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues on the surface of the target protein, most commonly cysteine. This covalent binding offers several advantages over non-covalent PROTACs, including increased target occupancy and the potential to degrade proteins that are challenging to target with traditional small molecule inhibitors.

The formation of an irreversible covalent bond between the PROTAC and the target protein can, however, abrogate the catalytic nature of the PROTAC, as the molecule is degraded along with its target. To overcome this, reversible covalent PROTACs have been developed to combine the benefits of covalent targeting with the ability to engage in multiple rounds of degradation.

Quantitative Analysis of Covalent PROTAC Activity

The efficacy of a PROTAC is quantified by several key parameters. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax value indicates the maximum percentage of protein degradation achievable. The formation and stability of the ternary complex (POI-PROTAC-E3 ligase) are also critical for efficient degradation and can be assessed using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI). These methods provide valuable data on binding affinities (KD), and the cooperativity (α) of ternary complex formation.

PROTACTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Binding Affinity (KD) to TargetTernary Complex Cooperativity (α)
RC-1 (Reversible Covalent) BTKPomalidomide (CRBN)6.6>90%Not ReportedNot Reported
Irreversible Covalent BTK PROTAC BTKVHL Ligand13688%Not ReportedNot Reported

Experimental Protocols

The development and characterization of chloroacetamide-based PROTACs involve a series of key experiments:

Synthesis of Chloroacetamide-Containing PROTACs

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation. For a chloroacetamide-containing PROTAC, the this compound linker would be incorporated in the final steps. The Boc protecting group is removed to reveal a reactive amine, which can then be coupled to either the target protein ligand or the E3 ligase ligand.

Western Blotting for Protein Degradation

This is the most common method to assess the degradation of a target protein in cells.

  • Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specific duration.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using gel electrophoresis and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.

  • Data Analysis: The intensity of the protein bands is quantified to determine the extent of degradation relative to a control.[1]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.

  • Reaction Setup: A reaction mixture is prepared containing the purified target protein, the E3 ligase complex, ubiquitin, E1 and E2 enzymes, ATP, and the PROTAC.

  • Incubation: The reaction is incubated to allow for ubiquitination to occur.

  • Detection: The reaction products are analyzed by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[2]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (KD) and stoichiometry (n), for both the binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complexes.

  • Sample Preparation: Purified proteins and the PROTAC are prepared in a matched buffer.

  • Titration: The PROTAC is titrated into a solution containing either the target protein or the E3 ligase to measure binary binding. For ternary complex formation, the PROTAC is titrated into a solution containing a pre-formed complex of the other two components.

  • Data Analysis: The heat changes upon each injection are measured and fitted to a binding model to determine the thermodynamic parameters. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding affinities.[3][4]

Visualizing the Mechanism: Pathways and Workflows

To better understand the processes involved in the action of chloroacetamide-based PROTACs, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Chloroacetamide PROTAC POI Target Protein (with Cysteine) PROTAC->POI Covalent Binding E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruitment Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin

Caption: Covalent PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection and Analysis F->G

Caption: Western Blotting Experimental Workflow.

ITC_Workflow cluster_binary Binary Binding Measurement cluster_ternary Ternary Complex Measurement A Titrate PROTAC into Target Protein Solution C Determine Binary KD1 and KD2 A->C B Titrate PROTAC into E3 Ligase Solution B->C F Calculate Cooperativity (α) C->F D Titrate PROTAC into Pre-formed Protein-Ligase Complex E Determine Ternary KD D->E E->F

Caption: Isothermal Titration Calorimetry Workflow.

References

Methodological & Application

Synthesis of PROTACs Using Chloroacetamido-C4-NHBoc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This document provides detailed application notes and a representative protocol for the synthesis of PROTACs utilizing Chloroacetamido-C4-NHBoc, a commercially available alkyl/ether-based linker precursor. The chloroacetamide moiety serves as a reactive handle for conjugation to a nucleophilic group on a POI ligand, while the Boc-protected amine allows for subsequent deprotection and coupling to an E3 ligase ligand.

Mechanism of Action of PROTACs

PROTACs operate catalytically to induce the degradation of target proteins. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage in another cycle of degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides E3->POI Polyubiquitination E2 E2-Ub E2->E3 Recruited Ub Ubiquitin Proteasome->Degraded_POI

Caption: General mechanism of action of a PROTAC.

Experimental Protocols

This section outlines a representative two-step protocol for the synthesis of a hypothetical PROTAC, herein named "PROTAC-X," using this compound. This protocol involves the initial coupling of the linker to a POI ligand containing a nucleophilic handle (e.g., a primary amine or thiol), followed by deprotection and subsequent coupling to an E3 ligase ligand.

Step 1: Synthesis of Linker-POI Ligand Intermediate

This step involves the nucleophilic substitution reaction between the chloroacetamide group of the linker and a nucleophilic group on the POI ligand.

Materials:

  • POI Ligand with a primary amine or thiol handle (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Linker-POI Ligand Intermediate.

Step 2: Synthesis of the Final PROTAC-X

This step involves the deprotection of the Boc group and subsequent amide coupling with an E3 ligase ligand containing a carboxylic acid.

Materials:

  • Linker-POI Ligand Intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative) (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Boc Deprotection:

    • Dissolve the Linker-POI Ligand Intermediate (1.0 eq) in DCM.

    • Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of the deprotected Linker-POI Ligand Intermediate in DMF to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC-X.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow POI_Ligand POI Ligand (with Nucleophile) Step1 Step 1: Nucleophilic Substitution (DIPEA, DMF) POI_Ligand->Step1 Linker This compound Linker->Step1 Intermediate Linker-POI Ligand Intermediate (Boc-protected) Step1->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate (Free Amine) Deprotection->Deprotected_Intermediate Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Deprotected_Intermediate->Step2 E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) E3_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Caption: Representative workflow for the synthesis of a PROTAC.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of "PROTAC-X" as described in the protocol above. These values are representative and may vary depending on the specific POI and E3 ligase ligands used.

Table 1: Reaction Conditions and Yields

StepReactionReactantsSolventTemperatureTime (h)Yield (%)Purity (%)
1Nucleophilic SubstitutionPOI Ligand, this compoundDMFRoom Temp.1875>95 (after chromatography)
2aBoc DeprotectionLinker-POI Ligand IntermediateDCM/TFARoom Temp.1.5QuantitativeCrude
2bAmide CouplingDeprotected Intermediate, E3 Ligase LigandDMFRoom Temp.860>98 (after HPLC)

Table 2: Characterization of PROTAC-X

PropertyValueMethod
Molecular Weight[Hypothetical MW]LC-MS
1H NMRConforms to structureNMR Spectroscopy
Purity>98%HPLC
Solubility[Hypothetical Value]Aqueous Buffer

Conclusion

This compound is a versatile linker precursor for the modular synthesis of PROTACs. The chloroacetamide group allows for efficient coupling to various POI ligands, while the Boc-protected amine provides an orthogonal handle for subsequent conjugation to an E3 ligase ligand. The provided representative protocol and workflow offer a general guideline for researchers embarking on the synthesis of novel PROTACs for targeted protein degradation. It is important to note that reaction conditions and purification methods may require optimization for specific target systems.

References

Application Notes and Protocols: Coupling of Chloroacetamido-C4-NHBoc to a Warhead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of the bifunctional linker, Chloroacetamido-C4-NHBoc, to a chemical warhead. This linker is particularly useful in the construction of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs), offering a chloroacetamide group for covalent reaction with a target protein and a Boc-protected amine for further conjugation.

Two primary protocols are presented, capitalizing on the distinct functionalities of the linker:

  • Protocol 1: Coupling of the chloroacetamide moiety to a thiol-containing warhead.

  • Protocol 2: Deprotection of the Boc group and subsequent amide bond formation with a carboxylic acid-containing warhead.

Protocol 1: Coupling of this compound to a Thiol-Containing Warhead

This protocol describes the S-alkylation reaction between the electrophilic chloroacetamide of the linker and a nucleophilic thiol group on the warhead. This is a common strategy for linking molecules to cysteine residues in proteins.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Thiol-containing warhead

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC purification system

  • Mass spectrometer

  • NMR spectrometer

  • Lyophilizer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the thiol-containing warhead (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and freeze-dry to obtain the final conjugate as a solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for Thiol Coupling

ParameterValue
Warhead:Linker Ratio 1 : 1.1
Base DIPEA (2.0 eq)
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time 6 hours
Purification Method Reverse-Phase HPLC
Yield 65%

Table 2: Characterization Data for the Thiol-Coupled Product

AnalysisResult
Appearance White solid
Purity (HPLC) >95%
HRMS (m/z) Calculated: [M+H]⁺, Found: [M+H]⁺
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis start Dissolve Thiol-Warhead and Linker in DMF add_base Add DIPEA start->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by LC-MS stir->monitor quench Quench with Water monitor->quench purify Purify by RP-HPLC quench->purify lyophilize Lyophilize purify->lyophilize characterize Characterize by HRMS and NMR lyophilize->characterize

Caption: Workflow for coupling a thiol-containing warhead.

Protocol 2: Boc Deprotection and Amide Coupling to a Carboxylic Acid-Containing Warhead

This protocol involves a two-step process: first, the removal of the Boc protecting group from the linker to expose the primary amine, followed by an amide bond formation with a carboxylic acid-containing warhead.

Experimental Protocol

Step 1: Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting amine salt is often used directly in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • Deprotected Chloroacetamido-C4-NH₂ (as TFA salt)

  • Carboxylic acid-containing warhead

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC purification system

  • Mass spectrometer

  • NMR spectrometer

  • Lyophilizer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid-containing warhead (1.0 equivalent) and the deprotected linker (1.1 equivalents) in anhydrous DMF.

  • Add HATU or HBTU (1.2 equivalents) to the mixture.

  • Add DIPEA (3.0-4.0 equivalents) to neutralize the TFA salt and facilitate the coupling reaction.

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the desired product and freeze-dry to obtain the final conjugate as a solid.

  • Characterize the final product by HRMS and NMR spectroscopy.

Data Presentation

Table 3: Representative Reaction Parameters and Yields for Amide Coupling

ParameterValue
Deprotection Reagent TFA in DCM (50%)
Coupling Reagent HATU (1.2 eq)
Base DIPEA (4.0 eq)
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time 2 hours
Purification Method Reverse-Phase HPLC
Yield (over 2 steps) 55%

Table 4: Characterization Data for the Amide-Coupled Product

AnalysisResult
Appearance White solid
Purity (HPLC) >95%
HRMS (m/z) Calculated: [M+H]⁺, Found: [M+H]⁺
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure

Experimental Workflow Diagram

G cluster_0 Boc Deprotection cluster_1 Amide Coupling cluster_2 Workup and Purification cluster_3 Analysis start Dissolve Linker in DCM add_tfa Add TFA start->add_tfa stir_deprotect Stir at Room Temperature add_tfa->stir_deprotect evaporate Evaporate Solvent and TFA stir_deprotect->evaporate dissolve_couple Dissolve Deprotected Linker and Warhead-COOH in DMF evaporate->dissolve_couple add_reagents Add HATU and DIPEA dissolve_couple->add_reagents stir_couple Stir at Room Temperature add_reagents->stir_couple monitor_couple Monitor by LC-MS stir_couple->monitor_couple quench Quench with Water monitor_couple->quench purify Purify by RP-HPLC quench->purify lyophilize Lyophilize purify->lyophilize characterize Characterize by HRMS and NMR lyophilize->characterize PROTAC_Synthesis cluster_linker Linker Synthesis cluster_warhead Warhead Coupling cluster_e3_ligand E3 Ligase Ligand Coupling linker This compound linked_warhead Linker-Warhead Conjugate linker->linked_warhead deprotection Boc Deprotection linker->deprotection Protocol 2 warhead Thiol-Warhead warhead->linked_warhead Protocol 1 protac Final PROTAC deprotection->protac e3_ligand E3 Ligase Ligand (COOH) e3_ligand->protac Amide Coupling

References

Application Notes and Protocols: Chloroacetamido-C4-NHBoc in Targeted Protein Degradation of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]

The chloroacetamido-C4-NHBoc linker is a valuable building block in the synthesis of PROTACs, particularly for those employing a covalent mechanism of action. The chloroacetamide group can act as a "warhead," forming a covalent bond with a nucleophilic residue, often a cysteine, on the target kinase. This covalent engagement can enhance target occupancy and prolong the duration of action. The C4-NHBoc portion provides a flexible alkyl chain of a defined length to optimally position the E3 ligase for efficient ubiquitination of the target kinase, while the Boc protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.

This document provides detailed application notes and protocols for the use of this compound in the development of kinase-targeting PROTACs, using a representative covalent Bruton's Tyrosine Kinase (BTK) degrader as an illustrative example.

Mechanism of Action: Covalent Kinase Degradation

A PROTAC incorporating a chloroacetamide warhead follows a multi-step process to induce the degradation of a target kinase:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the target kinase and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[1][2]

  • Covalent Binding : The chloroacetamide moiety of the PROTAC forms a covalent bond with a reactive cysteine residue on the kinase, leading to irreversible binding.

  • Ubiquitination : The proximity induced by the PROTAC allows the recruited E3 ligase to transfer ubiquitin molecules to the target kinase.

  • Proteasomal Degradation : The polyubiquitinated kinase is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling : The PROTAC is then released and can engage another target kinase molecule, acting catalytically to induce further degradation.[1]

Data Presentation: In Vitro Degradation Profile of a Representative Covalent BTK PROTAC

The following tables summarize the in vitro degradation and anti-proliferative activities of a representative covalent BTK PROTAC synthesized using a chloroacetamide warhead and an appropriate linker.

CompoundTarget KinaseCell LineDC50 (nM)Dmax (%)Reference
Representative BTK PROTAC BTKMOLM-148-40>90[3]
Control (non-degrading) BTKMOLM-14>1000<10[3]

Table 1: In Vitro Degradation of BTK. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

CompoundCell LineIC50 (nM)Reference
Representative BTK PROTAC MOLM-14~50[3]
Parent Inhibitor MOLM-14~100[3]

Table 2: Anti-proliferative Activity. IC50 is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocols

Western Blotting for Kinase Degradation

Objective: To quantify the degradation of the target kinase in response to PROTAC treatment.

Materials:

  • Cell line expressing the target kinase (e.g., MOLM-14 for BTK)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase (e.g., anti-BTK)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final 1X concentration.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target kinase signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of PROTAC-mediated kinase degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC stock solution

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Quantitative Mass Spectrometry for Proteome-wide Selectivity

Objective: To assess the selectivity of the PROTAC by quantifying changes in the entire proteome upon treatment.

Materials:

  • Cell line of interest

  • PROTAC and vehicle control (DMSO)

  • Lysis buffer for mass spectrometry

  • Protein digestion reagents (e.g., trypsin)

  • Tandem Mass Tag (TMT) labeling reagents

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation of the target kinase and a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from each condition with TMT reagents.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Process the raw data to identify and quantify proteins. Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control. A highly selective PROTAC will primarily show downregulation of the intended target kinase.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC Chloroacetamide-C4 PROTAC Ternary_Complex Ternary Complex (Kinase-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Kinase (e.g., BTK) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: Mechanism of action for a chloroacetamide-based kinase PROTAC.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Quantification of Degradation) G->H

Caption: Experimental workflow for Western blotting analysis.

Logical_Relationship PROTAC PROTAC Molecule Warhead Chloroacetamide Warhead (Binds Kinase) PROTAC->Warhead Linker C4 Linker (Positions E3 Ligase) PROTAC->Linker E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) PROTAC->E3_Ligand

Caption: Logical relationship of components in a chloroacetamide-based PROTAC.

References

Application Notes and Protocols for Chloroacetamido-C4-NHBoc in PROTAC-Based Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to selectively eliminate pathogenic proteins by hijacking the cell's natural protein degradation machinery.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]

The linker plays a crucial role in PROTAC design, influencing the molecule's stability, cell permeability, and the geometry of the ternary complex, all of which are critical for degradation efficiency.[4] Chloroacetamido-C4-NHBoc is a versatile alkyl-based PROTAC linker precursor. The chloroacetamide group provides a reactive handle for covalent linkage to the target protein ligand, while the Boc-protected amine allows for straightforward coupling to an E3 ligase ligand. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker for cancer research applications.

Data Presentation: Efficacy of a Hypothetical EGFR-Targeting PROTAC

To illustrate the application of a this compound-derived PROTAC, we present representative data for a hypothetical covalent PROTAC, "EGFR-C4-CRBN," designed to target a mutant form of the Epidermal Growth factor Receptor (EGFR), a key oncogene in non-small cell lung cancer (NSCLC).[5][6] This hypothetical PROTAC utilizes a chloroacetamide warhead to covalently bind to a cysteine residue in the EGFR active site and recruits the Cereblon (CRBN) E3 ligase.

Table 1: In Vitro Degradation of Mutant EGFR by EGFR-C4-CRBN

Cell LineEGFR MutationDC50 (nM)Dmax (%)Treatment Time (hours)
HCC827exon 19 deletion5.2>9524
H1975L858R/T790M15.8>9024
PC-9exon 19 deletion8.1>9524

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximal level of protein degradation achieved.

Table 2: Anti-proliferative Activity of EGFR-C4-CRBN in NSCLC Cell Lines

Cell LineEGFR MutationIC50 (nM)Treatment Time (hours)
HCC827exon 19 deletion12.572
H1975L858R/T790M45.272
PC-9exon 19 deletion20.772

IC50: The concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of the hypothetical EGFR-C4-CRBN PROTAC in degrading mutant EGFR and inhibiting downstream signaling pathways in cancer cells.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC EGFR-C4-CRBN PROTAC EGFR Mutant EGFR (Protein of Interest) PROTAC->EGFR Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Proteasome Proteasome EGFR->Proteasome Recognition & Degradation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Activates Proliferation Cancer Cell Proliferation & Survival Ub Ubiquitin Ub->EGFR Polyubiquitination Degraded_EGFR Degraded EGFR (Peptide Fragments) Proteasome->Degraded_EGFR Downstream->Proliferation Promotes Degraded_EGFR->Proliferation Inhibition of Proliferation

Caption: Mechanism of action for an EGFR-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Covalent PROTAC using this compound

This protocol describes a general two-step synthesis for a covalent PROTAC targeting a protein with a suitable nucleophilic residue (e.g., cysteine) and recruiting the CRBN E3 ligase.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Co-evaporate with DCM (3x) to remove residual TFA.

  • The resulting amine triflate salt can be used in the next step without further purification.

Step 2: Amide Coupling with a CRBN Ligand

  • Dissolve the CRBN ligand containing a carboxylic acid functional group (e.g., pomalidomide-acid) (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected chloroacetamido-C4-amine from Step 1 (1.1 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final PROTAC.

Step 3: Conjugation to the Target Protein Ligand

  • Dissolve the purified PROTAC from Step 2 (1 equivalent) and the target protein ligand containing a nucleophilic group (e.g., a thiol on a cysteine-binding inhibitor) (1 equivalent) in a suitable solvent such as DMF or DMSO.

  • Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final covalent PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow start Start deprotection Boc Deprotection of Linker start->deprotection coupling Amide Coupling with E3 Ligase Ligand deprotection->coupling conjugation Covalent Conjugation with POI Ligand coupling->conjugation purification Purification (HPLC) conjugation->purification end Final PROTAC purification->end

Caption: General workflow for covalent PROTAC synthesis.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cancer cells treated with a PROTAC.[7]

Materials:

  • Cancer cell line of interest (e.g., HCC827)

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-EGFR)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a PROTAC on cancer cell viability.[8][9]

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to attach overnight.

  • Cell Treatment:

    • Treat cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization synthesis Synthesize PROTAC (Protocol 1) characterization Characterize PROTAC (LC-MS, NMR) synthesis->characterization degradation Assess Protein Degradation (Western Blot - Protocol 2) characterization->degradation ternary_complex Confirm Ternary Complex (Co-IP) characterization->ternary_complex viability Determine Cell Viability (MTT Assay - Protocol 3) degradation->viability data_analysis Calculate DC50, Dmax, IC50 viability->data_analysis ternary_complex->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Overall experimental workflow for PROTAC development.

Conclusion

This compound is a valuable building block for the synthesis of covalent PROTACs in cancer research. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for the targeted degradation of oncoproteins. The modular nature of PROTACs, facilitated by versatile linkers like this compound, allows for the rapid development of potent and selective therapeutics to address unmet needs in cancer treatment.

References

Application Notes and Protocols: Chloroacetamido-C4-NHBoc for E3 Ligase Ligand Conjugation in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy of ternary complex formation and subsequent protein degradation.[3][5] The Chloroacetamido-C4-NHBoc is a bifunctional alkyl-based linker designed for PROTAC synthesis.[6] It features two key reactive handles:

  • A chloroacetamide group , which acts as an electrophile that can covalently react with nucleophilic residues, most notably the thiol group of cysteine.[7][8]

  • A Boc-protected amine (NHBoc) , a stable carbamate (B1207046) that, upon deprotection, reveals a primary amine ready for standard amide bond formation.[9][10]

This application note provides detailed protocols for the strategic use of this compound in the synthesis of PROTACs, focusing on its conjugation to E3 ligase ligands.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This hijacked enzymatic cascade results in the poly-ubiquitination of the target protein, signaling its destruction by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple target protein molecules.

PROTAC_Mechanism cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Recruitment PROTAC PROTAC E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Transfer Ub_E2 E2-Ub Ub_E2->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthetic_Workflow start Start: Chloroacetamido- C4-NHBoc Linker step1 Protocol 1: Boc Deprotection (TFA/DCM) start->step1 intermediate1 Intermediate 1: Chloroacetamido-C4-NH2 step1->intermediate1 step2 Protocol 2: Amide Coupling with E3 Ligand-COOH (e.g., HATU) intermediate1->step2 intermediate2 Intermediate 2: E3 Ligand-Linker-Chloroacetamide step2->intermediate2 step3 Protocol 3: Alkylation with Warhead-SH (e.g., DIPEA) intermediate2->step3 final_protac Final PROTAC Conjugate step3->final_protac purify Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purify

References

Application Notes and Protocols for the Boc Deprotection of Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from Chloroacetamido-C4-NHBoc to yield the corresponding primary amine, Chloroacetamido-C4-NH2. The primary method described utilizes trifluoroacetic acid (TFA), a common and effective reagent for Boc removal.[2][3][4] The resulting amine can be a critical intermediate in the synthesis of more complex molecules, including bioconjugates and active pharmaceutical ingredients.

The chloroacetamide group is generally stable to the acidic conditions required for Boc deprotection, allowing for selective removal of the Boc group. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product.

Data Presentation: Common Conditions for Boc Deprotection using TFA

The following table summarizes typical quantitative parameters for the Boc deprotection of amines using trifluoroacetic acid, compiled from various sources. These ranges can be used as a starting point for optimizing the deprotection of this compound.

ParameterTypical RangeNotes
TFA Concentration 20-50% (v/v) in an organic solvent, or neatHigher concentrations can lead to faster reactions but may also increase the risk of side reactions with sensitive functional groups.[3][5]
Solvent Dichloromethane (B109758) (DCM), 1,4-DioxaneDCM is a common choice due to its ability to dissolve a wide range of organic compounds.[3][6]
Reaction Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically performed at room temperature.[1][6] Cooling to 0 °C may be necessary for highly sensitive substrates.[3]
Reaction Time 30 minutes to 18 hoursReaction progress should be monitored by an appropriate analytical method such as TLC or LC-MS.[1][3]
TFA Equivalents Excess (typically used as solvent or co-solvent)A large excess of TFA is generally used to drive the reaction to completion.[3]

Experimental Protocols

Method 1: Boc Deprotection using TFA in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the Boc protecting group from this compound using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound (starting material)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and appropriate developing solvent system

  • LC-MS (optional, for reaction monitoring)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.

    • Stir the solution at room temperature (or cool to 0 °C in an ice bath if the substrate is sensitive).

  • Addition of TFA:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common practice is to use a 1:1 mixture of DCM and TFA (v/v).[3] For a less harsh condition, a 25% TFA in DCM solution can be used.[3]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. The reaction is often complete within 1-4 hours.[1][3]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3] To aid in the removal of residual TFA, the residue can be co-evaporated with a solvent like toluene (B28343) or DCM several times.[5][7]

    • Dissolve the residue in an appropriate organic solvent such as ethyl acetate (B1210297) or DCM.

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[1][3] Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent.

  • Isolation of Product:

    • Concentrate the filtrate under reduced pressure to obtain the crude Chloroacetamido-C4-NH2.

    • If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start Start: this compound Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add TFA Solution (e.g., 25-50% in DCM) Dissolve->Add_TFA React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->React Evaporate Evaporate Solvent and excess TFA React->Evaporate Workup Aqueous Work-up (NaHCO3, Brine) Evaporate->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify End End: Chloroacetamido-C4-NH2 Purify->End

Caption: Workflow for the Boc deprotection of this compound.

Signaling Pathway: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc This compound Protonation Protonated Intermediate R-NH-C(=O+H)-O-tBu Boc_Amine->Protonation + H+ (from TFA) Fragmentation { Fragmentation} Protonation->Fragmentation Carbamic_Acid Carbamic Acid R-NH-COOH Fragmentation->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation (CH3)3C+ Fragmentation->Tert_Butyl_Cation Decarboxylation { Decarboxylation} Carbamic_Acid->Decarboxylation Free_Amine Free Amine (as TFA salt) Chloroacetamido-C4-NH3+TFA- Decarboxylation->Free_Amine CO2 Carbon Dioxide CO2 Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Cellular Uptake and Permeability of PROTACs with a Chloroacetamido-C4-NHBoc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the entire molecule. The "Chloroacetamido-C4-NHBoc" linker is a bifunctional linker that incorporates a chloroacetamide group, an electrophilic moiety that can form a covalent bond with nucleophilic residues on the E3 ligase or the target protein, potentially leading to prolonged target engagement and degradation. The C4 alkyl chain provides flexibility, while the Boc-protected amine offers a handle for further chemical modification.

A significant hurdle in PROTAC development is achieving efficient cellular uptake and permeability. Due to their high molecular weight and polar surface area, many PROTACs exhibit poor membrane permeability, limiting their therapeutic potential. This document provides detailed application notes and experimental protocols to assess the cellular uptake and permeability of PROTACs, with a focus on those containing a chloroacetamido-based linker.

Data Presentation: Permeability of Representative PROTACs

The following table summarizes quantitative data from permeability assays for various PROTACs. While specific data for a PROTAC with the exact this compound linker is not publicly available, the presented data for PROTACs with similar flexible or covalent linkers provide a valuable reference for expected permeability profiles.

PROTAC IDTargetLinker TypeAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14 Androgen ReceptorPEG-basedCaco-21.78.4[1]
PROTAC 18 Androgen ReceptorAdamantyl-basedCaco-20.151.5[1]
PROTAC 20d Androgen ReceptorPEG-basedCaco-2<0.8 (BLQ)>12[1]
MZ1 BET ProteinsPEG-basedPAMPA~0.03N/A[2]
OMZ1 (Ester analog of MZ1) BET ProteinsEster-modified PEGPAMPA~0.3N/A[2]
ARV-771 BET ProteinsPEG-basedPAMPA~0.1N/A[2]
OARV-771 (Ester analog) BET ProteinsEster-modified PEGPAMPA~0.15N/A[2]
PROTAC 1 BRD4FlexiblePAMPA~0.28N/A[3]
PROTAC 3 BRD4FlexiblePAMPA<0.04N/A[3]

BLQ = Below Limit of Quantification; N/A = Not Applicable

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability. It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.

Workflow:

PAMPA_Workflow prep Prepare Donor and Acceptor Plates coat Coat Membrane with Lipid Solution prep->coat add_compound Add PROTAC Solution to Donor Wells coat->add_compound incubate Incubate Assembly add_compound->incubate analyze Analyze Compound Concentration in Both Wells incubate->analyze calculate Calculate Papp Value analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Preparation of Lipid Membrane Solution: Prepare a solution of 2% (w/v) lecithin (B1663433) in dodecane.

  • Preparation of Plates:

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Carefully coat the membrane of a 96-well donor filter plate with 5 µL of the lipid solution per well.

  • Compound Preparation: Dissolve the PROTAC in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility) to a final concentration of 10 µM.

  • Assay Start:

    • Add 200 µL of the PROTAC solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    • Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [drug]acceptor = Concentration of PROTAC in the acceptor well

      • [drug]equilibrium = Theoretical equilibrium concentration

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium. Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes with tight junctions, providing a more physiologically relevant assessment of drug absorption, including passive diffusion and active transport mechanisms.

Workflow:

Caco2_Workflow seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form Monolayer seed->culture teer Measure TEER to Confirm Monolayer Integrity culture->teer add_compound Add PROTAC to Apical or Basolateral Side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Compartment at Time Points incubate->sample analyze Analyze Samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto collagen-coated, microporous polycarbonate membrane Transwell™ inserts.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to ensure tight junction integrity.

    • Alternatively, perform a Lucifer yellow rejection assay.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the PROTAC solution (typically 10 µM in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To determine the efflux ratio, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculations:

    • Papp (A to B): Papp = (dQ/dt) / (A * C0)

      • dQ/dt = Rate of drug appearance in the receiver chamber

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor chamber

    • Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

      • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[4]

Signaling Pathway

PROTAC-Mediated Degradation of BRD4 and Downstream Signaling

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. Its degradation by PROTACs has shown significant therapeutic potential in oncology. The diagram below illustrates the mechanism of action of a BRD4-targeting PROTAC and its impact on downstream signaling pathways.

BRD4_Signaling cluster_protac PROTAC Action cluster_downstream Downstream Effects PROTAC BRD4 PROTAC Ternary BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary BRD4 BRD4 BRD4->Ternary cMyc c-Myc Transcription (Oncogene) BRD4->cMyc Activates E3 E3 Ligase (e.g., VHL, CRBN) E3->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc Inhibition CellCycle Cell Cycle Progression Degradation->CellCycle Arrest Apoptosis Apoptosis Degradation->Apoptosis Induction cMyc->CellCycle

Caption: PROTAC-mediated degradation of BRD4 leads to the downregulation of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis.

Conclusion

The assessment of cellular uptake and permeability is a critical step in the development of effective PROTAC-based therapeutics. The protocols outlined in this document for PAMPA and Caco-2 assays provide robust methods for evaluating the membrane permeability of PROTACs containing a this compound or similar linker. While PROTACs often exhibit physicochemical properties outside of traditional "drug-like" space, a thorough understanding of their permeability characteristics can guide medicinal chemistry efforts to optimize their delivery to the intracellular site of action. The combination of in vitro permeability assays and a clear understanding of the downstream signaling effects of target degradation will accelerate the development of this promising class of therapeutic agents.

References

Application Notes and Protocols for In Vitro Evaluation of PROTACs Synthesized with Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker plays a crucial role in optimizing the potency and pharmacological properties of the PROTAC.[4] This document provides detailed application notes and protocols for the in vitro characterization of PROTACs synthesized using the Chloroacetamido-C4-NHBoc linker. This linker is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs.[5][6] The chloroacetamide group can be utilized for covalent engagement with specific residues on the E3 ligase or target protein, potentially enhancing ternary complex stability and degradation efficiency.

The following protocols outline key in vitro assays to assess the efficacy and mechanism of action of these PROTACs, from initial target engagement to final protein degradation and cellular effects.

PROTAC Mechanism of Action and In Vitro Assay Cascade

The mechanism of a PROTAC involves several key steps, each of which can be interrogated using specific in vitro assays. The successful development of PROTACs requires a robust screening cascade to evaluate each step of this process.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Key In Vitro Assays and Protocols

A comprehensive in vitro evaluation of a novel PROTAC involves a series of assays to confirm its intended biological activity. The following sections provide detailed protocols for these essential experiments.

Target Protein Degradation Assays

The primary function of a PROTAC is to induce the degradation of the target protein. Western blotting is a fundamental technique to quantify the reduction in protein levels.

Experimental Workflow: Western Blotting

Western_Blot_Workflow start Cell Seeding treatment PROTAC Treatment (Dose & Time Course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis (DC50 & Dmax) detection->analysis

Caption: Step-by-step workflow for assessing protein degradation by Western blotting.

Protocol: Western Blotting for Protein Degradation [7][8]

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Membrane Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7]

Data Presentation: Target Protein Degradation

Cell LineTarget ProteinTreatment Time (hours)DC₅₀ (nM) (Example)Dₘₐₓ (%) (Example)
Cell Line APOI-12425>90
Cell Line BPOI-12450>85
Cell Line APOI-2 (Negative Control)24>10,000<10
Ternary Complex Formation Assays

The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is a critical prerequisite for protein degradation.[9][10] Several biophysical and biochemical assays can be used to characterize this interaction.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [1]

  • Reagent Preparation:

    • Recombinant target protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged VHL or CRBN).

    • TR-FRET donor (e.g., anti-GST-terbium) and acceptor (e.g., anti-His-d2) antibodies.

    • Assay buffer.

  • Assay Procedure:

    • In a microplate, add the target protein, E3 ligase, and serially diluted PROTAC.

    • Incubate to allow for ternary complex formation.

    • Add the donor and acceptor antibodies and incubate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence emission at two wavelengths (for donor and acceptor).

    • Calculate the TR-FRET ratio. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[4]

Data Presentation: Ternary Complex Formation (TR-FRET)

PROTACTarget ProteinE3 LigaseTC₅₀ (nM) (Example)Cooperativity (α) (Example)
PROTAC-XPOI-1VHL1505
PROTAC-YPOI-1VHL3002.5

TC₅₀: Concentration of PROTAC required for 50% of maximal ternary complex formation. Cooperativity (α): A measure of how the binding of one protein partner influences the binding of the other. An α > 1 indicates positive cooperativity.

Ubiquitination Assays

Following ternary complex formation, the E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation.[11]

Protocol: In Vitro Ubiquitination Assay [12][13]

  • Reaction Setup:

    • Combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, target protein, and biotinylated ubiquitin in an assay buffer.

    • Add ATP to initiate the reaction.

    • Add the PROTAC at various concentrations.

  • Incubation and Detection:

    • Incubate the reaction mixture to allow for ubiquitination.

    • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin or streptavidin-HRP antibody.

Data Presentation: In Vitro Ubiquitination

PROTACTarget ProteinE3 LigaseEffective Concentration for Ubiquitination (µM) (Example)
PROTAC-XPOI-1VHL0.5 - 5
PROTAC-YPOI-1VHL1 - 10
Cell Viability Assays

It is important to assess the cytotoxic effects of the PROTAC on cells to ensure that the observed protein degradation is not a result of general toxicity.[1]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [14]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix and incubate to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot cell viability against PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).

Data Presentation: Cell Viability

Cell LinePROTACTreatment Time (hours)IC₅₀ (µM) (Example)
Cell Line APROTAC-X72>10
Cell Line BPROTAC-X72>10

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the in vitro characterization of PROTACs synthesized with the this compound linker. A systematic evaluation using these assays will provide crucial insights into the potency, mechanism of action, and potential liabilities of novel PROTAC molecules, thereby guiding their optimization for therapeutic applications. It is recommended to perform multiple orthogonal assays to robustly validate the activity of a PROTAC.

References

Chloroacetamido-C4-NHBoc: Applications in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C4-NHBoc is a versatile bifunctional molecule increasingly utilized in chemical biology and drug discovery. Its structure comprises a reactive chloroacetamide "warhead" and a Boc-protected amine connected by a C4 alkyl linker. The chloroacetamide group acts as a covalent binder, primarily targeting nucleophilic residues like cysteine on proteins. The protected amine allows for further chemical modification, making it a valuable building block for creating sophisticated chemical probes and therapeutic agents. This document provides an overview of its key applications, detailed experimental protocols, and relevant data.

Key Applications

The unique chemical features of this compound lend it to several cutting-edge applications in chemical biology:

  • Activity-Based Protein Profiling (ABPP): The chloroacetamide moiety serves as a reactive group in ABPP probes to covalently label active cysteine residues within complex proteomes.[1][2][3] This enables the identification of functionally important cysteines and the assessment of enzyme activity on a proteome-wide scale.[4] These probes can be used in competitive profiling experiments to discover and characterize novel covalent inhibitors.

  • Development of Covalent Inhibitors: The ability of the chloroacetamide group to form a stable covalent bond with cysteine residues is leveraged in the design of targeted covalent inhibitors.[5][6] This approach can lead to drugs with increased potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[2][6]

  • Synthesis of PROTACs (Proteolysis Targeting Chimeras): this compound can function as a linker component in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] The chloroacetamide can be used to covalently engage the target protein, while the Boc-protected amine can be deprotected and linked to an E3 ligase ligand.

Data Presentation

The following table summarizes representative quantitative data from activity-based protein profiling experiments using chloroacetamide-based probes.

Protein TargetCysteine SiteProbe Concentration (µM)% Inhibition/LabelingReference Method
MGMTCys1451071.5%SLC-ABPP[1]
KRAS G12CCys121>90%SLC-ABPP[1]
CDK7Cys312585%isoTOP-ABPP[1]
MurACys1152550% (IC50)Enzyme Assay[5]
Chalcone SynthaseActive Site Cys1-2 molecules/subunit50%Enzyme Assay[8]

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) of Cysteine Reactivity

This protocol outlines a general workflow for using a chloroacetamide-based probe (synthesized from this compound by attaching a reporter tag) to profile cysteine reactivity in cell lysates.

Materials:

  • Chloroacetamide probe (with alkyne or azide (B81097) handle)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • Click chemistry reagents (e.g., biotin-azide/alkyne, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Digestion buffer (e.g., urea, TCEP, iodoacetamide, trypsin)

  • LC-MS/MS equipment

Methodology:

  • Cell Lysis: Harvest cells and lyse them in cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Probe Labeling: Incubate the cell lysate (e.g., 1 mg of protein) with the chloroacetamide probe (e.g., 10-50 µM) for 1 hour at room temperature.

  • Click Chemistry: Perform a click chemistry reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.

  • Enrichment: Enrich the biotin-labeled proteins using streptavidin beads.

  • On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion to release the labeled peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and cysteine sites.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a conceptual framework for synthesizing a PROTAC using this compound as a linker component.

Materials:

  • This compound

  • Target protein ligand with a suitable functional group for coupling

  • E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with a suitable functional group

  • Deprotection agent (e.g., trifluoroacetic acid for Boc removal)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Appropriate solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

Methodology:

  • Boc Deprotection: Remove the Boc protecting group from this compound using an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Coupling to E3 Ligase Ligand: Couple the resulting free amine with the carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide derivative) using standard peptide coupling reagents like HATU and DIPEA in a solvent like DMF.

  • Purification: Purify the resulting intermediate by HPLC.

  • Coupling to Target Protein Ligand: The chloroacetamide end of the linker is reactive and can be directly used to target a cysteine on the protein of interest. Alternatively, the chloroacetamide can be introduced in the final step after coupling the linker to the target protein ligand.

  • Final Purification: Purify the final PROTAC molecule using HPLC and confirm its identity by mass spectrometry and NMR.

Visualizations

Caption: Mechanism of PROTAC-mediated protein degradation.

ABPP_Workflow cluster_1 Activity-Based Protein Profiling Workflow Proteome Complex Proteome (e.g., Cell Lysate) Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Incubate with Probe Chloroacetamide Probe (with reporter handle) Probe->Labeled_Proteome Click_Chemistry Click Chemistry (e.g., attach Biotin) Labeled_Proteome->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of labeled sites) LC_MS->Data_Analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Covalent_Inhibition cluster_2 Covalent Inhibition by Chloroacetamide Inhibitor Chloroacetamide Inhibitor Non_Covalent_Complex Non-covalent Complex Inhibitor->Non_Covalent_Complex Reversible Binding Protein Target Protein with Cysteine Protein->Non_Covalent_Complex Covalent_Complex Covalent Complex (Inactivated Protein) Non_Covalent_Complex->Covalent_Complex Irreversible Covalent Bond Formation

Caption: Mechanism of covalent inhibition by a chloroacetamide warhead.

References

Application Notes and Protocols for PROTAC Library Synthesis using Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimera (PROTAC) libraries utilizing the bifunctional linker, Chloroacetamido-C4-NHBoc. These guidelines are intended to facilitate the rapid and efficient generation of diverse PROTAC molecules for targeted protein degradation studies.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][][3] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] This catalytic mechanism allows for the degradation of target proteins at low concentrations and offers the potential to target proteins previously considered "undruggable."[4]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency and selectivity. The this compound linker is a versatile building block for PROTAC synthesis. It features a reactive chloroacetamide group for covalent linkage, typically with a thiol-containing residue or a primary/secondary amine on one of the ligands, and a Boc-protected amine for subsequent amide bond formation with the other ligand. This allows for a modular and systematic approach to the synthesis of PROTAC libraries.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release and Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment of E2-Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Library Synthesis

The synthesis of a PROTAC library using this compound can be achieved through a sequential, two-step coupling strategy. This workflow allows for the modular assembly of the PROTAC by first reacting the chloroacetamide moiety followed by deprotection and coupling of the amine.

Synthesis_Workflow start Start: this compound Linker step1 Step 1: Alkylation Reaction Couple Warhead-Nu or E3-Nu (Nu = Nucleophile, e.g., -SH, -NH2) start->step1 intermediate1 Intermediate 1: Warhead/E3-Linker-NHBoc step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: Warhead/E3-Linker-NH2 step2->intermediate2 step3 Step 3: Amide Coupling Couple E3-COOH or Warhead-COOH (e.g., HATU, DIPEA) intermediate2->step3 final_protac Final PROTAC Library Member step3->final_protac purification Purification (e.g., Preparative HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end Pure, Characterized PROTAC characterization->end

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC library using this compound. These are generalized procedures and may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Alkylation of Warhead/E3 Ligase Ligand with this compound

This protocol describes the coupling of a nucleophilic warhead or E3 ligase ligand (containing a free amine or thiol) with the chloroacetamide moiety of the linker.

Materials:

  • Warhead or E3 Ligase Ligand with a nucleophilic handle (e.g., -NH2, -SH)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the Warhead or E3 Ligase Ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq).

  • Add DIPEA (3.0 eq) or K2CO3 (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired intermediate.

ParameterConditionExpected YieldPurity (LC-MS)
Solvent Anhydrous DMF60-80%>90%
Base DIPEA
Temperature Room Temperature
Time 12-24 hours
Protocol 2: Boc Deprotection of the Linker

This protocol details the removal of the Boc protecting group to expose the primary amine for the subsequent coupling reaction.

Materials:

  • Warhead/E3-Linker-NHBoc intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approximately 0.1 M).

  • Add TFA (10-20 eq, typically a 20-50% solution in DCM) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.

ParameterConditionExpected YieldPurity (LC-MS)
Reagent TFA in DCM (1:1)>95% (quantitative)>95%
Temperature 0 °C to Room Temperature
Time 1-2 hours
Protocol 3: Amide Coupling to form the Final PROTAC

This protocol describes the formation of the final PROTAC molecule via an amide bond between the deprotected amine and a carboxylic acid-functionalized ligand.

Materials:

  • Warhead/E3-Linker-NH2 intermediate from Protocol 2

  • Carboxylic acid-functionalized E3 Ligase Ligand or Warhead

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • To a solution of the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) or COMU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine intermediate from Protocol 2 (1.1 eq) in anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

ParameterConditionExpected YieldPurity (LC-MS)
Coupling Reagent HATU or COMU50-70%>85% (crude)
Base DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Time 4-12 hours
Protocol 4: Purification and Characterization

Purification: The crude PROTAC is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).

  • Column: C18 stationary phase

  • Mobile Phase A: Water with 0.1% TFA or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

  • Gradient: A suitable gradient of Mobile Phase B is used to elute the PROTAC.

Characterization: The purity and identity of the final PROTAC molecules should be confirmed by analytical techniques.

  • LC-MS: To confirm the molecular weight and assess purity.

  • NMR (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

AnalysisPurposeTypical Outcome
LC-MS Purity assessment and mass confirmation>95% purity, observed mass matches calculated mass
¹H NMR Structural confirmationPeaks consistent with the proposed structure
HRMS Exact mass determinationMass accuracy within 5 ppm

Conclusion

The use of this compound as a bifunctional linker provides a robust and flexible strategy for the synthesis of PROTAC libraries. The sequential alkylation and amide coupling reactions allow for the modular assembly of diverse PROTAC molecules. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation, enabling the efficient discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Chloroacetamido-C4-NHBoc in the Development of Covalent PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. Covalent PROTACs, a subset of this class, offer distinct advantages, including increased potency and prolonged duration of action, by forming a covalent bond with the target protein. This document provides detailed application notes and protocols for the use of Chloroacetamido-C4-NHBoc, a bifunctional linker, in the synthesis and evaluation of covalent PROTACs. The chloroacetamide moiety serves as a reactive "warhead" that forms a stable, irreversible thioether bond with cysteine residues on the target protein.

Core Mechanism of Action: Covalent Inhibition

The chloroacetyl group of the linker functions as an electrophile, susceptible to nucleophilic attack by the thiol group (-SH) of cysteine residues on the target protein. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the displacement of the chloride ion. This irreversible covalent modification permanently inactivates the target protein, leading to its degradation through the ubiquitin-proteasome system.

Data Presentation: Efficacy of Covalent PROTACs

The following table summarizes quantitative data for representative covalent PROTACs targeting key proteins. While not all examples utilize the exact this compound linker, they employ a similar chloroacetamide or acrylamide (B121943) warhead, providing a valuable reference for expected efficacy.

Target ProteinE3 Ligase RecruitedWarhead TypeCell LineDC50 (nM)Dmax (%)Reference
KRAS G12CVHLAcrylamideH358~100>90[1]
BTKCereblonAcrylamideMino2.297[2]
EGFRCereblonAcrylamideHCC827<10>90N/A
FAKVHLChloroacetamideMDA-MB-23125~95N/A

Note: Data for EGFR and FAK are representative examples from the literature and may not be from a single, specific publication.

Experimental Protocols

Protocol 1: Synthesis of a Covalent PROTAC using this compound

This protocol outlines a general, two-step procedure for the synthesis of a covalent PROTAC.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Add cold diethyl ether to precipitate the amine salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Chloroacetamido-C4-amine.

Step 2: Amide Coupling to a Pre-formed POI Ligand-Linker-E3 Ligase Ligand Intermediate

This step assumes the prior synthesis of an intermediate containing the target protein (POI) ligand and the E3 ligase ligand connected by a linker with a terminal carboxylic acid.

  • Dissolve the POI ligand-linker-E3 ligase ligand intermediate (1 equivalent) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Chloroacetamido-C4-amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final covalent PROTAC.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.[2]

  • Cell Seeding and Treatment:

    • Seed the desired cell line in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat the cells with varying concentrations of the covalent PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Proteomics Analysis of Target Degradation and Selectivity

This protocol provides a workflow for a more comprehensive analysis of the PROTAC's effects on the cellular proteome.

  • Sample Preparation:

    • Treat cells with the covalent PROTAC at a concentration near its DC50 and a vehicle control for a specified time.

    • Harvest the cells, wash with PBS, and lyse to extract proteins.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Acquire data in a data-dependent or data-independent manner.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.

    • The target protein should be among the most significantly downregulated proteins. This analysis also reveals any off-target effects.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling This compound This compound Deprotection (TFA, DCM) Deprotection (TFA, DCM) This compound->Deprotection (TFA, DCM) Chloroacetamido-C4-amine Chloroacetamido-C4-amine Deprotection (TFA, DCM)->Chloroacetamido-C4-amine Coupling (HATU, DIPEA, DMF) Coupling (HATU, DIPEA, DMF) Chloroacetamido-C4-amine->Coupling (HATU, DIPEA, DMF) POI-Linker-E3_Ligand-COOH POI-Linker-E3_Ligand-COOH POI-Linker-E3_Ligand-COOH->Coupling (HATU, DIPEA, DMF) Final Covalent PROTAC Final Covalent PROTAC Coupling (HATU, DIPEA, DMF)->Final Covalent PROTAC

Caption: General workflow for covalent PROTAC synthesis.

PROTAC_MoA Covalent_PROTAC Covalent_PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex Covalent_PROTAC->Ternary_Complex Binds Target_Protein Target_Protein Target_Protein->Ternary_Complex Binds Proteasome Proteasome Target_Protein->Proteasome Recognized by E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ub Ubiquitin->Polyubiquitination Polyubiquitination->Target_Protein Tags Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for a covalent PROTAC.

KRAS_Signaling_Pathway Growth_Factor_Receptor Growth_Factor_Receptor KRAS_G12C KRAS_G12C Growth_Factor_Receptor->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Degradation Degradation KRAS_G12C->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Covalent_PROTAC Covalent_PROTAC Covalent_PROTAC->KRAS_G12C Induces

Caption: KRAS G12C signaling and PROTAC intervention.

References

Application Notes and Protocols: Targeting Oncogenic Proteins with Chloroacetamido-C4-NHBoc based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to selectively eliminate oncogenic proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a target protein.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The use of a Chloroacetamido-C4-NHBoc linker introduces a covalent and irreversible binding mechanism to the target protein. The chloroacetamide group acts as a "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, on the target protein. This covalent engagement can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound based PROTACs for targeting oncogenic proteins.

Application Notes

Mechanism of Action of a Covalent PROTAC Targeting an Oncogenic Kinase

A this compound based PROTAC targeting an oncogenic kinase, such as Epidermal Growth Factor Receptor (EGFR) with a targetable cysteine residue, follows a multi-step mechanism. The PROTAC first binds non-covalently to both the oncogenic kinase and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity allows the chloroacetamide warhead to react with a nearby cysteine residue on the kinase, forming an irreversible covalent bond. This stable ternary complex is highly efficient in promoting the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated oncogenic kinase is then recognized and degraded by the proteasome, leading to the downregulation of its associated oncogenic signaling pathways. The PROTAC molecule can then be released to target another protein molecule.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC This compound PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex OncogenicProtein Oncogenic Protein (e.g., EGFR) OncogenicProtein->TernaryComplex Covalent Bonding DownstreamSignaling Oncogenic Signaling (e.g., MAPK/ERK) OncogenicProtein->DownstreamSignaling E3Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Oncogenic Protein TernaryComplex->UbiquitinatedProtein Polyubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Apoptosis Apoptosis/ Cell Cycle Arrest DownstreamSignaling->Apoptosis Inhibition

Mechanism of a covalent PROTAC targeting an oncogenic protein.
Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize hypothetical but representative data for a this compound based PROTAC targeting a model oncogenic protein like EGFR in a cancer cell line (e.g., HCC827).

ParameterDescriptionValue
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.45.2 nM
Dmax The maximum percentage of target protein degradation achieved.>95%[3]
Cell Line Human non-small cell lung cancer cell line.HCC827[3]
Treatment Time Duration of cell exposure to the PROTAC.24 hours
PROTAC Concentration (nM)% EGFR Degradation (Normalized to Vehicle)
115%
1040%
5096%[3]
10098%
50099%
100099%

Experimental Protocols

Protocol 1: Synthesis of a this compound Based PROTAC

This protocol outlines a general synthetic route for coupling a target protein ligand (with a suitable reactive handle, e.g., an amine), the this compound linker, and an E3 ligase ligand (e.g., pomalidomide).

Synthesis_Workflow Start Start Materials: - Target Ligand (with amine) - this compound - E3 Ligase Ligand Step1 Step 1: Couple Target Ligand with this compound Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Couple with E3 Ligase Ligand Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_PROTAC Final Covalent PROTAC Purification->Final_PROTAC

Workflow for the synthesis of a covalent PROTAC.

Materials:

  • Target protein ligand with a primary or secondary amine handle.

  • This compound linker.

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide (B1683931) derivative).

  • Coupling reagents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Solvents (e.g., DMF, DCM).

  • TFA (for Boc deprotection).

  • HPLC for purification.

  • Mass spectrometer and NMR for characterization.

Procedure:

  • Coupling of Target Ligand with Linker:

    • Dissolve the target protein ligand (1 eq) and this compound (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the product from Step 1 in a solution of 20% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Coupling with E3 Ligase Ligand:

    • Dissolve the deprotected intermediate from Step 2 (1 eq) and the E3 ligase ligand (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blotting for Protein Degradation

This protocol is for assessing the degradation of the target oncogenic protein in cancer cells treated with the PROTAC.

Western_Blot_Workflow Cell_Culture 1. Seed and Culture Cancer Cells PROTAC_Treatment 2. Treat Cells with PROTAC (various conc.) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Lyse Cells and Quantify Protein PROTAC_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescence Detection and Analysis Secondary_Ab->Detection

Workflow for Western Blotting analysis of protein degradation.

Materials:

  • Cancer cell line expressing the target oncogenic protein (e.g., HCC827 for EGFR).

  • Cell culture medium and supplements.

  • This compound based PROTAC.

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132) as a control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein (e.g., anti-EGFR).

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.

    • For a mechanistic control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol 3: Cell Viability Assay

This protocol measures the effect of PROTAC-induced protein degradation on the viability of cancer cells.

Materials:

  • Cancer cell line.

  • 96-well plates.

  • PROTAC compound.

  • Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC induces the ubiquitination of the target protein.

Materials:

  • Cancer cell line.

  • PROTAC compound.

  • Proteasome inhibitor (MG132).

  • Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619).

  • Antibody against the target protein for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Antibody against ubiquitin for Western blotting.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and MG132 for a few hours to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysates with an antibody against the target protein overnight.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads.

    • Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear.

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The specific conditions for synthesis and biological assays may require optimization depending on the specific target protein, cell line, and reagents used. It is recommended to consult relevant literature and perform appropriate validation experiments.

References

Troubleshooting & Optimization

Troubleshooting low yield in Chloroacetamido-C4-NHBoc coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Chloroacetamido-C4-NHBoc coupling reactions.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiment.

Q1: Why is my coupling reaction yield extremely low or non-existent?

Low or no yield is the most common issue and can often be traced to problems with reagents, reaction conditions, or the inherent reactivity of the substrates.

Possible Causes & Solutions:

  • Inactive Reagents: Coupling reagents are often moisture-sensitive and can degrade over time. Similarly, the Boc-protected amine or the chloroacetic acid derivative may have decomposed.

    • Action: Use fresh or newly purchased coupling reagents.[1] Verify the integrity of your starting materials using techniques like NMR or LC-MS before starting the reaction.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical, especially if your amine is sterically hindered or has low nucleophilicity.[1] Standard carbodiimides might not be effective for challenging substrates.

    • Action: Switch to a more powerful coupling reagent. Uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, or PyBOP are often more effective for difficult couplings.[1]

  • Poor Acid Activation: The reaction cannot proceed if the carboxylic acid is not efficiently activated by the coupling reagent.

    • Action: Monitor the formation of the activated ester by LC-MS or TLC a few minutes after adding the coupling reagent, before adding the amine.[2] If activation is slow or incomplete, consider a different coupling agent or solvent.

  • Low Amine Nucleophilicity: The Boc-protected C4 amine should be reasonably nucleophilic, but factors like steric hindrance near the reaction site can impede its approach to the activated acid.

    • Action: Increase the reaction temperature cautiously or extend the reaction time.[1][3] Ensure the base used is sufficient to deprotonate the amine's ammonium (B1175870) salt if it is used in that form.

Below is a logical workflow to troubleshoot a low-yield reaction.

G start Low or No Yield Observed check_sm Are Starting Materials Consumed? (TLC/LC-MS) start->check_sm sm_present No / Partial Consumption check_sm->sm_present No sm_gone Yes, SM Consumed check_sm->sm_gone Yes check_reagents Verify Reagent Quality (Coupling agent, Amine, Acid) sm_present->check_reagents optimize_coupling Change Coupling Reagent (e.g., EDC -> HATU) check_reagents->optimize_coupling optimize_conditions Optimize Conditions (Solvent, Temp, Base) optimize_coupling->optimize_conditions check_side_products Are Side Products Dominant? sm_gone->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No minimize_side_rxn Minimize Side Reactions (Lower Temp, Additives like HOBt) side_products_yes->minimize_side_rxn check_workup Review Workup/Purification (Product loss?) side_products_yes->check_workup recheck_structure Confirm Product Structure & Analytical Method side_products_no->recheck_structure

Caption: A decision tree for troubleshooting low-yield coupling reactions.
Q2: How do I select the most appropriate coupling reagent?

The choice of coupling reagent is a critical parameter that depends on the substrate's complexity, steric hindrance, and the desired reaction speed.[4]

Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesStrengthsWeaknesses & Mitigation
Carbodiimides EDC, DCC, DICInexpensive and widely used. Effective for simple, unhindered substrates.[4]Can be slow and may lead to racemization or other side reactions.[4] Mitigation: Use additives like HOBt or Oxyma to improve efficiency and suppress side reactions.[1]
Phosphonium Salts PyBOP, PyAOPGood for sterically hindered couplings.[1] Lower risk of racemization.[1] Does not generate guanidinium (B1211019) by-products.Can be more expensive. The by-product of BOP (HMPA) is carcinogenic, making PyBOP a safer alternative.
Uronium/Aminium Salts HATU, HBTU, TBTUHighly reactive and fast, often providing high yields even with difficult substrates.[1] HATU is particularly recommended for challenging couplings.[1]Can react with the amine nucleophile to form a guanidinium by-product. Generally more expensive than carbodiimides.
Q3: I'm observing multiple spots on my TLC/LC-MS. What are the likely side reactions and how can I minimize them?

The presence of multiple spots indicates the formation of byproducts, which can arise from several sources.

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide (B86325) reagents without additives.[4]

    • Solution: Use phosphonium (PyBOP) or uronium (HATU) reagents, which are known to suppress racemization.[1] Alternatively, add HOBt or Oxyma when using carbodiimides.

  • Reaction with Chloroacetamide Group: The chloroacetamide moiety is an electrophile and can react with strong nucleophiles. While it is most reactive toward thiols like cysteine, other nucleophiles could potentially react under harsh conditions.[5][6]

    • Solution: Use mild reaction conditions. Avoid excessively high temperatures or highly nucleophilic bases. Ensure the primary amine coupling is favored kinetically.

  • Dimerization/Polymerization: If a molecule contains both a free amine and a carboxylic acid, it can self-condense.

    • Solution: Use a slow-addition method where one reactant is added gradually to the other to maintain a low concentration and favor the desired intermolecular reaction.

  • Byproducts from Coupling Reagent: Uronium reagents can react with the amine to form guanidinium byproducts. DCC can form a dicyclohexylurea (DCU) byproduct that can be difficult to remove.

    • Solution: For DCC, the DCU byproduct is insoluble in many organic solvents and can often be removed by filtration. When using uronium reagents, careful control of stoichiometry can minimize side reactions.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal solvent and base combinations?

    • A: Anhydrous polar aprotic solvents like DMF, DCM, or THF are commonly used.[7] The base should be a non-nucleophilic amine, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction without competing with the primary amine.[1] Typically, 2-3 equivalents of base are used.

  • Q: Could the Boc protecting group be causing issues?

    • A: The Boc group is generally stable under the basic or neutral conditions of most amide coupling reactions. It is cleaved under anhydrous acidic conditions, which should not be present in a standard coupling protocol.[8] Therefore, interference from the Boc group is unlikely.

  • Q: How can I improve the solubility of my reagents?

    • A: If reagents are poorly soluble, the reaction will be slow or incomplete. Try switching to a more polar solvent like DMF or NMP. Gentle heating can also improve solubility, but monitor for potential side reactions.[3] In some cases, adding a co-solvent can be effective.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using HATU

This protocol describes a general method using a highly effective uronium salt coupling reagent.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid containing the chloroacetamide group (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling: Add the Boc-protected C4 amine (1.0-1.2 eq) to the reaction mixture.

  • Monitoring: Let the reaction stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid or 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification r1 Chloroacetamido- Carboxylic Acid (1 eq) r2 Boc-C4-Amine (1.2 eq) r3 HATU (1.1 eq) r4 DIPEA (2.5 eq) r5 Anhydrous DMF activation 1. Mix Acid, HATU, DIPEA in DMF. Stir 15 min @ RT (Activation) coupling 2. Add Boc-C4-Amine. Stir 4-12h @ RT (Coupling) activation->coupling monitoring 3. Monitor by TLC/LC-MS coupling->monitoring dilute 4. Dilute with EtOAc monitoring->dilute wash 5. Aqueous Washes (Acid, Base, Brine) dilute->wash purify 6. Dry, Concentrate & Purify (Column Chromatography) wash->purify

Caption: A standard experimental workflow for a HATU-mediated coupling reaction.
Protocol 2: Small-Scale Test for Amine Reactivity

If you suspect your Boc-protected amine is unreactive, perform this simple test.

  • Dissolve a small amount of your Boc-C4-amine (1.0 eq) in DCM.

  • Add a simple, highly reactive acylating agent like benzoyl chloride (1.1 eq) and TEA (1.5 eq) at 0 °C.

  • Let the reaction warm to room temperature and stir for 1 hour.

  • Analyze the reaction mixture by LC-MS or TLC.

  • Result: If you observe the formation of the corresponding benzamide, your amine is likely reactive, and the problem in your main experiment lies with the coupling partner or the reaction conditions.[7] If no reaction occurs, the amine starting material may be degraded or inherently unreactive.

References

Technical Support Center: Optimizing Chloroacetamido-C4-NHBoc Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the linker length of Chloroacetamido-C4-NHBoc-based Proteolysis Targeting Chimeras (PROTACs) for efficient ternary complex formation and target protein degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound linkers.

Problem 1: High binary binding affinity to the target protein and E3 ligase, but no significant target degradation is observed.

This is a frequent challenge in PROTAC development, often indicating problems with the formation of a stable and productive ternary complex.[1][2]

Potential Cause Troubleshooting & Optimization Steps
Suboptimal Linker Length The this compound linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[1][2][3] Action: Synthesize a library of PROTACs with varying linker lengths by systematically extending or shortening the C4 alkyl chain.
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][2][] Action: Modify the linker to improve its properties. While maintaining the core chloroacetamido and Boc functionalities, consider incorporating more hydrophilic elements.
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1][2] Action: Perform an in-vitro or in-cell ubiquitination assay to confirm if the target protein is being ubiquitinated. A lack of ubiquitination points to a geometrical issue with the ternary complex, necessitating a linker redesign.

Problem 2: A "hook effect" is observed, with degradation efficiency decreasing at higher PROTAC concentrations.

The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[1][2]

Potential Cause Troubleshooting & Optimization Steps
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1][2] Action: This is an inherent characteristic of the PROTAC mechanism. Focus on optimizing the linker to enhance ternary complex stability.
Suboptimal Linker Design The linker may not be promoting positive cooperativity in the formation of the ternary complex.[1] Action: A well-designed linker can enhance the stability of the ternary complex. Experiment with linker rigidity in addition to length. A more rigid linker might pre-organize the PROTAC for more favorable ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound linker in a PROTAC?

A PROTAC is a heterobifunctional molecule with a ligand for a target protein and another for an E3 ubiquitin ligase, connected by a linker.[5] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[2] The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[2][5]

Q2: How does the length of the this compound linker impact PROTAC efficacy?

The linker length is a crucial parameter.[2]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][3][6]

  • Too long: A linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination, resulting in an unstable ternary complex.[2][3][6] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[2]

Q3: Beyond length, what other aspects of the linker should be considered?

While length is critical, the linker's composition also significantly influences a PROTAC's performance by affecting its solubility, cell permeability, and metabolic stability.[2][] For the this compound linker, the alkyl chain provides a certain degree of hydrophobicity. Modifying the linker by introducing more polar groups could enhance solubility.

Q4: What is ternary complex cooperativity and how does the linker influence it?

Ternary complex cooperativity refers to the phenomenon where the binding of the PROTAC to one protein increases its affinity for the second protein. A well-designed linker can promote this positive cooperativity, leading to a more stable ternary complex.[1] This increased stability can enhance degradation efficiency and potentially mitigate the "hook effect".[1]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Library with Varying this compound Linker Lengths

A systematic approach to optimizing linker length involves creating a library of PROTACs with varying linker lengths. This can be achieved through standard solid-phase or solution-phase synthesis.

General Steps:

  • Synthesize or procure the warhead (target protein ligand) and the E3 ligase ligand.

  • Functionalize one of the ligands with an appropriate handle for linker attachment. The this compound linker itself provides a reactive chloroacetamide group and a protected amine.

  • Synthesize a series of linkers with varying alkyl chain lengths. For example, prepare analogues with C2, C3, C5, and C6 chains in addition to the C4 chain.

  • Couple the linker to the first ligand.

  • Deprotect the other end of the linker (e.g., remove the Boc group).

  • Couple the second ligand to the deprotected linker.

  • Purify and characterize each PROTAC in the library using techniques like HPLC, LC-MS, and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTACs.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC from the synthesized library for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation for each PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of linker length on PROTAC performance.

Table 1: Impact of Linker Length on Target Protein Degradation

PROTAC (Linker)DC50 (nM)Dmax (%)
C2-Linker>1000<10
C3-Linker50045
C4-Linker 150 85
C5-Linker30070
C6-Linker80030

Note: This data suggests an optimal linker length around the C4 chain for this hypothetical target.

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTAC (Linker)Ternary Complex KD (nM) (via SPR)Cooperativity (α)
C2-LinkerNo complex detected-
C3-Linker2501.8
C4-Linker 50 5.2
C5-Linker1802.5
C6-Linker4001.2

Note: Higher cooperativity values (α > 1) indicate a more stable ternary complex. This data aligns with the degradation data, showing the C4 linker promotes the most stable complex.

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation Experimental_Workflow cluster_1 Linker Optimization Workflow A Synthesize PROTAC Library (Varying C4 Linker Length) B Cell-Based Degradation Assays (Western Blot) A->B D Biophysical Assays (e.g., SPR, ITC) A->D C Determine DC50 and Dmax B->C F Select Optimal Linker C->F E Determine Ternary Complex Stability and Cooperativity D->E E->F Troubleshooting_Logic cluster_2 Troubleshooting Flowchart Start Good Binary Binding, Poor Degradation Check_Permeability Assess Cell Permeability and Solubility Start->Check_Permeability Modify_Linker_Props Modify Linker for Better Properties Check_Permeability->Modify_Linker_Props Poor Check_Ubiquitination In-Cell Ubiquitination Assay Check_Permeability->Check_Ubiquitination Good Modify_Linker_Props->Check_Ubiquitination Vary_Linker_Length Synthesize Library with Varying Linker Lengths Check_Ubiquitination->Vary_Linker_Length No Ub Productive_Complex Productive Ternary Complex Formed Check_Ubiquitination->Productive_Complex Yes Ub Vary_Linker_Length->Check_Ubiquitination

References

Technical Support Center: PROTAC Synthesis with Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chloroacetamido-C4-NHBoc as a linker in Proteolysis Targeting Chimera (PROTAC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in PROTAC synthesis?

This compound is a bifunctional linker commonly used in the synthesis of PROTACs. It contains a chloroacetamide group, which can act as a reactive handle to couple with nucleophilic residues (like cysteine) on a protein ligand or an E3 ligase ligand. The other end has a Boc-protected amine on a C4 alkyl chain, which, after deprotection, can be coupled to the other component of the PROTAC, typically through an amide bond formation.

Q2: What are the most common side reactions associated with the chloroacetamide group during PROTAC synthesis?

The primary side reaction of the chloroacetamide moiety is its reaction with unintended nucleophiles. The chloroacetamide group is an electrophile and can react with nucleophilic amino acid residues on your protein of interest (POI) ligand or E3 ligase ligand, especially cysteine and to a lesser extent histidine. This can lead to the formation of undesired byproducts and a decrease in the yield of your final PROTAC.

Q3: When is the best stage to perform the Boc deprotection of the linker?

The Boc group is typically removed after the chloroacetamide end of the linker has been coupled to one of the binding moieties (either the POI ligand or the E3 ligase ligand). This stepwise approach prevents unwanted reactions of the deprotected amine. The deprotection is usually achieved under acidic conditions, for which the stability of the rest of the molecule must be considered.

Q4: Can the chloroacetamide group react with solvents or common reagents used in synthesis?

While generally stable under standard reaction conditions, the chloroacetamide group can react with strong nucleophiles. Therefore, it is crucial to avoid using nucleophilic solvents or reagents in excess when the chloroacetamide group is present and intended for a subsequent specific reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of PROTACs using the this compound linker.

Problem 1: Low Yield of the Desired PROTAC

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unwanted reaction of the chloroacetamide group. 1. Protect reactive groups: If your POI or E3 ligase ligand contains highly reactive nucleophiles (e.g., a free cysteine), consider protecting these groups before coupling with the chloroacetamide linker. 2. Optimize reaction conditions: Perform the coupling reaction at a lower temperature and for a shorter duration to minimize side reactions. 3. Purification: Use appropriate purification techniques like HPLC to separate the desired product from byproducts.
Incomplete Boc deprotection. 1. Monitor the reaction: Use TLC or LC-MS to ensure the complete consumption of the Boc-protected starting material. 2. Increase reagent concentration or reaction time: If the reaction is sluggish, you can cautiously increase the concentration of the acid (e.g., TFA) or the reaction time.
Degradation of the PROTAC molecule during deprotection. 1. Use milder deprotection conditions: If your molecule is sensitive to strong acids, consider using milder conditions such as 4M HCl in dioxane, which can sometimes be less harsh than neat TFA.
General low reactivity. 1. Check the quality of your reagents: Ensure that all starting materials, including the this compound linker, are of high purity. 2. Optimize coupling conditions: For the amide bond formation after Boc deprotection, screen different coupling reagents (e.g., HATU, HOBt/EDC) and bases (e.g., DIPEA) to find the optimal conditions for your specific substrates.
Problem 2: Formation of Multiple Unidentified Byproducts

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Intramolecular cyclization. Depending on the structure of the molecule the chloroacetamide is being coupled to, intramolecular reactions can occur. Analyze the structure of your byproducts by mass spectrometry and NMR to identify potential cyclic structures. If this is an issue, redesigning the linker or the coupling strategy might be necessary.
Reaction with trace water. Ensure all your solvents and reagents are anhydrous, as water can hydrolyze activated esters or other reactive intermediates.
Alkylation of the E3 ligase ligand. If the chloroacetamide is intended to react with the POI ligand, it could potentially alkylate a nucleophilic site on the E3 ligase ligand if both are present in the reaction mixture. A stepwise synthesis approach is highly recommended.

Experimental Protocols

Protocol 1: Coupling of this compound to a Nucleophilic Moiety (e.g., a thiol-containing fragment)
  • Materials:

    • Thiol-containing compound (1 eq)

    • This compound (1.1 eq)

    • Base (e.g., DIPEA, 2-3 eq)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the thiol-containing compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution and stir for 10-15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, quench it with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection
  • Materials:

    • Boc-protected intermediate (1 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

    • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can often be used in the next step without further purification. If necessary, it can be purified by reverse-phase HPLC.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start with POI Ligand and E3 Ligase Ligand linker_coupling Couple this compound to Ligand 1 (e.g., POI Ligand) start->linker_coupling boc_deprotection Boc Deprotection linker_coupling->boc_deprotection final_coupling Couple Deprotected Intermediate with Ligand 2 (e.g., E3 Ligase Ligand) boc_deprotection->final_coupling purification Purification of Final PROTAC final_coupling->purification end_product Final PROTAC purification->end_product

Caption: A generalized experimental workflow for PROTAC synthesis.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low PROTAC Yield start Low Yield Observed check_side_reactions Check for Chloroacetamide Side Reactions start->check_side_reactions check_deprotection Check Boc Deprotection Efficiency check_side_reactions->check_deprotection No optimize_protection Optimize Protection Strategy check_side_reactions->optimize_protection Yes check_coupling Check Final Coupling Step check_deprotection->check_coupling No optimize_deprotection Optimize Deprotection Conditions check_deprotection->optimize_deprotection Yes optimize_coupling Optimize Coupling Reagents/Conditions check_coupling->optimize_coupling Yes solution Improved Yield check_coupling->solution No optimize_protection->solution optimize_deprotection->solution optimize_coupling->solution

Caption: A logical workflow for troubleshooting low PROTAC yield.

KRAS_Signaling_Pathway cluster_kras Simplified KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K PROTAC KRAS PROTAC KRAS_GTP->PROTAC MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Degradation Proteasomal Degradation PROTAC->Degradation induces

Caption: Simplified KRAS signaling pathway targeted by a PROTAC.[1][2][3][4]

References

Improving solubility of PROTACs containing Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with PROTACs, particularly those containing a Chloroacetamido-C4-NHBoc linker moiety.

FAQs & Troubleshooting Guide

Q1: My PROTAC containing a this compound linker has poor aqueous solubility. What are the likely reasons for this?

A1: PROTACs often exhibit poor aqueous solubility due to their high molecular weight and lipophilicity, which places them in the "beyond Rule of Five" (bRo5) chemical space.[1] The this compound linker contributes to this issue. The C4 alkyl chain increases the molecule's hydrophobicity. The chloroacetamido group can participate in hydrogen bonding, but the overall lipophilic character of the linker often dominates, leading to low solubility in aqueous buffers.

Q2: What are the immediate consequences of poor PROTAC solubility in my experiments?

A2: Poor solubility can lead to several experimental issues:

  • Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]

  • Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and experimental wells.

  • Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing its efficacy.[1]

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]

Q3: How can I experimentally measure the solubility of my PROTAC?

A3: Two common methods for determining solubility are thermodynamic and kinetic solubility assays.

  • Thermodynamic Solubility: This measures the equilibrium solubility of a compound. The shake-flask method is a common approach.

  • Kinetic Solubility: This is often preferred in early drug discovery for its higher throughput. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[2]

A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below.

Q4: What initial steps can I take to improve the solubility of my PROTAC for in vitro assays?

A4: For initial in vitro experiments, you can try the following:

  • Use of Co-solvents: Prepare stock solutions in 100% DMSO. For aqueous buffers, the addition of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your assay.

  • pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can improve solubility.[]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds.

A general workflow for troubleshooting solubility issues is outlined below.

G cluster_0 Initial Observation cluster_1 Problem Characterization cluster_2 Immediate Solutions for In Vitro Assays cluster_3 Long-term Strategies for Drug Development A Poor PROTAC Solubility Observed B Measure Kinetic and/or Thermodynamic Solubility A->B Quantify the problem C Optimize Formulation: - Co-solvents (e.g., DMSO) - pH Adjustment - Surfactants B->C For immediate experimental needs D Structural Modification: - Modify Linker - Modify Warhead/E3 Ligand B->D For fundamental improvement E Advanced Formulation: - Amorphous Solid Dispersions (ASDs) - Lipid-based Formulations (e.g., SMEDDS) C->E If simple formulations fail D->B Re-evaluate solubility

Figure 1: Troubleshooting workflow for addressing poor PROTAC solubility.

Q5: If simple formulation adjustments are insufficient, what are more advanced strategies to improve my PROTAC's solubility?

A5: For more significant solubility challenges, especially for in vivo studies, consider these advanced strategies:

  • Structural Modification:

    • Linker Modification: The linker plays a crucial role in the physicochemical properties of a PROTAC.[4] Consider replacing the C4 alkyl chain with a more polar moiety, such as a PEG-based linker or incorporating heteroatoms like oxygen or nitrogen.[5] Introducing rigid heterocyclic structures like piperazine (B1678402) or piperidine (B6355638) can also improve solubility.[5][6]

    • Warhead or E3 Ligand Modification: While often constrained by binding requirements, minor modifications to the warhead or E3 ligase ligand can sometimes improve solubility without significantly impacting target affinity.[2][7]

  • Advanced Formulation Techniques:

    • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix in an amorphous state, which can significantly enhance its aqueous solubility and dissolution rate.[8][9]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be effective for highly lipophilic PROTACs.[10][11]

    • Prodrug Strategy: A prodrug approach can be employed by adding a hydrophilic group to the PROTAC, which is cleaved in vivo to release the active molecule.[12]

The decision-making process for selecting a solubility enhancement strategy is depicted below.

G A Initial PROTAC Candidate with Poor Solubility B Assess Stage of Development A->B C Early Stage (In Vitro) B->C Early D Late Stage (In Vivo) B->D Late E Simple Formulation: - Co-solvents - pH adjustment C->E F Structural Modification: - Linker Optimization D->F G Advanced Formulation: - ASDs - Lipid-based systems D->G

Figure 2: Decision tree for selecting a solubility enhancement strategy.

Quantitative Data Summary

The following table summarizes the impact of different formulation strategies on PROTAC solubility, based on published data for representative PROTACs. Note that the specific improvements will be compound-dependent.

Formulation Strategy PROTAC Example Solubility Enhancement Reference
Amorphous Solid Dispersion (ASD)ARCC-4Pronounced supersaturation without precipitation[10]
ASD with HPMCASAZ1Up to 2-fold increase in drug supersaturation[13]
Self-Nano Emulsifying Preconcentrate (SNEP)ARV-825Significantly enhanced solubility in aqueous and biorelevant media[8][10]
Liquisolid FormulationsARCC-4No improvement in solubility[10]

Experimental Protocols

1. Kinetic Solubility Assay by UV-Vis Spectroscopy or Nephelometry

This protocol provides a general method for determining the kinetic solubility of a PROTAC.

  • Materials:

    • PROTAC of interest

    • 100% DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well clear-bottom plate

    • Plate reader capable of measuring absorbance or nephelometry

  • Procedure:

    • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of each PROTAC dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

    • Include controls: PBS with 1% DMSO (negative control) and a known soluble compound (positive control).

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the absorbance or turbidity at a suitable wavelength (e.g., 620 nm for nephelometry).

    • Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.[1]

2. Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation (Small Scale)

This protocol outlines a small-scale method for preparing an ASD for initial evaluation.

  • Materials:

    • PROTAC

    • Polymer (e.g., HPMCAS, PVPVA, Soluplus®)

    • Volatile organic solvent (e.g., acetone, methanol, dichloromethane) that dissolves both the PROTAC and the polymer.

    • Glass vial

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Dissolve the PROTAC and the chosen polymer in the selected organic solvent in a glass vial. A common drug loading to start with is 10-20% (w/w).

    • Ensure complete dissolution by vortexing or sonicating.

    • Remove the solvent using a rotary evaporator or by drying under vacuum at an elevated temperature (ensure the temperature is below the glass transition temperature of the polymer and the degradation temperature of the PROTAC).

    • The resulting solid film is the amorphous solid dispersion.

    • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

    • Evaluate the dissolution profile of the ASD compared to the crystalline or amorphous PROTAC alone.

References

Technical Support Center: PROTACs with Alkyl-Ether Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) that feature alkyl-ether linkers. The focus is on preventing and resolving common issues related to compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for PROTACs with alkyl-ether linkers?

A1: PROTACs, particularly those with hydrophobic alkyl-ether linkers, are prone to aggregation due to their high molecular weight and low aqueous solubility.[1][2] Key contributing factors include:

  • Inherent Hydrophobicity: Alkyl chains are lipophilic and can lead to poor solubility in aqueous buffers commonly used in biological assays.[3][4]

  • High Molecular Weight: The large size of PROTAC molecules goes beyond Lipinski's "Rule of Five," which often correlates with poor solubility and permeability.[2][5]

  • Solvent Choice: While organic solvents like DMSO are used for stock solutions, the introduction of these solutions into aqueous buffers can cause the PROTAC to precipitate if its solubility limit is exceeded.[1]

  • Concentration: High concentrations of PROTACs in either stock or working solutions can surpass their solubility threshold, leading to aggregation.[1]

  • Buffer Conditions: The pH and ionic strength of the buffer can significantly influence the solubility of a PROTAC.[3] Proteins, and by extension PROTACs that bind to them, are often least soluble at their isoelectric point.[3]

Q2: How do alkyl-ether linkers compare to polyethylene (B3416737) glycol (PEG) linkers in terms of aggregation?

A2: Alkyl-ether and PEG linkers represent a trade-off between solubility and cell permeability.

  • Alkyl-Ether Linkers: These linkers are more hydrophobic, which can enhance cell membrane permeability but also increases the risk of aggregation in aqueous solutions.[4][6]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic and can significantly improve the aqueous solubility of PROTACs, thereby reducing aggregation.[4][6] However, they may sometimes lead to lower cell permeability compared to their alkyl counterparts.

Q3: What is the "hook effect" and how does it relate to PROTAC aggregation?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase). While not directly a cause of aggregation, the high concentrations at which the hook effect is observed are also conditions that can promote aggregation of poorly soluble PROTACs.[2][7]

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during experiments with PROTACs containing alkyl-ether linkers.

Issue 1: PROTAC Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness in the buffer after adding the PROTAC stock solution.

  • Inconsistent results in biochemical or cellular assays.

Troubleshooting Workflow:

G start Precipitation Observed q1 Check Stock Solution Is it clear? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Re-dissolve or prepare fresh stock) q1->a1_no q2 Optimize Dilution Method (e.g., dropwise addition to vortexing buffer) a1_yes->q2 q3 Modify Buffer Composition (Adjust pH, ionic strength, add excipients) q2->q3 Still Precipitates end Precipitation Resolved q2->end Resolved q4 Lower Final PROTAC Concentration q3->q4 Still Precipitates q3->end Resolved q5 Consider Formulation Strategies (e.g., Amorphous Solid Dispersions) q4->q5 Still Precipitates q4->end Resolved q5->end Resolved

Caption: Troubleshooting workflow for PROTAC precipitation.

Possible Solutions & Methodologies:

StrategyDetailed ApproachRationale
Optimize Stock Solution Ensure the PROTAC is fully dissolved in an appropriate organic solvent (e.g., 100% DMSO) at a reasonable concentration. Gentle warming or sonication may aid dissolution.A clear, stable stock solution is the first critical step.
Improve Dilution Technique Add the stock solution dropwise into the vortexing aqueous buffer to ensure rapid and even dispersion.[8]This prevents localized high concentrations that can lead to immediate precipitation.[8]
Buffer Optimization - Adjust pH: Move the buffer pH away from the isoelectric point of the PROTAC-protein complex.[3] - Modify Ionic Strength: Add salts like NaCl to shield electrostatic interactions that may contribute to aggregation. - Add Excipients: Include solubility-enhancing agents such as glycerol, low concentrations of non-denaturing detergents (e.g., Tween-20), or polyethylene glycol (PEG).[3]These modifications alter the solution environment to be more favorable for the PROTAC, reducing its tendency to aggregate.[3]
Formulation Strategies For preclinical studies, consider advanced formulation approaches like amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SNEDDS) to improve solubility and bioavailability.[9][10]These methods can significantly enhance the aqueous solubility of hydrophobic PROTACs.[9][10]
Issue 2: Inconsistent or Low PROTAC Activity in Cellular Assays

Symptoms:

  • High variability in protein degradation levels between replicate experiments.

  • Lower than expected maximal degradation (Dmax) or higher than expected half-maximal degradation concentration (DC50).

Troubleshooting Workflow:

G start Inconsistent/Low Activity q1 Confirm Compound Integrity (e.g., LC-MS) start->q1 q1->start Degraded q2 Assess Solubility in Media (Visual inspection, DLS) q1->q2 Compound Intact q2->start Aggregated (See Issue 1) q3 Evaluate Cell Permeability (e.g., PAMPA) q2->q3 Soluble q3->start Impermeable q4 Verify Ternary Complex Formation (e.g., SPR, ITC, Mass Photometry) q3->q4 Permeable q4->start No Complex q5 Optimize Linker Design (Length and composition) q4->q5 Complex Forms end Activity Improved q5->end

Caption: Workflow for troubleshooting inconsistent PROTAC activity.

Possible Solutions & Methodologies:

StrategyDetailed ApproachRationale
Confirm Compound Integrity Use analytical techniques like LC-MS to verify the purity and identity of the PROTAC stock.Degradation of the PROTAC can lead to loss of activity.
Assess Solubility in Media Before treating cells, prepare the PROTAC dilution in cell culture media and visually inspect for precipitation. For a more quantitative measure, use Dynamic Light Scattering (DLS) to detect sub-visible aggregates.Aggregated PROTAC is not bioavailable to the cells and will lead to inaccurate results.
Linker Optimization If solubility and permeability are persistent issues, consider synthesizing analogs with modified linkers. Incorporating polar functional groups or a short PEG chain into the alkyl-ether linker can improve solubility.[4][11]The linker composition is a critical determinant of a PROTAC's physicochemical properties and overall efficacy.[12][13]

Quantitative Data Summary

The following table summarizes representative data on the effect of linker length and composition on PROTAC efficacy.

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradationN/A[12]
TBK1Alkyl/Ether21396[12]
TBK1Alkyl/Ether2929276[12]
BTKPEG≥ 4 PEG units1-40>90[14]
HDAC3VariedN/A44077[15]

Experimental Protocols

Detailed methodologies for key biophysical experiments to assess PROTAC aggregation and ternary complex formation are provided below.

Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To detect the presence and size distribution of PROTAC aggregates in solution.

Protocol:

  • Sample Preparation:

    • Prepare the PROTAC at the desired concentration in the final experimental buffer.

    • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate matter.[16]

    • Centrifuge the PROTAC sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any large aggregates.

    • Carefully transfer the supernatant to a clean DLS cuvette. A sample volume of 20-30 µL is typically required.[16][17]

  • Instrument Setup:

    • Set the experimental temperature to match the conditions of your assay.

    • Enter the viscosity and refractive index of the buffer into the software.[17]

  • Data Acquisition:

    • Place the cuvette in the DLS instrument and allow it to equilibrate for 5-10 minutes.

    • Perform multiple measurements (at least 3-5) to ensure reproducibility.[17]

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity.

    • A monodisperse sample will show a single, narrow peak corresponding to the monomeric PROTAC or PROTAC-protein complex.

    • The presence of larger species (e.g., >100 nm) with high polydispersity indicates aggregation.[18]

Differential Scanning Fluorimetry (DSF) for Stability Assessment

Objective: To assess the thermal stability of a target protein in the presence of a PROTAC, which can indicate binding and potential stabilization against aggregation.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified target protein (typically 2-10 µM) in the assay buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.

    • Prepare a serial dilution of the PROTAC.

  • Reaction Setup:

    • In a 96- or 384-well PCR plate, mix the protein, dye, and either the PROTAC or vehicle control. The final volume is typically 10-20 µL.[19]

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a thermal ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.[20]

    • Monitor the fluorescence intensity at the appropriate wavelengths for the chosen dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The midpoint of the unfolding transition is the melting temperature (Tm).[21]

    • A significant increase in Tm in the presence of the PROTAC suggests binding and stabilization of the protein.[19]

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Protocol:

  • Chip Preparation:

    • Immobilize the E3 ligase or the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.[22]

    • Block any remaining active sites with ethanolamine.[22]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Complex Analysis:

    • To measure the binding of the second protein to the pre-formed binary complex, inject a constant concentration of the target protein (or E3 ligase) mixed with a serial dilution of the PROTAC over the immobilized E3 ligase (or target protein).

    • The enhancement in binding response compared to the binary interaction indicates ternary complex formation.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary interactions, or steady-state affinity for ternary interactions) to determine kinetic and affinity constants.

    • Cooperativity can be assessed by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.[23]

Signaling and Experimental Workflow Diagrams

PROTAC Mechanism of Action

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb + Ub Ub Ubiquitin Ub->PolyUb Degradation POI Degradation PolyUb->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Workflow for Assessing PROTAC-Induced Aggregation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare PROTAC in experimental buffer Visual Visual Inspection (Cloudiness/Precipitate) Prep->Visual DLS Dynamic Light Scattering (DLS) (Size Distribution) Prep->DLS DSF Differential Scanning Fluorimetry (DSF) (Thermal Stability) Prep->DSF Aggregated Aggregated Visual->Aggregated Precipitate observed Soluble Soluble & Monodisperse Visual->Soluble Clear solution DLS->Aggregated Large particles detected DLS->Soluble Monodisperse peak DSF->Aggregated Low Tm / Aggregation peak DSF->Soluble Stable Tm

Caption: Experimental workflow for evaluating PROTAC aggregation.

References

Overcoming the hook effect in PROTACs with Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the "hook effect" observed in experiments involving Proteolysis Targeting Chimeras (PROTACs), including those synthesized using linkers such as Chloroacetamido-C4-NHBoc.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response assays where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[1][3]

Q2: What is the underlying cause of the PROTAC hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high concentrations of the PROTAC.[2] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for protein degradation.[2]

Q3: Why is it critical to identify and understand the hook effect in my research?

A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[1] Understanding this effect is crucial for the accurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.

Q4: What is the role of this compound in this context?

A4: this compound is an alkyl/ether-based linker used in the synthesis of PROTACs. The linker connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase. The linker's length, flexibility, and chemical properties can influence the stability and geometry of the ternary complex, which in turn can affect the magnitude of the hook effect. While this compound itself does not inherently "solve" the hook effect, the principles of PROTAC optimization and troubleshooting discussed here are fully applicable to PROTACs constructed with this linker.

Troubleshooting Guide

Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: This is a classic manifestation of the PROTAC hook effect.

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations (e.g., 1 pM to 100 µM) with sufficient data points to accurately define the curve.[2]

    • Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal degradation concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of ternary complex formation and subsequent degradation.

    • Biophysical Assays for Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at various PROTAC concentrations. A bell-shaped curve in these assays will correlate with the degradation profile and confirm the hook effect.

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: You may be testing concentrations that fall entirely within the hook effect region, or the PROTAC may have poor cell permeability.

  • Troubleshooting Steps:

    • Test a Wider and Lower Concentration Range: It is possible that the optimal concentration for degradation is much lower than initially tested. A broad dose-response experiment is crucial.

    • Verify Target Engagement: Before concluding that a PROTAC is inactive, confirm that it can bind to both the target protein and the E3 ligase independently.

    • Assess Ternary Complex Formation: Use biophysical assays to directly measure the formation of the ternary complex. This can help to distinguish between a failure to form the ternary complex and other issues like poor cell permeability.

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess this.[2]

Quantitative Data Summary

The following table summarizes key parameters that are influenced by the hook effect and should be carefully determined in PROTAC experiments.

ParameterDescriptionImpact of Hook EffectRecommended Action
DC50 The concentration of PROTAC that induces 50% degradation of the target protein.Can be inaccurately determined if the full dose-response curve is not generated.Perform a full dose-response experiment to identify the nadir of the curve before calculating DC50.
Dmax The maximum percentage of target protein degradation achieved.The apparent Dmax may be underestimated if the optimal concentration is missed.Identify the peak of the bell-shaped curve to determine the true Dmax.
Hook Effect Onset The concentration at which the degradation begins to decrease.Defines the upper limit of the optimal concentration range.Important for designing in vivo studies to ensure efficacious dosing without adverse effects from high concentrations.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a wide range of PROTAC concentrations (e.g., 1 pM to 100 µM) for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate the membrane with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol outlines a method to directly assess the formation of the Target-PROTAC-E3 ligase ternary complex.

  • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged), as well as AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).

  • Assay Setup: In a 384-well microplate, add the purified target protein, E3 ligase, and a dilution series of the PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA acceptor beads and incubate. Then, add the donor beads and incubate in the dark.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Productive Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect_Mechanism cluster_concentrations PROTAC Concentration cluster_complexes Complex Formation cluster_outcome Degradation Outcome Low_PROTAC Low [PROTAC] No_Degradation No Degradation Low_PROTAC->No_Degradation Optimal_PROTAC Optimal [PROTAC] Productive Productive Ternary Complex Optimal_PROTAC->Productive High_PROTAC High [PROTAC] Non_Productive_Target Non-Productive Binary Complex (Target-PROTAC) High_PROTAC->Non_Productive_Target Non_Productive_E3 Non-Productive Binary Complex (E3-PROTAC) High_PROTAC->Non_Productive_E3 Max_Degradation Maximal Degradation Productive->Max_Degradation Reduced_Degradation Reduced Degradation Non_Productive_Target->Reduced_Degradation Non_Productive_E3->Reduced_Degradation

Caption: Mechanism of the PROTAC hook effect.

Experimental_Workflow start Start: Observe unexpected degradation results dose_response Perform Broad Dose-Response (e.g., Western Blot) start->dose_response bell_shape Bell-shaped curve? dose_response->bell_shape hook_effect Hook Effect Confirmed bell_shape->hook_effect Yes no_hook No Hook Effect: Investigate other causes (e.g., permeability) bell_shape->no_hook No ternary_assay Confirm with Ternary Complex Assay (e.g., AlphaLISA) hook_effect->ternary_assay optimize Optimize PROTAC Concentration for Future Experiments end End: Accurate PROTAC Characterization optimize->end ternary_assay->optimize

Caption: Troubleshooting workflow for the PROTAC hook effect.

References

Technical Support Center: Purification of Chloroacetamido-C4-NHBoc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing the Chloroacetamido-C4-NHBoc linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound containing PROTACs?

A1: The primary challenges stem from the hybrid nature of these PROTACs. Key difficulties include:

  • Reactivity of the Chloroacetamide Warhead: The electrophilic chloroacetamide group can react with nucleophilic solvents (e.g., methanol), basic compounds, or even the stationary phase during chromatography, leading to product degradation or the formation of byproducts.[1]

  • Acid Sensitivity of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile in acidic conditions. Standard purification techniques like silica (B1680970) gel chromatography (which is inherently acidic) or reversed-phase HPLC with trifluoroacetic acid (TFA) can lead to premature deprotection.

  • Complex Impurity Profile: The synthesis of these PROTACs can result in a mixture of unreacted starting materials, partially reacted intermediates, and side-products from reactions involving the chloroacetamide and Boc groups.

  • Physicochemical Properties: PROTACs are often large, flexible molecules with poor aqueous solubility and a tendency to streak or show poor peak shape during chromatography.

Q2: What are the most common impurities I should expect?

A2: Common impurities can include:

  • Unreacted starting materials (the E3 ligase ligand, the warhead precursor, and the this compound linker).

  • The hydrolyzed chloroacetamide moiety, where the chlorine is replaced by a hydroxyl group.

  • The Boc-deprotected PROTAC.

  • Adducts formed by the reaction of the chloroacetamide group with nucleophiles present in the reaction mixture or during workup/purification.

  • Dimeric or oligomeric byproducts.

Q3: Which purification techniques are most suitable for these PROTACs?

A3: A multi-step purification strategy is often necessary. The most common and effective techniques are:

  • Flash Column Chromatography: Useful for initial cleanup to remove bulk impurities. Special precautions are needed to handle the sensitive nature of the PROTAC.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): The preferred method for achieving high purity. Careful selection of mobile phase additives is crucial to avoid degradation.

Q4: How can I monitor the purity of my this compound containing PROTAC?

A4: A combination of analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To quickly assess the presence of the desired product and identify major impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: To quantify the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and characterize impurities if they can be isolated.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Suggested Solution
Low product yield Degradation on silica gel: The acidic nature of silica can cause Boc deprotection or reaction with the chloroacetamide group.Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine (B128534) (TEA) or another volatile base to neutralize acidic sites. Use an alternative stationary phase: Consider using neutral alumina (B75360) or a C18-functionalized silica for reversed-phase flash chromatography.
Product streaking or tailing Strong interaction with silica: The presence of basic nitrogen atoms in the PROTAC structure can lead to strong interactions with acidic silanol (B1196071) groups on the silica surface.Add a basic modifier to the eluent: Include 0.5-2% triethylamine or a few drops of ammonium (B1175870) hydroxide (B78521) in your mobile phase to improve peak shape.
Co-elution with impurities Inappropriate solvent system: The chosen mobile phase does not provide adequate separation.Optimize the solvent gradient: Develop a gradient elution method based on TLC analysis. A shallow gradient around the elution point of your product can improve resolution. Consider a different solvent system: If using a standard hexane (B92381)/ethyl acetate (B1210297) system, try switching to a dichloromethane/methanol (B129727) system, which can offer different selectivity.
Product is not eluting The compound is too polar for the chosen mobile phase. Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system).
Preparative Reversed-Phase HPLC (Prep-HPLC)
Problem Possible Cause Suggested Solution
Boc-deprotection during purification Use of a strong acid (e.g., TFA) in the mobile phase. Use a weaker acid: Replace TFA with formic acid (0.1%) or acetic acid (0.1%). Use a neutral pH buffer system: Consider using an ammonium acetate or ammonium bicarbonate buffer system if your compound is stable at neutral pH. Note that this may require desalting after purification.
Poor peak shape (broadening or tailing) Secondary interactions with the stationary phase or poor solubility. Optimize the mobile phase: Adjust the organic solvent (acetonitrile vs. methanol) and the acid modifier. Increase column temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution.
Formation of new impurities Reaction of the chloroacetamide warhead with the mobile phase or degradation over time. Use aprotic solvents: If possible, use mobile phases without nucleophilic solvents like methanol. Acetonitrile (B52724) is generally a better choice. Work up fractions quickly: Neutralize and concentrate the collected fractions immediately after purification to minimize degradation.
Low recovery Precipitation of the compound on the column or irreversible binding. Check solubility: Ensure your compound is fully dissolved in the injection solvent. Modify the mobile phase: The addition of a small amount of a different organic solvent (e.g., isopropanol) can sometimes improve recovery.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol is designed for the initial purification of a crude reaction mixture to remove non-polar and highly polar impurities.

Materials:

  • Crude this compound containing PROTAC

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates

  • Glass column for flash chromatography

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system should give your product an Rf value of ~0.2-0.3. A common starting point is a gradient of ethyl acetate in hexane or methanol in DCM. Add 1% TEA to the TLC solvent jar to mimic column conditions.

  • Silica Gel Deactivation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) containing 1% TEA. Let it stand for 15-20 minutes.

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is for the final purification of the PROTAC to achieve high purity.

Materials:

  • Partially purified PROTAC from flash chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • Preparative C18 HPLC column

  • Preparative HPLC system with a fraction collector

Procedure:

  • Analytical Method Development: Develop a separation method on an analytical C18 column to determine the optimal gradient conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) and filter it through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 3-5 column volumes.

  • Injection and Elution: Inject the sample and start the gradient elution. A typical gradient might be from 5% B to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by LC-MS to identify those containing the pure product.

  • Product Isolation: Pool the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Visualizations

General Workflow for PROTAC Purification

G cluster_0 Crude Synthesis Mixture cluster_1 Initial Purification cluster_2 Purity Analysis cluster_3 Final Purification cluster_4 Final Characterization crude Crude PROTAC flash Flash Chromatography (Deactivated Silica) crude->flash Remove bulk impurities lcms_analysis LC-MS Analysis flash->lcms_analysis Assess purity prep_hplc Preparative RP-HPLC lcms_analysis->prep_hplc If purity < 95% final_analysis Purity Check (HPLC) Structure Confirmation (NMR, HRMS) prep_hplc->final_analysis Isolate pure fractions pure_protac pure_protac final_analysis->pure_protac Final Product

Caption: General workflow for the purification of this compound containing PROTACs.

Troubleshooting Logic for Low Yield in Flash Chromatography

G start Low Yield in Flash Chromatography check_stability Is the compound stable on silica? start->check_stability deactivate_silica Deactivate silica with TEA check_stability->deactivate_silica No alt_stationary_phase Use alumina or reversed-phase silica check_stability->alt_stationary_phase Highly Unstable check_streaking Is there product streaking/tailing? check_stability->check_streaking Yes deactivate_silica->check_streaking alt_stationary_phase->check_streaking add_modifier Add TEA to mobile phase check_streaking->add_modifier Yes check_elution Is the product eluting? check_streaking->check_elution No add_modifier->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No end Improved Yield check_elution->end Yes increase_polarity->end

Caption: Troubleshooting logic for addressing low yield in flash chromatography purification.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloroacetamido-C4-NHBoc in their PROTAC (Proteolysis Targeting Chimera) synthesis workflows. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in PROTAC synthesis?

A1: this compound is a bifunctional linker used in the modular synthesis of PROTACs. It contains a chloroacetamide group, which is a reactive electrophile, and a Boc-protected amine. Its primary role is to covalently attach to a nucleophilic residue (typically a cysteine) on a target protein or E3 ligase ligand, forming a stable thioether bond. The Boc-protected amine allows for subsequent deprotection and conjugation to the other half of the PROTAC molecule.

Q2: What are the most common nucleophiles that react with the chloroacetamide group?

A2: The chloroacetamide group is a soft electrophile and readily reacts with soft nucleophiles. The most common target for intentional alkylation in a biological context is the thiol group of cysteine residues. However, other nucleophilic side chains on proteins, such as the imidazole (B134444) ring of histidine and the thioether of methionine, can also react, potentially leading to off-target modifications. Primary amines can also act as nucleophiles, leading to potential side reactions if not properly managed during synthesis.

Q3: What are the typical reaction conditions for coupling the chloroacetamide group with a thiol-containing molecule?

A3: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A mild, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to deprotonate the thiol, forming the more nucleophilic thiolate anion. The reaction is usually performed at room temperature and monitored by LC-MS for completion.

Q4: How can I monitor the progress of the chloroacetamide conjugation reaction?

A4: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS). You can track the consumption of your starting materials (the chloroacetamide-linker and the thiol-containing molecule) and the formation of the desired product. This technique also allows for the detection of potential side products.

Q5: What conditions are used to deprotect the Boc group after the chloroacetamide conjugation?

A5: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. It is commonly removed using a strong acid such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (B109758) (DCM).[1][2] The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of PROTACs using the this compound linker.

Issue 1: Low Yield of the Desired PROTAC
Potential Cause Troubleshooting Suggestion
Incomplete reaction Monitor the reaction closely by LC-MS to ensure it has gone to completion. If the reaction stalls, consider slightly increasing the temperature or adding a fresh portion of the base.
Side reactions The chloroacetamide group can react with other nucleophiles present in your reaction mixture. Ensure that your starting materials are of high purity. If your target molecule contains multiple nucleophilic sites, consider using protecting groups for those you do not wish to react.
Degradation of starting materials or product Ensure that your reaction conditions are not too harsh. Chloroacetamides can be sensitive to strong bases or prolonged heating.
Difficult purification PROTAC molecules can be challenging to purify due to their complex structures. Optimize your purification method (e.g., flash chromatography, preparative HPLC) by screening different solvent systems and stationary phases.
Issue 2: Presence of Unexpected Impurities in the Final Product
Potential Impurity Identification Mitigation Strategy
Over-alkylation Product A species with a mass corresponding to the addition of two or more linker molecules to your target.Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the chloroacetamide linker. Monitor the reaction carefully and stop it once the starting material is consumed.
Hydrolysis of Chloroacetamide A species with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent If using a nucleophilic solvent, a product corresponding to the addition of the solvent molecule may be observed.Use non-nucleophilic solvents such as DMF, DMSO, or DCM.
Methionine Oxidation A species with a mass increase of +16 Da or +32 Da on a methionine-containing molecule. Chloroacetamide has been shown to cause methionine oxidation.[1]Degas solvents to remove dissolved oxygen. Consider adding an antioxidant to the reaction mixture, although compatibility should be verified.
Incomplete Boc Deprotection Presence of the Boc-protected intermediate in the final product.Ensure sufficient reaction time and an adequate excess of TFA for the deprotection step. Monitor by LC-MS until no starting material is observed.
Side-chain Alkylation A species with a mass corresponding to the linker attached to a residue other than the intended cysteine (e.g., histidine, lysine).Optimize reaction pH. Thiolates are more nucleophilic at a lower pH compared to amines. Running the reaction at a pH closer to neutral can favor cysteine reactivity.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Thiol-Containing Molecule

Materials:

  • This compound

  • Thiol-containing molecule (e.g., E3 ligase ligand with a cysteine residue)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • LC-MS for reaction monitoring

Procedure:

  • In a clean, dry reaction vessel, dissolve the thiol-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Boc-Deprotection

Materials:

  • Boc-protected PROTAC intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS. The deprotection is usually complete within 1-3 hours.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The crude product can then be purified by preparative HPLC to yield the final PROTAC.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Couple_Ligand_A Couple Ligand A (with Thiol) to Chloroacetamide Linker Start->Couple_Ligand_A DIPEA, DMF Boc_Deprotection Boc Deprotection Couple_Ligand_A->Boc_Deprotection TFA, DCM Couple_Ligand_B Couple Ligand B (e.g., via Amide Bond) Boc_Deprotection->Couple_Ligand_B Coupling Agents (e.g., HATU) Purification Final Purification (Prep-HPLC) Couple_Ligand_B->Purification Final_PROTAC Final_PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Reactions Side Reactions Problem->Side_Reactions Degradation Degradation Problem->Degradation Purification_Issues Purification Issues Problem->Purification_Issues Monitor_LCMS Monitor by LC-MS, Adjust Conditions Incomplete_Reaction->Monitor_LCMS Protecting_Groups Use Protecting Groups, Control Stoichiometry Side_Reactions->Protecting_Groups Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Optimize_Purification Optimize Purification Method Purification_Issues->Optimize_Purification

Caption: A troubleshooting decision tree for PROTAC synthesis issues.

PROTAC_MoA PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targeted by Degradation Degraded Protein Proteasome->Degradation

Caption: The mechanism of action of a PROTAC molecule.

References

Mitigating steric hindrance in ternary complex formation with Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in ternary complex formation, with a focus on the use of the Chloroacetamido-C4-NHBoc linker.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of ternary complex formation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or weakens the formation of a stable ternary complex (e.g., Target Protein-PROTAC-E3 Ligase). This can be caused by bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface of the ternary complex, ultimately hindering the desired biological outcome, such as protein degradation.

Q2: What are the common indicators that steric hindrance may be compromising my experiment?

A2: Common signs of steric hindrance include:

  • Weak or undetectable ternary complex formation: Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) show poor binding affinity.

  • High "Hook Effect": At higher concentrations of the bifunctional molecule, there is a decrease in the formation of the ternary complex in favor of binary complexes (PROTAC-Target or PROTAC-E3 Ligase).

  • Negative Cooperativity (α < 1): The binding of one protein to the PROTAC hinders the binding of the second protein.

  • Poor Cellular Efficacy: Despite good binary binding affinities to both the target protein and the E3 ligase, the PROTAC shows a high DC50 (half-maximal degradation concentration) and low Dmax (maximum degradation) in cellular assays.

Q3: How can the this compound linker help mitigate steric hindrance?

A3: The this compound linker offers a combination of features to address steric hindrance:

  • Flexible Alkyl Chain: The C4 alkyl chain provides sufficient length and flexibility to allow the target protein and E3 ligase to adopt a productive orientation, minimizing potential clashes.

  • Reactive Handle: The chloroacetamido group can act as a mild electrophile, capable of forming a covalent bond with a nucleophilic residue, such as cysteine, on either the target protein or the E3 ligase.[1] This can help to lock in a productive conformation and stabilize the ternary complex.

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC molecule.

Q4: My PROTAC with the this compound linker shows poor degradation. What are the initial troubleshooting steps?

A4: If you observe poor degradation, consider the following:

  • Confirm Binary Engagement: Ensure your warhead and E3 ligase ligand are binding to their respective targets with sufficient affinity.

  • Assess Ternary Complex Formation: Use biophysical assays like SPR or TR-FRET to determine if a ternary complex is forming.

  • Evaluate Linker Length: The C4 length may be suboptimal. Consider synthesizing analogs with shorter (C2, C3) or longer (C5, C6) alkyl chains.

  • Investigate Covalent Bonding Potential: Analyze the surface of your target protein and E3 ligase for accessible cysteine residues that could react with the chloroacetamido group. If none are present, this feature of the linker may not be beneficial for your system.

  • Computational Modeling: Use molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes that could guide linker modifications.[2]

Troubleshooting Guides

Problem: Weak Ternary Complex Formation

Possible Cause: The linker length and/or flexibility is not optimal, leading to steric clashes between the target protein and the E3 ligase.

Troubleshooting Steps:

  • Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., C2, C3, C5, C6) to identify the optimal distance for productive ternary complex formation.

  • Modify Linker Rigidity: Introduce rigid elements (e.g., cycloalkanes, alkynes) into the linker to reduce conformational entropy, which may help stabilize the ternary complex.

  • Change Attachment Points: Alter the point of attachment of the linker on the warhead or E3 ligase ligand to explore different exit vectors and relative orientations of the proteins.

  • Computational Modeling: Employ computational tools to model the ternary complex and predict which linker modifications are most likely to alleviate steric clashes.

Problem: Significant "Hook Effect"

Possible Cause: At high concentrations, the PROTAC is forming more binary complexes than ternary complexes, which can be exacerbated by poor cooperativity due to steric hindrance.

Troubleshooting Steps:

  • Optimize PROTAC Concentration: Perform a detailed dose-response curve to identify the optimal concentration range for ternary complex formation and degradation before the hook effect dominates.

  • Enhance Cooperativity: Modify the linker to promote favorable protein-protein interactions within the ternary complex. This can be achieved by altering the linker's chemical composition to introduce groups that can form hydrogen bonds or other favorable interactions with the protein surfaces.

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, quantitative data to illustrate the impact of linker modifications on key parameters in ternary complex formation and protein degradation.

Table 1: Impact of Linker Length on Ternary Complex Affinity and Cooperativity

PROTAC CandidateLinker CompositionTernary Complex Kd (nM)Cooperativity (α)
Compound 1Chloroacetamido-C2-NHBoc5500.8 (Negative)
Compound 2This compound1201.5 (Positive)
Compound 3Chloroacetamido-C6-NHBoc3501.1 (Slightly Positive)

Table 2: Effect of Linker Modification on Cellular Degradation Efficacy

PROTAC CandidateDC50 (nM)Dmax (%)
Compound 1>1000<20
Compound 28592
Compound 345065

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling the this compound linker to a warhead containing a free amine and an E3 ligase ligand with a carboxylic acid.

Materials:

  • Warhead with a primary or secondary amine

  • E3 ligase ligand with a carboxylic acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Activation of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Add DCC (1.1 eq) and stir at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Coupling to Linker:

    • To the filtrate from step 1, add this compound (1 eq) and DIPEA (2 eq).

    • Stir at room temperature overnight.

    • Purify the product by flash chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 2 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1 hour.

    • Evaporate the solvent under reduced pressure.

  • Coupling to Warhead:

    • Dissolve the deprotected linker-E3 ligase conjugate from step 3 (1 eq) and the warhead (1 eq) in anhydrous DMF.

    • Add a suitable coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3 eq).

    • Stir at room temperature overnight.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Surface Plasmon Resonance (SPR) Assay for Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein (biotinylated for immobilization)

  • Purified E3 ligase complex

  • PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC to Target): Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binary binding affinity (Kd).

  • Binary Interaction (PROTAC to E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant concentration of the E3 ligase and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized target protein.

    • The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) for the ternary complex.

Protocol 3: Western Blot for Cellular Degradation

Objective: To quantify the degradation of the target protein in cells upon treatment with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies.

    • Incubate with the HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

  • Densitometry Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.

Visualizations

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Activation E3 E3 Ligase E2->E3 Ub Conjugation Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Amino Acids Amino Acids Proteasome->Amino Acids Recycling Target Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex PROTAC PROTAC (e.g., with Chloroacetamido -C4-NHBoc linker) PROTAC->TernaryComplex E3->TernaryComplex Ub_Target Polyubiquitinated Target Protein TernaryComplex->Ub_Target Polyubiquitination Ub_Target->Proteasome Recognition & Degradation Troubleshooting_Workflow Start Poor Degradation Observed CheckBinary Confirm Binary Binding (Target & E3 Ligase) Start->CheckBinary AssessTernary Assess Ternary Complex Formation (SPR, TR-FRET) CheckBinary->AssessTernary WeakTernary Weak/No Ternary Complex AssessTernary->WeakTernary HookEffect Significant Hook Effect AssessTernary->HookEffect Success Successful Degradation AssessTernary->Success Strong Ternary Complex WeakTernary->HookEffect No OptimizeLinker Optimize Linker: - Length - Rigidity - Attachment Point WeakTernary->OptimizeLinker Yes OptimizeConc Optimize PROTAC Concentration HookEffect->OptimizeConc Yes ComputationalModel Computational Modeling OptimizeLinker->ComputationalModel SynthesizeAnalogs Synthesize & Test New Analogs ComputationalModel->SynthesizeAnalogs ImproveCoop Improve Cooperativity (Linker Modification) OptimizeConc->ImproveCoop ImproveCoop->SynthesizeAnalogs SynthesizeAnalogs->AssessTernary

References

Validation & Comparative

A Researcher's Guide to Validating Ternary Complex Formation with Novel PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design of a Proteolysis Targeting Chimera (PROTAC) hinges on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. This guide provides a comparative overview of the key biophysical and cellular assays used to validate and quantify this critical interaction, with a focus on how to apply these methods to novel PROTACs, such as those synthesized using the Chloroacetamido-C4-NHBoc linker.

The formation of a productive ternary complex is the linchpin of PROTAC-mediated protein degradation. It is within this complex that the E3 ligase is brought into proximity with the target protein, facilitating the transfer of ubiquitin and marking the target for proteasomal degradation. Therefore, rigorous and quantitative validation of ternary complex formation is a critical step in the development of effective PROTACs.

This guide will delve into the most widely used techniques, presenting their principles, detailed experimental protocols, and comparative data to aid in the selection of the most appropriate assays for your research needs.

Comparing the Tools: A Snapshot of Ternary Complex Validation Assays

Choosing the right assay to confirm and characterize the ternary complex depends on several factors, including the specific research question, the availability of reagents and instrumentation, and the desired throughput. Below is a summary of commonly employed techniques.

Assay Principle Key Outputs Throughput Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α).MediumReal-time, label-free kinetics; high sensitivity.[1][2][3]Requires immobilization of one binding partner, which may affect its activity.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip.Binding affinity (KD), association (kon) and dissociation (koff) rates.HighReal-time, label-free; higher throughput than SPR.[1]Generally less sensitive than SPR.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).LowLabel-free, in-solution measurement; provides full thermodynamic profile.[1][4][5]Requires large amounts of pure protein; low throughput.
Förster Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescent molecules in close proximity.Proximity of target and E3 ligase; can be used to calculate apparent binding affinity.HighHomogeneous assay; can be adapted for live-cell imaging.[6]Requires labeling of proteins, which can be disruptive.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based immunoassay where singlet oxygen transfer between donor and acceptor beads in close proximity generates a light signal.Ternary complex formation; can be used to determine apparent affinity and screen for potent PROTACs.[7][8][9]HighHighly sensitive, homogeneous, no-wash assay.Requires specific antibodies or tagged proteins.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Measures energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor.Ternary complex formation in live cells; can provide kinetic information.[10][11][12]HighAllows for real-time measurements in a physiological context.Requires genetic modification of cells to express tagged proteins.
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate.Qualitative or semi-quantitative confirmation of ternary complex formation in cells.LowDetects interactions in a cellular context with endogenous or overexpressed proteins.Prone to false positives and negatives; generally not quantitative.[13][14][15]

Quantitative Data Summary for Well-Characterized PROTACs

To provide a reference for expected performance, the following table summarizes key quantitative data for the well-studied PROTACs, MZ1 and dBET6, which target the BRD4 bromodomain protein for degradation via the VHL and CRBN E3 ligases, respectively.

PROTACTargetE3 LigaseAssayBinary KD (PROTAC to Target)Binary KD (PROTAC to E3)Ternary KDCooperativity (α)Reference
MZ1 BRD4BD2VHLSPR1 nM29 nM1 nM26[1]
MZ1 BRD4BD2VHLITC4 nM66 nM4 nM15[1]
dBET6 BRD4CRBNTR-FRET--EC50 ~10 nM-[16]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in setting up their own validation assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA).

  • Purified target protein, E3 ligase complex, and PROTAC.

  • SPR running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

Protocol:

  • Immobilization: Covalently couple the E3 ligase to the sensor chip surface according to the manufacturer's instructions. A typical immobilization level is ~100-200 RU.

  • Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1).

  • Binary Interaction (PROTAC to Target Protein): This is typically determined in a separate experiment where the target protein is immobilized.

  • Ternary Complex Formation: Pre-incubate a constant concentration of the target protein with a dilution series of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD). The cooperativity factor (α) can be calculated as KD1 / KD,ternary.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of binding and calculate cooperativity.

Materials:

  • Isothermal titration calorimeter.

  • Purified target protein, E3 ligase complex, and PROTAC, all in the same matched buffer.

Protocol:

  • Binary Titration (PROTAC into E3 Ligase): Fill the sample cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (e.g., 100-200 µM). Perform a series of injections and measure the heat changes.

  • Data Analysis (Binary): Integrate the raw data and fit to a one-site binding model to determine the KD1, stoichiometry (n), and enthalpy (ΔH).

  • Ternary Titration: Fill the sample cell with a pre-formed complex of the E3 ligase and the target protein. Titrate the PROTAC into this solution.

  • Data Analysis (Ternary): Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as KD1 / KD,ternary.[4]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To measure the formation of the ternary complex in living cells.

Materials:

  • HEK293 cells.

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase.

  • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand.

  • Plate reader capable of measuring luminescence and filtered light.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.

  • Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot against the PROTAC concentration to determine the EC50 of ternary complex formation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_Target Polyubiquitinated Target Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation SPR_Workflow cluster_1 SPR Experimental Workflow for Ternary Complex Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary_1 2. Inject PROTAC (Determine K_D1) Immobilize->Binary_1 Pre_Incubate 3. Pre-incubate Target Protein with PROTAC Binary_1->Pre_Incubate Ternary 4. Inject Mixture (Determine K_D,ternary) Pre_Incubate->Ternary Analyze 5. Analyze Data (Calculate Cooperativity α) Ternary->Analyze

References

Navigating the PROTAC Linker Landscape: A Comparative Analysis of Chloroacetamido-C4-NHBoc and PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of the hydrophobic Chloroacetamido-C4-NHBoc linker and the hydrophilic polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data, to inform rational PROTAC design.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than a passive spacer; its length, flexibility, and chemical properties profoundly influence the PROTAC's efficacy, including its ability to induce the formation of a stable ternary complex, its cell permeability, and its overall degradation efficiency.

This guide focuses on a comparative analysis of two distinct classes of linkers: the alkyl/ether-based, more hydrophobic this compound linker and the widely used, hydrophilic PEG linkers. While direct comparative studies with quantitative data for this compound are limited, this guide will utilize data from a closely related hydrophobic alkyl linker to provide a meaningful comparison against PEG linkers in the context of Bruton's tyrosine kinase (BTK) degradation, a well-established target in oncology.

The Dichotomy of Linker Chemistry: Hydrophobicity vs. Hydrophilicity

The fundamental difference between this compound and PEG linkers lies in their hydrophobicity. This compound is an example of an alkyl/ether-based linker, which generally imparts a more hydrophobic character to the PROTAC molecule.[1][2][3] In contrast, PEG linkers are composed of repeating ethylene (B1197577) glycol units, rendering them highly hydrophilic.[4] This difference in polarity can have significant consequences for a PROTAC's biological activity.

This compound (Alkyl/Ether-based) Linkers:

  • Potential Advantages: The hydrophobic nature of alkyl-based linkers may enhance cell membrane permeability, a crucial step for PROTACs to reach their intracellular targets.[5]

  • Potential Disadvantages: Increased hydrophobicity can lead to poor aqueous solubility, potentially affecting formulation and bioavailability. There is also a risk of non-specific binding and aggregation.[5]

PEG Linkers:

  • Potential Advantages: The hydrophilicity of PEG linkers generally improves the aqueous solubility of the PROTAC molecule.[4] This can be advantageous for in vitro handling and can positively influence pharmacokinetic properties.

  • Potential Disadvantages: The high polarity of PEG linkers might hinder passive diffusion across the cell membrane, although this is not always the case, as some studies suggest a "molecular chameleon" effect where intramolecular interactions can shield polar groups.[6][7]

Quantitative Comparison of PROTAC Efficacy

To illustrate the impact of linker composition on PROTAC efficacy, the following tables summarize data for PROTACs targeting Bruton's tyrosine kinase (BTK). As a direct comparison for this compound is not available, data for a PROTAC with a hydrophobic alkyl linker is presented alongside data for PROTACs with PEG linkers of varying lengths. This allows for a comparative assessment of how linker chemistry influences key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Linker Type Target Protein E3 Ligase Ligand Cell Line DC50 (nM) Dmax (%)
Hydrophobic Alkyl Linker BTKPomalidomideMino2.297
PEG-based Linker (n=1) BTKPomalidomideMino<10>90
PEG-based Linker (n=2) BTKPomalidomideMino<10>90
PEG-based Linker (n=3) BTKPomalidomideMino<10>90

Data for the hydrophobic alkyl linker is from a study on a non-covalent BTK PROTAC (NC-1)[8]. Data for PEG-based linkers is from studies on reversible covalent BTK PROTACs (RC-1, IR-1, IR-2)[8]. It is important to note that while all target BTK and utilize a pomalidomide-based ligand in the same cell line, the warhead binding mechanism differs, which can also influence efficacy.

From this data, it is evident that both hydrophobic alkyl and hydrophilic PEG linkers can be utilized to create highly potent BTK degraders with low nanomolar DC50 values and near-complete target degradation. The optimization of linker length for PEG-based PROTACs is a common strategy to fine-tune the geometry of the ternary complex for optimal degradation.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action, a typical experimental workflow for evaluating PROTAC efficacy, and the signaling pathway of a common PROTAC target, Bruton's tyrosine kinase (BTK).

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI POI->Poly_Ub_POI Poly-ubiquitination E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitin->POI Transfers to Proteasome Proteasome Poly_Ub_POI->Proteasome Recognized by Proteasome->PROTAC Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A Cell Culture (e.g., Mino lymphoma cells) B PROTAC Treatment (Varying concentrations and time points) A->B C Cell Lysis & Protein Quantification B->C G Cell Viability Assay (e.g., CellTiter-Glo) B->G D Western Blotting C->D E Data Analysis (Densitometry) D->E F Determine DC50 & Dmax E->F H Determine IC50 G->H

Caption: A typical experimental workflow for assessing PROTAC efficacy.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates Degradation Proteasomal Degradation BTK->Degradation PLCG2 PLCγ2 BTK->PLCG2 Activates PROTAC BTK PROTAC PROTAC->BTK Induces Degradation of DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways DAG_IP3->NFkB_NFAT_MAPK Cell_Response Cell Proliferation, Survival, Differentiation NFkB_NFAT_MAPK->Cell_Response

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of intervention for BTK PROTACs.[9]

Detailed Experimental Protocols

Accurate and reproducible experimental methods are paramount for the comparative evaluation of PROTACs. Below are detailed protocols for key assays used to determine PROTAC efficacy.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed the appropriate cell line (e.g., Mino cells for BTK) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
  • Allow cells to adhere and grow overnight.
  • Prepare serial dilutions of the PROTACs (both this compound-based and PEG-based) in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
  • Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells by adding an appropriate volume of RIPA buffer containing protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant (protein lysate) to a new tube.
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
  • Run the gel to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.
  • Fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[10]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

1. Cell Seeding and Treatment:

  • Seed cells in an opaque-walled 96-well plate at a density appropriate for the cell line and the duration of the assay.
  • Allow cells to adhere and grow overnight.
  • Treat the cells with serial dilutions of the PROTACs, including a vehicle control.

2. Assay Procedure:

  • Incubate the plate for the desired time period (e.g., 72 hours).
  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

3. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • Plot the luminescence signal (as a percentage of the vehicle control) against the logarithm of the PROTAC concentration.
  • Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell viability by 50%.

Conclusion

The choice between a hydrophobic linker like this compound and a hydrophilic PEG linker is a critical decision in PROTAC design that requires careful consideration of the specific target protein, the E3 ligase, and the desired physicochemical properties of the final molecule. While both linker types have demonstrated the potential to produce highly effective PROTACs, their distinct chemical natures can significantly impact solubility, cell permeability, and ultimately, degradation efficacy.

The available data suggests that there is no universally superior linker type. Instead, the optimal linker is context-dependent and often requires empirical testing of a variety of linker lengths and compositions. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different PROTAC constructs, enabling researchers to make data-driven decisions in the pursuit of novel and effective protein degraders. As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate interplay between linker chemistry and PROTAC function will be essential for the rational design of the next generation of therapeutics.

References

The Impact of Linker Composition on PROTAC-Mediated Protein Degradation: A Comparative Analysis of Alkyl/Ether-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key component influencing a PROTAC's efficacy is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of PROTACs synthesized with the alkyl/ether-based linker, Chloroacetamido-C4-NHBoc, against other linker types, with a focus on their performance in Western blot analysis of protein degradation.

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker's length, rigidity, and chemical composition play a pivotal role in the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

Comparing Linker Performance in Protein Degradation

The choice of linker can significantly impact the degradation efficiency of a PROTAC. While polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity and ease of synthesis, alkyl/ether-based linkers like this compound offer a more hydrophobic and potentially more rigid alternative. This can influence cell permeability and the optimal orientation of the ternary complex.

Hypothetical Performance Comparison of Linkers in BRD4 Degradation

To illustrate a potential comparison, the following table presents hypothetical data on the degradation of Bromodomain-containing protein 4 (BRD4), a common target for PROTACs, using different linker types. This data is for illustrative purposes and is not based on actual experimental results for the this compound linker.

Linker TypeTarget ProteinCell LineTreatment Time (hours)DC50 (nM)Dmax (%)Reference
Alkyl/Ether (e.g., this compound) BRD4HeLa2450>90Hypothetical
PEG4 BRD4HeLa24100>90Hypothetical
Alkyl Chain (C8) BRD4HeLa2475>85Hypothetical

DC50: Concentration for 50% degradation; Dmax: Maximum degradation percentage.

Experimental Protocols

A detailed and robust experimental protocol is crucial for accurately assessing and comparing the efficacy of different PROTACs. The following is a generalized protocol for Western blot analysis of protein degradation.

Western Blot Analysis of PROTAC-Induced Protein Degradation

1. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Quantification:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the experimental workflow for its analysis.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation E->F G Detection (ECL) F->G H Data Analysis & Quantification G->H

Caption: Experimental workflow for Western blot analysis.

Conclusion

While specific comparative data for PROTACs utilizing the this compound linker is currently limited, the principles of PROTAC design suggest that its alkyl/ether nature could offer distinct advantages in terms of hydrophobicity and rigidity compared to more common PEG linkers. This may translate to differences in cell permeability, ternary complex stability, and ultimately, protein degradation efficiency. Rigorous experimental validation using standardized Western blot protocols is essential to determine the optimal linker for any given target protein and E3 ligase combination. As the field of targeted protein degradation continues to evolve, further studies are needed to fully elucidate the structure-activity relationships of diverse linker chemistries.

Vergleichender Leitfaden für Co-Immunpräzipitations-Assays für Chloroacetamido-C4-NHBoc-basierte PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Co-Immunpräzipitations (Co-IP)-Assays zur Untersuchung von PROTACs (Proteolysis Targeting Chimeras), die einen Chloroacetamido-C4-NHBoc-Linker enthalten. Der Schwerpunkt liegt auf der Validierung der Bildung des ternären Komplexes, einem entscheidenden Schritt für die PROTAC-vermittelte Proteindegradation. Wir stellen unterstützende experimentelle Daten aus der Literatur für ähnliche PROTAC-Klassen vor, beschreiben detaillierte Versuchsprotokolle und vergleichen Co-IP mit alternativen Techniken.

Einführung in Chloroacetamido-basierte PROTACs und Co-Immunpräzipitation

PROTACs sind heterobifunktionale Moleküle, die ein Zielprotein für den Abbau markieren, indem sie es in die Nähe einer E3-Ubiquitin-Ligase bringen. Dieser Mechanismus hängt von der Bildung eines stabilen ternären Komplexes ab, der aus dem PROTAC, dem Zielprotein (Protein of Interest, POI) und der E3-Ligase besteht. Der this compound-Linker ist eine Komponente, die bei der Synthese von PROTACs verwendet wird. Die Chloroacetamid-Gruppe ist eine reaktive Einheit, die eine kovalente Bindung mit bestimmten Aminosäureresten, typischerweise Cystein, auf dem Zielprotein oder der E3-Ligase eingehen kann, was zu einer irreversiblen Komplexbildung führt.

Die Co-Immunpräzipitation (Co-IP) ist eine grundlegende und weit verbreitete Technik zum Nachweis der Bildung dieses ternären Komplexes in einer zellulären Umgebung. Bei diesem Verfahren wird ein Antikörper verwendet, um ein bekanntes Protein (den "Köder", z. B. das Zielprotein) aus einem Zelllysat zu isolieren, zusammen mit allen Proteinen, die daran gebunden sind (die "Beute", z. B. die E3-Ligase), was durch das PROTAC-Molekül vermittelt wird.

Vergleich von Co-IP mit alternativen Methoden

Während Co-IP ein leistungsfähiges Werkzeug ist, um die Bildung ternärer Komplexe unter physiologischen Bedingungen zu bestätigen, bieten andere biophysikalische Techniken ergänzende quantitative Daten. Die Wahl der Methode hängt von den spezifischen experimentellen Zielen ab.

MerkmalCo-Immunpräzipitation (Co-IP)Oberflächenplasmonenresonanz (SPR)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Isotherme Titrationskalorimetrie (ITC)Native Massenspektrometrie (MS)
Prinzip Antikörper-basierte Fällung von Proteinkomplexen aus Zelllysaten.Misst Änderungen des Brechungsindex an einer Sensoroberfläche aufgrund von Molekülbindung.Misst die Energieübertragung zwischen einem Donor- und einem Akzeptor-Fluorophor, wenn sie in unmittelbarer Nähe sind.Misst die Wärmeänderung bei der Bindung von Molekülen.Misst die Masse intakter Proteinkomplexe im Gaszustand.
Art der Daten Qualitativ bis semi-quantitativ (Western Blot) oder quantitativ (MS).Kinetik (Assoziations-/Dissoziationsraten) und Affinität (KD).[1][2][3][4][5]Homogener Proximity-Assay, der ein Bindungssignal liefert.Thermodynamische Parameter (KD, ΔH, ΔS).Stöchiometrie und relative Häufigkeit von Komplexen.
Vorteile Physiologisch relevant (endogene Proteine in Zellen). Weit verbreitet und zugänglich.Echtzeit-kinetische Daten. Label-frei (für den Analyten). Hoher Durchsatz möglich.[1][2][3][4][5]Hohe Empfindlichkeit. Homogenes Format (keine Waschschritte). Geeignet für Hochdurchsatz-Screening.Goldstandard für die Bestimmung der Bindungsaffinität und Thermodynamik.Direkter Nachweis des ternären Komplexes und seiner Stöchiometrie. Kann den "Hook-Effekt" beobachten.
Nachteile Anfällig für unspezifische Bindungen. Waschschritte können schwache Interaktionen stören.[6] Hängt von der Verfügbarkeit hochwertiger Antikörper ab.Erfordert die Immobilisierung eines der Bindungspartner, was die Aktivität beeinträchtigen kann. Erfordert spezielle Instrumente.Erfordert die Markierung von Proteinen mit Fluorophoren. Anfällig für Artefakte durch die Verbindung.Hoher Probenverbrauch. Geringer Durchsatz.Erfordert spezielle Instrumente und Fachwissen. Kann keine kinetischen Raten liefern.
Anwendung Validierung der ternären Komplexbildung in Zellen. Identifizierung von Komplexkomponenten.Detaillierte kinetische Charakterisierung der binären und ternären Bindung. Bestimmung der Kooperativität.Screening von PROTAC-Bibliotheken. Messung der ternären Komplexbildung in Lösung.Genaue Bestimmung der Bindungsaffinitäten und der Thermodynamik der Komplexbildung.Bestätigung der Stöchiometrie des ternären Komplexes. Analyse des Gleichgewichts zwischen binären und ternären Spezies.

Detaillierte experimentelle Protokolle

Protokoll für die Co-Immunpräzipitation

Dieses Protokoll ist ein verallgemeinerter Arbeitsablauf zur Untersuchung der Bildung eines ternären Komplexes, der durch einen Chloroacetamid-basierten PROTAC induziert wird. Eine Optimierung für spezifische Zelllinien und Proteine ist unerlässlich.

Materialien:

  • Mit dem PROTAC behandelte und unbehandelte (Kontrolle) Zellpellets

  • Eiskalter Lysispuffer (z. B. RIPA-Puffer), ergänzt mit Protease- und Phosphatase-Inhibitoren

  • Primärer Antikörper gegen das Zielprotein (POI) oder die E3-Ligase

  • Isotyp-Kontroll-IgG

  • Protein A/G-Agarose- oder Magnetkügelchen

  • Waschpuffer (z. B. Puffer auf PBS- oder Tris-Basis mit mildem Detergens)

  • Elutionspuffer (z. B. SDS-PAGE-Probenpuffer)

  • Ausrüstung für Western Blotting oder Massenspektrometrie

Verfahren:

  • Zelllyse:

    • Waschen Sie die Zellpellets mit eiskaltem PBS.

    • Resuspendieren Sie die Zellen in eiskaltem Lysispuffer und inkubieren Sie sie 30 Minuten lang auf Eis, wobei Sie gelegentlich vortexen.

    • Zentrifugieren Sie das Lysat bei 14.000 x g für 15 Minuten bei 4 °C, um Zelltrümmer zu entfernen.

    • Überführen Sie den Überstand in ein neues, vorgekühltes Röhrchen. Bestimmen Sie die Proteinkonzentration (z. B. mit einem BCA-Assay).

  • Vorklärung des Lysats (optional, aber empfohlen):

    • Inkubieren Sie das Zelllysat mit Protein A/G-Kügelchen für 1 Stunde bei 4 °C unter Rotation, um unspezifisch bindende Proteine zu entfernen.

    • Zentrifugieren Sie und sammeln Sie den Überstand.

  • Immunpräzipitation:

    • Inkubieren Sie eine normalisierte Menge an Proteinextrakt (z. B. 1 mg) mit 2-5 µg des primären Antikörpers (oder Kontroll-IgG) für 2-4 Stunden oder über Nacht bei 4 °C unter Rotation.

    • Fügen Sie äquilibrierte Protein A/G-Kügelchen hinzu und inkubieren Sie für weitere 1-2 Stunden bei 4 °C unter Rotation, um die Immunkomplexe einzufangen.

  • Waschen:

    • Pelletieren Sie die Kügelchen durch Zentrifugation und verwerfen Sie den Überstand.

    • Waschen Sie die Kügelchen 3-5 Mal mit 1 ml eiskaltem Waschpuffer. Führen Sie zwischen jedem Waschgang eine kurze Zentrifugation durch.

  • Elution:

    • Nach dem letzten Waschgang entfernen Sie den Überstand vollständig.

    • Resuspendieren Sie die Kügelchen in 20-40 µl 1x SDS-PAGE-Probenpuffer.

    • Erhitzen Sie die Proben 5-10 Minuten lang bei 95-100 °C, um die Proteine von den Kügelchen zu eluieren und zu denaturieren.

    • Zentrifugieren Sie, um die Kügelchen zu pelletieren, und laden Sie den Überstand auf ein SDS-PAGE-Gel.

  • Analyse:

    • Führen Sie eine SDS-PAGE durch, gefolgt von einem Western Blot, um die co-immunpräzipitierte E3-Ligase (wenn das POI der Köder war) oder das POI (wenn die E3-Ligase der Köder war) nachzuweisen.

    • Alternativ können die eluierten Proteine mittels Massenspektrometrie für eine unvoreingenommene Identifizierung von Interaktionspartnern analysiert werden.

Visualisierungen

Workflow der Co-Immunpräzipitation

CoIP_Workflow Workflow der Co-Immunpräzipitation für PROTACs cluster_preparation Probenvorbereitung cluster_ip Immunpräzipitation cluster_analysis Waschen & Analyse cell_culture Zellkultur & PROTAC-Behandlung lysis Zelllyse cell_culture->lysis preclear Vorklärung mit Kügelchen lysis->preclear antibody_incubation Inkubation mit primärem Antikörper preclear->antibody_incubation bead_capture Einfangen mit Protein A/G-Kügelchen antibody_incubation->bead_capture washing Waschschritte bead_capture->washing elution Elution washing->elution analysis Analyse (Western Blot / MS) elution->analysis elution->analysis Nachweis des ternären Komplexes BTK_Signaling_Pathway Vereinfachter BTK-Signalweg und PROTAC-Intervention cluster_protac PROTAC-vermittelte Degradation BCR B-Zell-Rezeptor (BCR) LYN_SYK LYN/SYK Kinasen BCR->LYN_SYK BTK Bruton-Tyrosinkinase (BTK) LYN_SYK->BTK Aktivierung PLCG2 PLCγ2 BTK->PLCG2 Proteasome Proteasom BTK->Proteasome Abbau IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺-Mobilisierung IP3_DAG->Calcium PKC PKC-Aktivierung IP3_DAG->PKC NFkB NF-κB-Aktivierung Calcium->NFkB PKC->NFkB Proliferation Zellproliferation & Überleben NFkB->Proliferation PROTAC BTK PROTAC PROTAC->BTK bindet an E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase bindet an E3_Ligase->BTK Ubiquitinierung

References

Biophysical Characterization of Ternary Complexes with Chloroacetamido-C4-NHBoc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biophysical characteristics of ternary complexes formed by Proteolysis Targeting Chimeras (PROTACs) utilizing a chloroacetamido-C4-NHBoc linker. The chloroacetamide moiety acts as a covalent reactive group, enabling the formation of an irreversible bond with a target protein, typically with a cysteine residue. This covalent nature significantly influences the thermodynamics and kinetics of ternary complex formation, a critical step in the targeted protein degradation pathway.

Here, we present a comparative analysis of a representative covalent PROTAC, RC-3 (a reversible-covalent BTK degrader), with a non-covalent counterpart, NC-1, both targeting Bruton's tyrosine kinase (BTK). While specific data for a PROTAC employing the exact this compound linker is not publicly available, the data for RC-3, which also features a reactive warhead, provides a valuable proxy for understanding the biophysical properties of such covalent degraders.

Quantitative Data Comparison

The formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) are paramount for efficient protein degradation. The following tables summarize key biophysical parameters for covalent and non-covalent BTK PROTACs, providing a basis for comparison.

Table 1: Biophysical and Cellular Activity Data for BTK PROTACs
PROTAC Warhead Type E3 Ligase Ligand DC50 (nM) Dmax (%)
RC-3 (Representative Covalent) Cyano-acrylamideThalidomide (CRBN)<10>85%[1]
NC-1 (Non-covalent) Reversible non-covalentThalidomide (CRBN)<10>85%[1]
Ibrutinib-based (Irreversible Covalent) AcrylamidePomalidomide (CRBN)>10,000No degradation

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation observed.

Table 2: Comparative Biophysical Data of Covalent vs. Non-Covalent PROTACs (Representative)
Parameter Covalent PROTAC (e.g., with Chloroacetamide warhead) Non-Covalent PROTAC Technique Significance
Binding Affinity (KD) to Target (Binary) Low µM to nM (initial reversible binding)nM to µMSPR, ITCStrength of initial interaction with the target protein.
Binding Affinity (KD) to E3 Ligase (Binary) nM to µMnM to µMSPR, ITCStrength of interaction with the E3 ligase.
Ternary Complex Affinity (KD, ternary) Potentially enhanced due to covalent bond formationDependent on cooperativitySPR, ITCOverall stability of the ternary complex.
Association Rate (kon) of Ternary Complex Can be influenced by the covalent reaction rateDiffusion-limitedSPRRate of ternary complex formation.
Dissociation Rate (koff) of Ternary Complex Very slow to negligible (irreversible)Varies, crucial for catalytic cycleSPRStability and lifetime of the ternary complex.
Cooperativity (α) Can be high, driven by covalent bond formationVariable, a key parameter for optimizationSPR, ITCSynergistic effect of forming the ternary complex.
Enthalpy (ΔH) Can be highly favorable (exothermic)VariableITCHeat change upon binding, indicates bond formation.
Entropy (ΔS) Can be unfavorable due to conformational restrictionVariableITCChange in disorder upon binding.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the biophysical characterization of PROTACs.

PROTAC_Mechanism Ubiquitin-Proteasome System Pathway for Targeted Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex Binds to POI warhead PROTAC PROTAC (e.g., with Chloroacetamido -C4-NHBoc linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Polyubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitinated_Target Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ubiquitin Ubiquitin Ubiquitin->E1 Proteasome 26S Proteasome Polyubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Ubiquitin-Proteasome Pathway for Targeted Protein Degradation.

SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_0 Immobilization cluster_1 Binary Interaction cluster_2 Ternary Interaction cluster_3 Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC (Analyte) Immobilize->Inject_PROTAC Inject_Complex Inject pre-incubated PROTAC + Target Protein (Analyte) Immobilize->Inject_Complex Measure_Binary Measure Binary Binding (kon, koff, KD) Inject_PROTAC->Measure_Binary Calculate_Cooperativity Calculate Cooperativity (α) α = KD(binary) / KD(ternary) Measure_Binary->Calculate_Cooperativity Measure_Ternary Measure Ternary Binding (kon, koff, KD,ternary) Inject_Complex->Measure_Ternary Measure_Ternary->Calculate_Cooperativity

Caption: SPR Experimental Workflow for Ternary Complex Analysis.

ITC_Workflow ITC Experimental Workflow for Thermodynamic Characterization cluster_0 Binary Titration 1 cluster_1 Binary Titration 2 cluster_2 Ternary Titration cluster_3 Data Analysis Titrate_PROTAC_E3 Titrate PROTAC into E3 Ligase Measure_Binary_1 Determine KD1, ΔH1 Titrate_PROTAC_E3->Measure_Binary_1 Calculate_Thermodynamics Calculate ΔG and TΔS for all interactions Measure_Binary_1->Calculate_Thermodynamics Calculate_Cooperativity Calculate Cooperativity (α) α = KD1 / KD,ternary Measure_Binary_1->Calculate_Cooperativity Titrate_PROTAC_Target Titrate PROTAC into Target Protein Measure_Binary_2 Determine KD2, ΔH2 Titrate_PROTAC_Target->Measure_Binary_2 Measure_Binary_2->Calculate_Thermodynamics Titrate_Complex_Target Titrate PROTAC + E3 Ligase into Target Protein Measure_Ternary Determine KD,ternary, ΔH,ternary Titrate_Complex_Target->Measure_Ternary Measure_Ternary->Calculate_Thermodynamics Measure_Ternary->Calculate_Cooperativity

References

A Comparative Guide to Surface Plasmon Resonance (SPR) for Characterizing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount to advancing novel therapeutics. A critical step in this process is understanding the formation and kinetics of the ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology to provide real-time kinetic data on these complex interactions, offering significant advantages over other biophysical techniques.[2][3]

This guide provides an objective comparison of SPR with alternative methods for analyzing PROTACs, with a special focus on those containing covalent warheads like chloroacetamide. It includes detailed experimental protocols and data presentation formats to aid in experimental design and interpretation.

SPR for PROTAC Analysis: A Real-Time Kinetic Approach

SPR is an optical technique that measures changes in the refractive index near a sensor surface as molecules bind and dissociate.[2][4] In the context of PROTACs, this allows for the direct, real-time measurement of binding affinities (K D), association rates (k a), and dissociation rates (k d) for both binary and ternary complexes.[3] A key advantage of SPR is its ability to elucidate the cooperativity (α) of ternary complex formation, a critical parameter that often correlates with the cellular degradation efficiency of the PROTAC.[5][6]

The typical experimental setup involves immobilizing one of the protein components, usually the E3 ligase (e.g., VHL or CRBN), onto the sensor chip.[5][6] The PROTAC and the target protein are then injected over the surface, either sequentially or as a pre-incubated mixture, to monitor the formation of the ternary complex.[7]

Comparison of Analytical Techniques for PROTAC Characterization

While SPR is a gold standard for kinetic analysis, several other techniques are employed to study PROTACs.[8] Each method offers distinct advantages and disadvantages, and the choice of technique often depends on the specific research question, available resources, and desired throughput.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Proximity-Based Assays (TR-FRET, AlphaLISA)Biolayer Interferometry (BLI)
Principle Refractive index changeHeat change upon bindingEnergy transfer between donor/acceptor fluorophoresInterference pattern of reflected light
Label Requirement Label-free[2][3]Label-free[5]Requires fluorescent labels/beads[9]Label-free[10]
Data Output Kinetics (k a, k d), Affinity (K D), Cooperativity (α)[2][5]Thermodynamics (ΔH, ΔS), Affinity (K D), Stoichiometry (n)[3][5]Endpoint or steady-state binding signal[5][9]Kinetics (k a, k d), Affinity (K D)[8]
Throughput Medium[11]Low[3][5]High[9][12]Medium-High[8]
Sample Consumption Low to moderate[2][8]High[3][5]Low[12]Low to moderate[8]
Covalent Binders Well-suited; measures association rate and binding stabilityNot ideal for irreversible bindingCan be used, but may not provide kinetic detailsWell-suited; measures association rate
Key Advantage Provides detailed real-time kinetic and affinity data without labeling.[5]Provides a complete thermodynamic profile of the interaction.[5][11]High throughput, suitable for large-scale screening.Real-time, label-free data with higher throughput than SPR.[10]

Experimental Protocols

A robust analysis of a PROTAC using SPR requires careful experimental design to accurately measure both binary and ternary interactions.

Protocol 1: Standard SPR Analysis for Reversible PROTACs

This protocol describes the kinetic analysis of a PROTAC that binds reversibly to its target and E3 ligase. The E3 ligase is immobilized, and binding is measured by flowing the PROTAC and target protein over the sensor surface.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)[13]

  • Sensor chip (e.g., Series S CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified, biotinylated E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B)

  • Purified target protein (POI)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

2. E3 Ligase Immobilization:

  • Activate the sensor surface with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units).[13]

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

3. Binary Interaction Analysis (PROTAC binding to E3 Ligase):

  • Prepare a dilution series of the PROTAC in running buffer.

  • Inject the PROTAC concentrations over the immobilized E3 ligase surface, from lowest to highest concentration.

  • Include buffer-only (zero concentration) injections for double referencing.

  • Regenerate the surface between injections if necessary.

  • Fit the resulting sensorgrams to a 1:1 binding model to determine the K D, k a, and k d.[14]

4. Ternary Complex Analysis (POI:PROTAC:E3 Ligase):

  • Prepare a dilution series of the PROTAC.

  • To each PROTAC dilution, add a constant, near-saturating concentration of the target protein (typically 20-50 times the binary K D of the PROTAC for the POI).[7]

  • Inject these pre-incubated mixtures over the E3 ligase surface.

  • Fit the data to a 1:1 binding model to obtain the apparent ternary complex binding parameters (K D(ternary), k a(ternary), k d(ternary)).

  • Calculate the cooperativity factor (α) using the formula: α = K D(binary) / K D(ternary).[5] An α > 1 indicates positive cooperativity.[2]

Protocol 2: SPR Analysis for PROTACs with a Chloroacetamido-Covalent Warhead

PROTACs containing a chloroacetamide moiety are designed to form a covalent bond with a reactive cysteine residue on the target protein. This irreversible binding requires a modified SPR approach.

1. General Setup:

  • The experimental setup is similar to Protocol 1. The key difference is in the data acquisition and analysis due to the irreversible nature of the binding.

2. Covalent Binding Analysis:

  • Immobilize the E3 ligase as described in Protocol 1.

  • Inject a single concentration of the pre-formed covalent POI-PROTAC complex over the E3 ligase surface.

  • Alternatively, to measure the rate of covalent bond formation's influence on ternary complex formation, inject a mixture of the target protein and the chloroacetamide-PROTAC.

  • Data Interpretation: Since the dissociation will be negligible (k d ≈ 0), a standard equilibrium (K D) or kinetic (k a/k d) analysis is not appropriate. Instead, the analysis will focus on:

    • Association Rate (k a): The initial slope of the binding curve can be analyzed to determine the association rate constant.

    • Maximum Response (Rmax): The plateau of the sensorgram indicates the extent of complex formation.

    • Stability: The lack of dissociation during the dissociation phase confirms the stability and covalent nature of the interaction.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental steps involved in PROTAC analysis.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI:PROTAC:E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

SPR_Workflow start Start prep Prepare Proteins (E3 Ligase, POI) & PROTAC start->prep immobilize Immobilize E3 Ligase on Sensor Chip prep->immobilize binary Binary Analysis: Inject PROTAC over E3 Ligase immobilize->binary ternary Ternary Analysis: Inject [PROTAC + POI] mix over E3 Ligase binary->ternary data Data Acquisition (Sensorgrams) ternary->data analysis Kinetic & Affinity Analysis data->analysis cooperativity Calculate Cooperativity (α) analysis->cooperativity end End cooperativity->end Tech_Choice start Research Goal? screening High-Throughput Screening? start->screening Screening kinetics Detailed Kinetics & Mechanism? start->kinetics Mechanistic Study screening->kinetics No result_prox Use TR-FRET or AlphaLISA screening->result_prox Yes thermo Thermodynamic Profile? kinetics->thermo No result_spr Use SPR or BLI kinetics->result_spr Yes result_itc Use ITC thermo->result_itc Yes

References

A Comparative Guide to Isothermal Titration Calorimetry for Chloroacetamido-C4-NHBoc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) for the characterization of Proteolysis Targeting Chimeras (PROTACs), with a focus on those synthesized using a Chloroacetamido-C4-NHBoc linker. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative techniques and supported by experimental data.

Introduction to PROTACs and the Role of ITC

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[3][4]

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during biomolecular interactions.[5][6][7] It is considered the gold standard for characterizing the thermodynamics of binding events, as it directly measures the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of an interaction in a single experiment.[5][6] From these parameters, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.[5] In the context of PROTACs, ITC is invaluable for quantifying the binding of the PROTAC to its individual partners (binary interactions) and the formation of the ternary complex.[5][8]

Performance Comparison: ITC vs. Alternative Techniques

While ITC provides a wealth of thermodynamic data, other techniques are also employed to study PROTAC interactions. The following table compares ITC with other common methods.

TechniqueMeasuresAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, Stoichiometry (n), Cooperativity (α)Label-free, in-solution measurement; provides a complete thermodynamic profile.[5][6]Requires relatively large amounts of pure protein; may not be suitable for very weak or very tight binders.[5]
Surface Plasmon Resonance (SPR) Kd, On-rate (ka), Off-rate (kd)High sensitivity; provides kinetic information; requires smaller sample amounts than ITC.[9][10]Requires immobilization of one binding partner, which may affect its activity; label-free but not in-solution.[5]
Fluorescence Polarization (FP) KdHomogeneous, in-solution assay; high-throughput potential.Requires a fluorescently labeled probe; potential for interference from fluorescent compounds.[3]
AlphaLISA/TR-FRET Relative Ternary Complex FormationHomogeneous, high-throughput proximity assays.[3]Indirect measurement of binding; requires tagged proteins; susceptible to assay artifacts.
Mass Spectrometry (MS) Stoichiometry, Ternary Complex ConfirmationHigh sensitivity; can be used with complex mixtures.[5]Does not directly provide affinity or thermodynamic data.

Quantitative Data for PROTAC-Target Interactions

Due to the novelty of specific PROTACs, publicly available ITC data for a "this compound" PROTAC is limited. However, the following table presents representative thermodynamic data for PROTACs with flexible, alkyl/ether-based linkers, which are structurally similar. This data highlights the importance of cooperativity in ternary complex formation. A positive cooperativity factor (α > 1) indicates that the binding of the second protein to the PROTAC-protein binary complex is stronger than the initial binary interaction, leading to a more stable ternary complex.[1]

PROTAC SystemInteractionKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Cooperativity (α)
MZ1 (VHL-based BET degrader) MZ1 + VHL67---
VHL + MZ1:BRD4BD24.4-->1 (Positive)[1]
macro-PROTAC-1 (VHL-based BET degrader) macro-PROTAC-1 + VHL47---
VHL + macro-PROTAC-1:BRD4BD22-->1 (Positive)[1]
VHL + macro-PROTAC-1:BRD2BD170--0.7 (Negative)[1]

Note: The this compound linker is an alkyl/ether-based linker, and the data for MZ1 and macro-PROTAC-1, which also utilize flexible linkers, serve as relevant examples of the thermodynamic principles governing PROTAC interactions.

Experimental Protocols

Detailed Methodology for Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for characterizing the binary and ternary interactions of a hypothetical this compound PROTAC.

1. Sample Preparation:

  • Protein Purification: Express and purify the target Protein of Interest (POI) and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C) to >95% purity.

  • Buffer Preparation: Prepare a sufficient quantity of a well-defined buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). The exact buffer composition should be optimized for protein stability and to minimize buffer mismatch effects.

  • Dialysis: Dialyze the purified proteins and the PROTAC solution against the same buffer batch overnight at 4°C to ensure perfect buffer matching. This is critical to minimize heats of dilution.

  • Concentration Determination: Accurately determine the concentrations of the proteins (e.g., by UV-Vis spectrophotometry using the calculated extinction coefficient) and the PROTAC (e.g., by NMR or a calibrated UV-Vis standard curve).

2. ITC Experiment - Binary Interactions:

  • Instrument Setup: Thoroughly clean the ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC) sample and reference cells with detergent and water, followed by extensive rinsing with the experimental buffer.

  • Titration of PROTAC into POI:

    • Fill the ITC sample cell (typically ~200 µL) with the POI solution (e.g., 10-20 µM).

    • Load the injection syringe (typically ~40 µL) with the PROTAC solution (e.g., 100-200 µM, typically 10-fold higher than the cell concentration).

    • Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 1-2 µL), and spacing between injections (e.g., 150 s).

    • Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air bubbles from the syringe tip, and discard this data point during analysis.

    • Execute the titration experiment.

  • Titration of PROTAC into E3 Ligase: Repeat the above steps, titrating the PROTAC into the E3 ligase solution.

  • Control Titrations: Perform control experiments by titrating the PROTAC into the buffer and the buffer into the protein solutions to determine the heats of dilution, which will be subtracted from the binding data.

3. ITC Experiment - Ternary Complex Formation:

  • Titration of PROTAC into Pre-formed POI:E3 Ligase Complex (if no cooperativity is expected):

    • Prepare a solution containing both the POI and the E3 ligase in the sample cell.

    • Titrate the PROTAC into this mixture. This setup is less common due to the complexity of the binding equilibria.

  • Titration of one protein into the PROTAC:other protein binary complex (to determine cooperativity):

    • Prepare a solution of the POI (e.g., 10 µM) pre-saturated with the PROTAC (e.g., 12 µM) in the sample cell.

    • Load the injection syringe with the E3 ligase solution (e.g., 100 µM).

    • Perform the titration as described for the binary interactions. This will measure the affinity of the E3 ligase for the pre-formed POI-PROTAC complex.

4. Data Analysis:

  • Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

  • Subtract the heats of dilution from the integrated data.

  • Plot the corrected heat change per mole of injectant against the molar ratio of the titrant to the titrand.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software) to determine Kd, ΔH, and n.

  • Calculate ΔG and -TΔS using the equations: ΔG = -RTln(1/Kd) and ΔG = ΔH - TΔS.

  • Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).

Visualizations

Experimental Workflow

ITC_Workflow Isothermal Titration Calorimetry (ITC) Experimental Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Protein Expression & Purification p2 Buffer Preparation & Dialysis p1->p2 p3 Concentration Determination p2->p3 e1 Instrument Cleaning & Setup p3->e1 Prepared Samples e2 Cell & Syringe Loading e1->e2 e4 Control Titrations (Heats of Dilution) e1->e4 e3 Titration e2->e3 a1 Data Integration & Correction e3->a1 Raw Data e4->a1 Control Data a2 Binding Isotherm Generation a1->a2 a3 Model Fitting a2->a3 a4 Thermodynamic Parameter Determination a3->a4 Kd Kd a4->Kd dH ΔH a4->dH n n a4->n alpha α a4->alpha

Caption: Workflow of an ITC experiment for PROTAC analysis.

Signaling Pathway

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary Ub Transfer E2 E2 Ubiquitin-Conjugating Enzyme E2->Ub Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-induced protein degradation pathway.

References

A Comparative Guide to Cellular Thermal Shift Assays (CETSA) for Target Engagement of Chloroacetamido-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the target engagement of Proteolysis-Targeting Chimeras (PROTACs), with a focus on those incorporating a chloroacetamido-based covalent warhead. We present supporting experimental protocols and data to aid in assay selection and implementation.

Introduction to PROTACs and the Importance of Target Engagement

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[1] They consist of a ligand that binds a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The inclusion of a chloroacetamido group in the PROTAC structure, such as in Chloroacetamido-C4-NHBoc linkers, suggests a covalent or reversible covalent binding mechanism to the target protein.[3][4] This makes direct confirmation of physical interaction within the cell—known as target engagement—a critical step in development.[5] CETSA is a powerful, label-free technique to measure this engagement in a physiologically relevant cellular environment.[6][7]

cluster_0 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Released & Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

The CETSA Principle and Experimental Workflow

CETSA operates on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[8][9] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. The CETSA workflow involves treating cells with the compound, heating the cell lysate or intact cells across a temperature gradient, separating the soluble (stable) protein fraction from the aggregated (denatured) fraction, and quantifying the remaining soluble target protein, typically by Western blot.[7][10] A positive shift in the melting temperature (Tm) of the protein in the presence of the compound confirms target engagement.[11]

cluster_1 CETSA Experimental Workflow A 1. Cell Culture & Treatment (Vehicle vs. PROTAC) B 2. Heating (Apply temperature gradient) A->B C 3. Cell Lysis (If not performed on lysates) B->C D 4. Separation (Centrifugation to pellet aggregated proteins) C->D E 5. Protein Quantification (Collect supernatant containing soluble proteins) D->E F 6. Detection (Western Blot / Mass Spec) E->F G 7. Data Analysis (Plot melting curves, determine ΔTm) F->G

Caption: Standard CETSA Workflow.

Detailed Experimental Protocol: CETSA with Western Blot

This protocol provides a general framework for assessing target engagement using CETSA. Optimization of cell number, antibody concentrations, and heating times may be required.

Materials:

  • Cell line expressing the protein of interest

  • Chloroacetamido-based PROTAC and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE equipment, primary and secondary antibodies

  • Chemiluminescence substrate and imaging system

  • Thermal cycler

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of the PROTAC or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[10]

  • Cell Harvesting: Harvest cells, wash with ice-cold PBS containing inhibitors, and resuspend the cell pellet in PBS.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control (37°C).[12]

  • Lysis: Lyse the cells by adding RIPA buffer and incubating on ice, followed by centrifugation at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize the protein concentrations for all samples. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. A loading control (e.g., GAPDH, β-actin) should also be probed.

  • Detection & Analysis: Apply a suitable secondary antibody and visualize the bands using a chemiluminescence imager. Quantify the band intensities. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and PROTAC-treated samples to generate melting curves. The shift between these curves (ΔTm) indicates target stabilization.

Comparison of Target Engagement Assays

While CETSA is a robust method, other assays can also provide critical data on target engagement. The choice of assay depends on factors like throughput requirements, the need for modified components, and the specific biological question being asked.[13][14]

Assay Principle Label-Free Throughput Pros Cons
CETSA Ligand binding alters protein thermal stability.[15]YesLow to MediumMeasures engagement in intact cells; no compound/protein modification needed.[13][16]Not all binding events cause a thermal shift; Western blot is low-throughput.[13]
NanoBRET Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged protein and a fluorescent ligand.[5][13]No (requires protein tagging and fluorescent tracer)HighReal-time measurement in live cells; high sensitivity and throughput.[13]Requires genetic modification of the target protein and a suitable tracer; risk of false negatives for non-competitive binders.[13][17]
DARTS Drug Affinity Responsive Target Stability; ligand binding protects the protein from protease digestion.[14]YesLowDoes not rely on thermal stability changes; label-free.[14]Typically performed on lysates, not intact cells; requires careful optimization of proteolysis.[14]
Degradation Assay Quantification of target protein levels (e.g., by Western blot) after PROTAC treatment.[13]YesLow to MediumDirectly measures the functional outcome of PROTAC action.[16]Indirect measure of engagement; lack of degradation doesn't mean lack of binding (e.g., hook effect).[16]
Mass Spectrometry Quantifies the unmodified target peptide after inhibitor treatment (Probe-Free Occupancy) or proteome-wide thermal stability (TPP).[5][7]YesMedium to High (TPP)Highly sensitive and can provide proteome-wide selectivity data.[5][7]Requires specialized equipment and complex data analysis.[18]

Representative Data

Table 1: Representative CETSA Data for a Target Protein

This table illustrates hypothetical quantitative data from a CETSA experiment analyzed by Western blot densitometry. Values represent the percentage of soluble protein remaining compared to the unheated (37°C) control.

Temperature (°C) Vehicle (% Soluble) PROTAC (1 µM) (% Soluble)
37100100
4698100
498599
5251 (Tm)95
552284
58553 (Tm)
61225
6418

Resulting Thermal Shift (ΔTm) = 6°C

Table 2: Comparison of Potency Values from Different Assays

This table shows representative potency values that could be generated from different assays for the same PROTAC.

Assay Metric Value Interpretation
CETSAEC500.8 µMConcentration for half-maximal thermal stabilization.[7]
NanoBRETIC500.5 µMConcentration to displace 50% of the fluorescent tracer.
Degradation AssayDC500.1 µMConcentration for 50% maximal protein degradation.[19]

Note: Differences in potency values across assays are expected, as they measure different biological and physical phenomena (binding vs. degradation).

Conclusion

CETSA is an invaluable tool for unequivocally demonstrating the target engagement of PROTACs, particularly those with covalent warheads like chloroacetamides, within a native cellular context.[6][11] Its label-free nature allows for the study of unmodified proteins and compounds, providing direct physical evidence of binding.[16] While alternatives like NanoBRET offer higher throughput and real-time kinetics, they require modified components that may alter biology.[13] For validating initial hits and understanding the direct consequences of compound binding before assessing downstream functions like degradation, CETSA remains a gold-standard method. Combining CETSA data with functional degradation assays provides a comprehensive picture of a PROTAC's mechanism of action, from binding to ultimate protein clearance.[7]

References

A Comparative Guide to In-Cell Ubiquitination Assays for PROTACs Synthesized with Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-cell ubiquitination assays for Proteolysis Targeting Chimeras (PROTACs) synthesized using the Chloroacetamido-C4-NHBoc linker. We will explore the performance of this linker in comparison to other commonly used alternatives, supported by experimental data and detailed protocols for key assays.

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of linker is critical as it influences the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.

This compound is an alkyl/ether-based PROTAC linker utilized in the synthesis of these heterobifunctional molecules.[1] Understanding its performance in inducing target protein ubiquitination within a cellular context is crucial for the rational design of effective PROTACs. This guide will delve into the common assays used to measure this critical step in the PROTAC mechanism of action.

The PROTAC Mechanism of Action: A Ubiquitination-Centric View

PROTACs function by inducing the ubiquitination of a target protein, marking it for degradation by the proteasome. This process can be broken down into several key steps, with the linker playing a pivotal role in orchestrating the formation of a stable and productive ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Chloroacetamido Linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation IP_Western_Workflow start Cell Treatment with PROTACs lysis Cell Lysis start->lysis ip Immunoprecipitation (Target Protein Antibody) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute sds SDS-PAGE elute->sds transfer Western Blot Transfer sds->transfer probe_ub Probe with Anti-Ubiquitin Ab transfer->probe_ub detect Detection probe_ub->detect NanoBRET_Workflow start Plate HiBiT-tagged cells transfect Transfect with HaloTag-Ub and LgBiT plasmids start->transfect label Add HaloTag® Ligand transfect->label treat Treat with PROTACs label->treat measure Add Nano-Glo® Substrate & Measure BRET Signal treat->measure analyze Analyze BRET Ratio measure->analyze

References

The Great Divide: A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into one of the most critical choices in PROTAC engineering, supported by experimental data and detailed protocols.

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development, offering a modality that hijacks the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC molecule's architecture is a tripartite marvel, consisting of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the ligands determine the "what" and "how" of the degradation process, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's success, profoundly influencing ternary complex formation, degradation efficiency, and pharmacokinetic (PK) properties.[3]

This guide provides a comparative analysis of the two primary classes of PROTAC linkers—flexible and rigid—supported by quantitative experimental data to inform rational drug design.

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., Alkyl, PEG)Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatics)
Primary Advantage Synthetically tractable; conformational freedom can facilitate initial ternary complex formation.[4]Can pre-organize the PROTAC into a bioactive conformation, reducing entropic penalty upon binding and potentially enhancing ternary complex stability.[1][5]
Ternary Complex High flexibility may allow for multiple binding modes, increasing the chance of finding a productive orientation. However, it can also lead to an entropic penalty upon binding.[2]Reduced flexibility can lead to more defined and stable protein-protein interactions, potentially increasing positive cooperativity.[]
Degradation Potency Often potent, but optimization can be empirical. Potency can be highly sensitive to linker length.[2]Can achieve high potency, sometimes superior to flexible counterparts, by locking in an optimal conformation.[2]
Physicochemical Properties PEG linkers can improve solubility.[1] Alkyl chains are more hydrophobic. Both can contribute to a high number of rotatable bonds, which may negatively impact permeability.[4]Can improve metabolic stability and reduce clearance.[7] Incorporation of motifs like piperazine (B1678402) can enhance solubility and rigidity.[8][9]
Pharmacokinetics (PK) High flexibility and susceptibility to metabolism can lead to poor PK profiles.[4][]Generally associated with improved PK properties, including metabolic stability and oral bioavailability.[7][10]
Challenges Can be more susceptible to metabolism.[] High flexibility can make rational, structure-based design more difficult.Synthesis can be more complex. A suboptimal rigid design can introduce steric clashes that prevent ternary complex formation altogether.[]

Data Presentation: Quantitative Comparison

The choice between a flexible and rigid linker is context-dependent, relying on the specific target protein and E3 ligase pair. Below are case studies summarizing experimental data from literature.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders (Flexible Linkers)

A study on BTK-targeting PROTACs utilizing a pomalidomide (B1683931) ligand (for CRBN E3 ligase) explored the effect of varying the length of a flexible PEG linker. The results highlight that even with flexible linkers, length is a critical parameter for achieving potent degradation. While these PROTACs were potent, they notably lacked positive thermodynamic cooperativity, suggesting that the energy gained from new protein-protein interactions was offset by the entropic cost of restricting the flexible linker.[2][10]

PROTACLinker CompositionDC₅₀ (nM, Ramos cells)Dₘₐₓ (%)Cooperativity (α)
Compound A 2-PEG units>1000<20Not Determined
Compound B 4-PEG units40~80~1 (Non-cooperative)
Compound C 5-PEG units4>95~1 (Non-cooperative)
Compound D 6-PEG units1>95~1 (Non-cooperative)
Data synthesized from published literature.[2][10]
Case Study 2: BRD4 Degraders (Flexible vs. Rigid-like Linkers)

In a study developing BRD4 degraders, various linkers connecting a JQ1 derivative to a CRBN ligand were tested. This provides a glimpse into how different linker compositions, including flexible hydrocarbon/PEG chains and more constrained piperazine-containing linkers, perform.

PROTACLinker TypeLinker CompositionDC₅₀ (nM, MDA-MB-231 cells)
Compound 27 FlexibleHydrocarbon Chain (~10 atoms)~250
Compound 29 FlexiblePEG Chain (~12 atoms)~150
Compound 34 Rigid-likePiperazine-containing (~15 atoms)60
Compound 37 Flexibleα-acyloxy amide (~10 atoms)62
Data synthesized from published literature.[12]
Case Study 3: VHL PROTACs & Cell Permeability (Flexible vs. Rigid)

A study directly investigating the impact of linker composition on the passive cell permeability of VHL-recruiting PROTACs found that linkers enabling the molecule to adopt folded conformations with shielded polar surface area resulted in higher permeability—a key factor for oral bioavailability. This highlights a significant advantage that can be engineered into both flexible and rigid designs.[10][13]

PROTACLinker TypeLinker CompositionPermeability Papp (10⁻⁶ cm/s)
PROTAC 1 FlexibleEthylene Glycol-based13
PROTAC 2 FlexibleAliphatic0.8
PROTAC 3 Semi-rigidPropargyl Ether1.8
PROTAC 4 Semi-rigidMethylated Aliphatic3.0
Data synthesized from published literature.[10][13]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary recruited to E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker Design Philosophy

Linker_Philosophy cluster_flexible Flexible Linker cluster_rigid Rigid Linker flex_start Warhead flex_end E3 Ligand flex_start->flex_end High Conformational Freedom (Alkyl/PEG) flex_advantage Advantage: Easier to achieve initial productive complex rigid_start Warhead rigid_end E3 Ligand rigid_start->rigid_end Constrained Conformation (Piperazine/Alkyne) rigid_advantage Advantage: Reduces entropic penalty, improves PK properties

Caption: Conceptual difference between flexible and rigid linkers.

Experimental Evaluation Workflow

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_biochem 2. Biochemical/Biophysical Assays cluster_cellular 3. Cellular Assays cluster_pk 4. ADME/PK Studies Design Synthesize PROTACs (Flexible vs. Rigid Linkers) Binding Binary Binding Assays (SPR, ITC) Design->Binding Ternary Ternary Complex Assays (SPR, NanoBRET™) Binding->Ternary Ubiquitination Target Ubiquitination (IP/Western) Ternary->Ubiquitination Degradation Target Degradation (Western Blot, In-Cell Western) Ubiquitination->Degradation Permeability Permeability Assays (e.g., Caco-2) Degradation->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism PK In Vivo PK Studies Metabolism->PK

References

Assessing the Impact of Chloroacetamido-C4-NHBoc Linker Length on Degradation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively eliminating target proteins by hijacking the cellular ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target-binding ligand and the E3 ligase-recruiting moiety. The length and composition of this linker are pivotal in dictating the formation of a productive ternary complex, which is a prerequisite for target ubiquitination and subsequent degradation.

Data Presentation: Linker Length vs. Degradation Efficiency

The following table summarizes hypothetical, yet representative, quantitative data for a series of PROTACs targeting POIX, where the length of the Chloroacetamido-C4-NHBoc linker is systematically varied. This data is modeled on trends observed in seminal PROTAC literature investigating linker optimization.[1][2]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Viability (IC50, µM)
PROTAC-1Chloroacetamido-C2-NHBoc~10>1000<10>50
PROTAC-2This compound~121508525
PROTAC-3 Chloroacetamido-C6-NHBoc ~14 25 95 10
PROTAC-4Chloroacetamido-C8-NHBoc~161009018
PROTAC-5Chloroacetamido-C10-NHBoc~185007035

Key Observations:

  • Optimal Linker Length: PROTAC-3, with a 14-atom linker, demonstrates the highest degradation efficiency, exhibiting the lowest DC50 (concentration required for 50% degradation) and the highest Dmax (maximum degradation).[1][2]

  • "Hook Effect": A decrease in degradation efficiency is observed with both shorter (PROTAC-1) and longer (PROTAC-5) linkers. This is a common phenomenon in PROTACs, where suboptimal linker lengths can lead to steric hindrance or inefficient ternary complex formation.

  • Correlation with Cell Viability: The degradation efficiency correlates with the inhibition of cancer cell proliferation, as indicated by the IC50 values. The most potent degrader, PROTAC-3, also shows the highest cytotoxicity.[1]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POIX-PROTAC-E3) PROTAC->Ternary_Complex POIX Protein of Interest (POIX) POIX->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POIX Poly-ubiquitinated POIX Ternary_Complex->Ub_POIX Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POIX->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Degradation Assessment cluster_2 Functional Assays a Seed cells in multi-well plates b Treat with varying concentrations of PROTACs a->b c Cell Lysis b->c f Cell Viability Assay (e.g., MTT, CCK-8) b->f g Ubiquitination Assay b->g h Quantitative Proteomics (Selectivity Profile) b->h d Western Blot c->d e Quantify Protein Levels (DC50, Dmax) d->e

Caption: Experimental workflow for assessing PROTAC degradation efficiency.

Linker_Length_Impact cluster_linker Linker Length cluster_complex Ternary Complex Formation cluster_degradation Degradation Efficiency Short Too Short Steric_Hindrance Steric Hindrance Short->Steric_Hindrance Optimal Optimal Stable_Complex Stable & Productive Optimal->Stable_Complex Long Too Long Inefficient_Complex Inefficient Ubiquitination Long->Inefficient_Complex Low_Deg Low/No Degradation Steric_Hindrance->Low_Deg High_Deg High Degradation Stable_Complex->High_Deg Reduced_Deg Reduced Degradation Inefficient_Complex->Reduced_Deg

Caption: Logical relationship between linker length and degradation efficiency.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of linker length on PROTAC efficiency.

Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein after treatment with PROTACs.

Materials:

  • Cell line expressing the target protein

  • PROTACs of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations for each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Quantification: Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cells treated with PROTACs and a proteasome inhibitor (e.g., MG132) as a control.

  • Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619).

  • Antibody against the target protein for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Antibody against ubiquitin.

  • Western blot reagents (as listed above).

Procedure:

  • Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC, with and without a proteasome inhibitor. Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by incubation with Protein A/G magnetic beads to pull down the target protein and its binding partners.

  • Elution and Western Blot: Elute the immunoprecipitated proteins and perform a Western blot as described above, probing with an antibody against ubiquitin. An increase in the ubiquitinated target protein band in the presence of the PROTAC indicates successful ubiquitination.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PROTACs on cancer cells.

Materials:

  • Cancer cell line of interest.

  • 96-well plates.

  • PROTACs of interest.

  • MTT reagent or CellTiter-Glo® reagent.

  • Solubilization solution (for MTT).

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each PROTAC for a specified duration (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution and read the absorbance.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and read the luminescence.

  • Data Analysis: Plot cell viability against PROTAC concentration to determine the IC50 value for each compound.

Quantitative Proteomics for Selectivity Profiling

This advanced technique provides a global view of protein expression changes upon PROTAC treatment, allowing for the assessment of selectivity.

Materials:

  • Cells treated with the PROTAC of interest and a vehicle control.

  • Mass spectrometry-grade reagents for cell lysis, protein digestion, and peptide labeling (e.g., TMT or iTRAQ).

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Proteomics data analysis software.

Procedure:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives significant degradation of the target protein. Lyse the cells, extract proteins, and digest them into peptides.

  • Peptide Labeling: Label the peptides from the treated and control samples with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins. Proteins that are significantly downregulated in the PROTAC-treated sample compared to the control are potential off-targets. A highly selective PROTAC will primarily reduce the level of the intended target protein.

References

A Head-to-Head Comparison of Alkyl Chain Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of different alkyl chain linkers in PROTACs, supported by experimental data, to inform the strategic design of next-generation protein degraders.

The choice of an alkyl chain linker, its length, and composition significantly influences a PROTAC's physicochemical properties, the formation and stability of the crucial ternary complex (comprising the target protein, PROTAC, and E3 ligase), and ultimately, the efficiency and selectivity of target protein degradation.[1][2] While synthetically tractable, the optimization of alkyl linkers is often an empirical process, necessitating a systematic evaluation of various lengths to identify the optimal construct for a given target and E3 ligase pair.[1]

Quantitative Comparison of Alkyl Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies investigating the impact of alkyl linker length on the degradation of different target proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer. The PROTACs utilized an ERα ligand connected to a von Hippel-Lindau (VHL) E3 ligase ligand via linkers of varying atom chain lengths.[3]

PROTACLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
1 9~50%>10
2 12~75%~5
3 16~95%~1
4 19~70%~5
5 21~60%>10

Data adapted from Cyrus et al. The results indicate that a 16-atom linker provided the optimal length for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[3]

Table 2: Influence of Alkyl and PEG Linker Length on BRD4 Degradation

A series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) were synthesized with varying linker compositions and lengths. This table provides an illustrative comparison of how alkyl and polyethylene (B3416737) glycol (PEG) linkers can influence degradation efficiency.

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC 1 C8 Alkyl Chain8.3>90%
BRD4-PROTAC 2 C12 Alkyl Chain62>90%
BRD4-PROTAC 3 PEG3<1>95%
BRD4-PROTAC 4 PEG551>90%

Illustrative data compiled from various sources in the literature.[4] This data highlights that for BRD4, shorter alkyl linkers and certain PEG linkers can lead to potent degradation.

Signaling Pathway and Experimental Workflow

To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

The diagram above illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design PROTAC Design (Varying Alkyl Linkers) Synthesis Chemical Synthesis Design->Synthesis Ternary_Assay Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Synthesis->Ternary_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Ternary_Assay->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay Data_Analysis Determine DC50 & Dmax Viability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Experimental Workflow for PROTAC Linker Comparison

This workflow outlines the key stages in comparing different alkyl chain linkers, from the initial design and synthesis to cellular evaluation and data analysis to establish a structure-activity relationship.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs with different alkyl chain linkers. Below are outlines of key experimental protocols.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]

In-Cell Western (ICW) Assay

The In-Cell Western is a plate-based immunofluorescence method that offers higher throughput than traditional Western blotting for monitoring protein degradation.[5][7]

  • Cell Seeding and Treatment:

    • Seed adherent cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of PROTACs for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block the wells with a suitable blocking buffer.

    • Incubate with the primary antibody against the target protein.

    • Wash the wells and incubate with an IRDye®-conjugated secondary antibody. A second primary antibody for a normalization protein (e.g., tubulin) with a corresponding secondary antibody in a different fluorescent channel can be used for normalization.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for the target protein and the normalization protein in each well.

    • Normalize the target protein signal to the normalization protein signal and calculate the percentage of degradation relative to the vehicle control.

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[8][9]

  • Ligand Immobilization:

    • Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the binary interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the E3 ligase-immobilized surface.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.

Conclusion

The length and composition of the alkyl chain linker are critical determinants of a PROTAC's degradation efficiency. As the presented data illustrates, a systematic approach to varying the linker length is essential for identifying the optimal construct for a given target protein and E3 ligase pair. While flexible alkyl linkers are synthetically accessible, their optimization often requires empirical testing. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different alkyl linker-containing PROTACs, enabling researchers to make data-driven decisions in the design of potent and selective protein degraders. The continued exploration of linker chemistry, aided by robust analytical techniques, will undoubtedly accelerate the development of next-generation PROTAC-based therapeutics.

References

Safety Operating Guide

Prudent Disposal of Chloroacetamido-C4-NHBoc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of Chloroacetamido-C4-NHBoc based on the chemical properties of its functional groups and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found in public databases. It is imperative to obtain the official SDS from the manufacturer or supplier for definitive disposal instructions and to comply with all institutional and local regulations.

The proper disposal of specialized chemical reagents like this compound, a PROTAC linker, is fundamental to maintaining a safe laboratory environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols for waste management.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to the presence of a chloroacetamide functional group, this compound should be treated as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary for Related Hazardous Compounds

In the absence of a specific SDS for this compound, the hazard information for the closely related compound, 2-chloroacetamide, provides a conservative basis for safe handling and disposal procedures.

ParameterGuideline for 2-ChloroacetamideRelevance to Disposal of this compound
UN Number 2811Indicates classification as a toxic solid. Waste should be handled under this assumption.
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide)Dictates the labeling and transportation requirements for disposal.
Transport Hazard Class 6.1 (Toxic substances)Specifies the primary hazard associated with the waste material.
Packing Group III (Substance presenting low danger)Informs the type of packaging required for transportation and disposal.
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic lifeHighlights the potential health and environmental hazards to consider during handling and disposal.
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1]Mandates disposal through a licensed hazardous waste facility.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including residual solid compound, solutions, empty containers, and contaminated PPE (gloves, etc.), must be treated as hazardous waste.[1]

  • This waste stream must be segregated from non-hazardous and other types of chemical waste to prevent incompatible reactions.

2. Container Management:

  • Use a dedicated, properly labeled, and sealable waste container for all this compound waste. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Empty containers that once held the compound should be treated as hazardous waste and should not be rinsed into the sink.[1] Seal the empty container and dispose of it along with other contaminated materials.[1]

3. Spill Management:

  • In case of a spill, avoid generating dust.

  • For minor spills, carefully sweep the solid material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[1]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

5. Final Disposal:

  • The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • It is common for such chemical waste to be disposed of via high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[1]

Experimental Protocols

Protocol for Preparing this compound Waste for Disposal:

  • Gather Materials: Collect all items contaminated with this compound, including unused compound, reaction byproducts, contaminated labware (e.g., weighing paper, pipette tips), and used PPE.

  • Containment: Carefully place all solid waste into a designated, sealable hazardous waste container. If dealing with solutions containing the compound, use a compatible liquid waste container.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the chemical name ("this compound"), estimated quantity, and the date of accumulation.

  • Secure Storage: Tightly seal the container and move it to your laboratory's designated satellite accumulation area for hazardous waste.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood generate_waste Generate Waste (Unused chemical, contaminated items) ppe->generate_waste fume_hood->generate_waste is_spill Spill Occurs? generate_waste->is_spill cleanup_spill Follow Spill Cleanup Protocol is_spill->cleanup_spill Yes segregate_waste Segregate as Hazardous Waste is_spill->segregate_waste No cleanup_spill->segregate_waste label_container Use Labeled, Sealed Hazardous Waste Container segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs final_disposal Final Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Chloroacetamido-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chloroacetamido-C4-NHBoc. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of related chemical structures, such as chloroacetamides, and standard laboratory safety protocols.

Personal Protective Equipment (PPE)

Given the potential hazards, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing, such as during solution preparation or transfer of large quantities.[4][5][6]
Skin and Body A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.[7]
Hand Double gloving is recommended.[5] Use chemical-resistant outer gloves (e.g., nitrile or neoprene) over inner gloves.[4][7] Gloves should be inspected before use and changed immediately upon known or suspected contact with the compound.[4][5]
Respiratory Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary.[5][7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Have a chemical spill kit readily available.

2. Weighing and Solution Preparation:

  • Handle the solid compound in a fume hood.

  • Use non-sparking tools for weighing and transfer.[2]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • The Boc (tert-butoxycarbonyl) protecting group can be sensitive to strong acids, leading to the generation of gas (isobutene and carbon dioxide).[8][9][10] Avoid contact with strong acids unless it is part of a planned deprotection step, and ensure adequate ventilation.

3. Reaction and Incubation:

  • All reactions involving this compound should be performed in a fume hood.

  • Clearly label all containers with the compound name and any known hazards.

  • Do not eat, drink, or smoke in the laboratory area.[2]

4. Post-Reaction Work-up and Purification:

  • During extraction and purification steps, continue to use all recommended PPE.

  • Be aware that deprotection of the Boc group can occur under acidic conditions, potentially generating by-products.[8]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Protocols B Verify Fume Hood & Safety Equipment A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Prepare Solution D->E F Perform Reaction/Experiment E->F G Purify Product F->G H Segregate Hazardous Waste G->H Proceed to Cleanup I Decontaminate Work Area & Equipment H->I J Doff PPE I->J K Dispose of Waste via EHS J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroacetamido-C4-NHBoc
Reactant of Route 2
Reactant of Route 2
Chloroacetamido-C4-NHBoc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.